2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Description
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Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKVONJPYQVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443642 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215362-26-8 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (4-Cyano-1-indanone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed insights into the handling, synthesis, and chemical behavior of this compound. Particular emphasis is placed on its role as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with significant therapeutic potential.
Introduction: The Significance of the Indanone Scaffold
The indanone framework is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The rigid, bicyclic structure of indanone serves as a versatile scaffold for the development of therapeutic agents targeting various disease states. This compound, also known as 4-cyano-1-indanone, has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Ozanimod, a medication approved for the treatment of multiple sclerosis.[1][2] Its strategic placement of a reactive carbonyl group, an active methylene group, and a cyano functionality makes it a valuable synthon for the construction of complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 60899-34-5 | [3] |
| Molecular Formula | C₁₀H₇NO | [3] |
| Molecular Weight | 157.17 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 116-117 °C | [3][4] |
| Boiling Point | 331 °C | [3] |
| Density | 1.23 g/cm³ | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns indicating their relative positions. The two methylene groups of the five-membered ring will appear as triplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (downfield), the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the indanone core. Predicted chemical shifts can serve as a reference for experimental data.[2]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2220-2260 |
| C=O (Ketone) | ~1680-1700 |
| C=C (Aromatic) | ~1450-1600 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2960 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.17 g/mol .
Synthesis of this compound
The most common and industrially scalable method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative.[5][6][7][8]
Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis of 4-cyano-1-indanone typically proceeds via the cyclization of 3-(2-cyanophenyl)propanoic acid or its corresponding acyl chloride. The presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), facilitates the electrophilic aromatic substitution reaction.
Caption: Synthetic workflow for 4-cyano-1-indanone.
Experimental Protocol: A Generalized Procedure
The following is a generalized, illustrative protocol for the synthesis of 4-cyano-1-indanone via Friedel-Crafts acylation. Note: This is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Preparation of 3-(2-cyanophenyl)propionyl chloride
-
To a solution of 3-(2-cyanophenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-cyanophenyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Suspend aluminum chloride in a dry, inert solvent (e.g., dichloromethane) and cool to 0 °C.
-
Slowly add a solution of 3-(2-cyanophenyl)propionyl chloride in the same solvent to the aluminum chloride suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 4-cyano-1-indanone is dictated by its three key functional groups: the carbonyl group, the α-methylene group, and the aromatic nitrile.
Reactivity of the Carbonyl Group
The ketone functionality is a primary site for nucleophilic attack. It can undergo a variety of reactions, including:
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: This is a crucial transformation for the synthesis of Ozanimod, where the ketone is converted to an amine. This can be achieved through the formation of an imine followed by reduction.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the carbonyl position.
Reactivity of the α-Methylene Group
The methylene group adjacent to the carbonyl (the α-position) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as:
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.
Application in the Synthesis of Ozanimod
A key application of 4-cyano-1-indanone is in the stereoselective synthesis of the S1P receptor modulator Ozanimod. The synthesis involves the conversion of the ketone to a chiral amine.
Caption: Key step in the synthesis of an Ozanimod precursor.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with its importance underscored by its role in the production of the multiple sclerosis drug Ozanimod. Its rich chemistry, stemming from the interplay of its carbonyl, active methylene, and nitrile functionalities, offers numerous opportunities for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in the field of drug discovery and development.
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An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds.[1] This guide focuses on a specific derivative, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (also known as 3-oxoindane-4-carbonitrile), a molecule of significant interest for its potential therapeutic applications. While its close isomer, 1-oxo-indane-4-carbonitrile, is more extensively documented, this whitepaper will synthesize the available knowledge on the 3-oxo variant, drawing upon established principles of indanone chemistry to elucidate its molecular structure, plausible synthetic routes, and anticipated biological activities. This document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents.
Introduction: The Significance of the Indanone Core
The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is a key structural motif in a multitude of natural products and synthetic molecules with pronounced pharmacological activities.[1][2] The inherent rigidity and chemical versatility of this nucleus make it an attractive scaffold for the design of targeted therapies.[1] Derivatives of indanone have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antiviral, antimalarial, antibacterial, and anticancer properties.[3][4] Furthermore, they have been investigated for the treatment of neurodegenerative diseases, such as Alzheimer's, highlighting the broad therapeutic landscape of this chemical class.[3][5]
This guide will specifically delve into the molecular characteristics and potential of this compound, a less-explored member of this family, to stimulate further research into its unique properties.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the indanone core with a nitrile group at the 4-position and a ketone at the 3-position of the five-membered ring.
Caption: 2D structure of this compound.
Physicochemical Data Summary
While extensive experimental data for this specific isomer is limited in publicly accessible literature, predicted properties and data for the closely related 1-oxo isomer provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | |
| Molecular Weight | 157.17 g/mol | |
| CAS Number | 215362-26-8 | - |
| Predicted Boiling Point | 332.6 ± 31.0 °C | - |
| Predicted Density | 1.23 ± 0.1 g/cm³ | - |
Synthesis of this compound: A Mechanistic Approach
The synthesis of indanones is a well-established field in organic chemistry, with the intramolecular Friedel-Crafts acylation being a cornerstone methodology.[2][3][6] This approach offers a reliable pathway to construct the fused-ring system.
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A plausible synthetic route to this compound would likely involve the cyclization of a suitably substituted phenylpropanoic acid derivative.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for indanone synthesis and should be adapted and optimized for the specific target molecule.
Step 1: Acyl Chloride Formation
-
To a solution of the appropriate cyanophenylpropanoic acid precursor in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C under an inert atmosphere.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise, maintaining the temperature below 5 °C.[3]
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully pouring it onto crushed ice and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the five-membered ring would likely appear as multiplets in the aliphatic region, while the aromatic protons would resonate in the downfield region, with their splitting patterns dictated by the substitution on the benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to display distinct signals for the carbonyl carbon (downfield), the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentanone ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone (typically around 1700-1725 cm⁻¹) and the nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹).
Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (157.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the indanone core.
Biological Activity and Therapeutic Potential
The indanone scaffold is a well-established pharmacophore with a broad range of biological activities. While specific studies on this compound are limited, its potential can be inferred from the activities of related compounds.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the antimicrobial and antifungal properties of indanone derivatives.[7][8][9] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[10] The presence of the cyano group in the target molecule may further enhance its antimicrobial potential. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Anticancer Potential
Substituted indanones have demonstrated significant potential as anticancer agents.[11] Their mechanisms of action often involve the inhibition of key cellular targets such as cyclooxygenase-2 (COX-2) or tubulin polymerization, leading to the induction of apoptosis in cancer cells.[1][11] The specific substitution pattern of this compound warrants investigation into its cytotoxic effects on various cancer cell lines.
Neuroprotective Effects
Certain indanone derivatives have been explored for their neuroprotective properties, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative disorders.[5]
Caption: Potential mechanisms of action for indanone derivatives.
Future Directions and Conclusion
This compound represents a promising yet underexplored molecule within the versatile class of indanones. This technical guide has provided a comprehensive overview of its structure, plausible synthetic strategies based on established chemical principles, and its anticipated biological activities. The strong precedent for antimicrobial and anticancer efficacy within the indanone family suggests that this specific derivative is a compelling candidate for further investigation.
Future research should focus on the definitive synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activity against a panel of microbial pathogens and cancer cell lines is warranted. Elucidation of its mechanism of action will be crucial for its potential development as a novel therapeutic agent. This guide serves as a foundational resource to inspire and direct these future research endeavors.
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An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (4-Cyano-1-indanone)
CAS Number: 60899-34-5 Molecular Formula: C₁₀H₇NO Molecular Weight: 157.17 g/mol
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a key chemical intermediate in contemporary pharmaceutical synthesis. It delves into its chemical identity, synthesis, analytical characterization, and significant applications, with a focus on providing actionable insights for laboratory and process development settings.
Introduction and Strategic Importance
This compound, commonly referred to as 4-cyano-1-indanone, is a bicyclic aromatic ketone of significant interest in medicinal chemistry.[1][2] Its unique structural framework, featuring a reactive ketone and a versatile nitrile group, positions it as a valuable building block for complex heterocyclic and polycyclic molecules.[3] The primary driver for its current relevance is its role as a pivotal intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with applications in treating autoimmune diseases such as multiple sclerosis.[4] Notably, it is a precursor to the chiral amine (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key component of the drug Ozanimod.[4][5]
Beyond S1P modulators, this compound is also a reagent in the preparation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which have shown potential as anticonvulsant agents.[1][6] The indanone scaffold itself is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[7] This guide aims to consolidate the available technical knowledge on 4-cyano-1-indanone to facilitate its synthesis, characterization, and effective utilization in drug development programs.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a starting material is paramount for safe handling and successful process design.
| Property | Value | Source(s) |
| Appearance | Off-white to solid | [8] |
| Melting Point | 116-117 °C | [1][9] |
| Boiling Point (Predicted) | 330.1 ± 31.0 °C | [1] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions | [8] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Signal Word: Warning[8]
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Synthesis of 4-Cyano-1-indanone
The synthesis of 4-cyano-1-indanone can be efficiently achieved via a multi-step sequence commencing from commercially available starting materials. A robust and scalable pathway involves the intramolecular Friedel-Crafts acylation of a 3-(2-cyanophenyl)propanoic acid precursor.[8] This approach offers a logical and high-yielding route to the target indanone.
Synthetic Pathway Overview
The overall transformation can be visualized as a two-stage process: first, the construction of the 3-(2-cyanophenyl)propanoic acid sidechain, followed by its cyclization to form the indanone ring.
Caption: Overall synthetic strategy for 4-Cyano-1-indanone.
Rationale for Method Selection
-
Stage 1: Knoevenagel Condensation and Reduction: The reaction between 2-cyanobenzaldehyde and Meldrum's acid, followed by an in-situ reduction and hydrolysis, is an efficient method for constructing the propanoic acid side chain.[8] This approach avoids the use of more hazardous reagents and provides good yields.
-
Stage 2: Intramolecular Friedel-Crafts Acylation: This classical and powerful ring-forming reaction is the most direct method to construct the indanone core.[9] The conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a standard and high-yielding procedure that activates the substrate for cyclization.[8] The subsequent cyclization is promoted by a strong Lewis acid, typically aluminum chloride (AlCl₃), which facilitates the electrophilic attack of the acylium ion onto the aromatic ring.[8]
Detailed Experimental Protocol
This protocol is a composite based on established chemical principles and patent literature.[8] Researchers should perform their own risk assessment and optimization.
Part A: Synthesis of 3-(2-Cyanophenyl)propanoic Acid
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add formic acid (85%, 6.0 eq).
-
Cool the vessel in an ice-water bath to 0-5 °C.
-
Slowly add triethylamine (1.5 eq), ensuring the internal temperature remains below 10 °C.
-
Add 2-cyanobenzaldehyde (1.0 eq).
-
Heat the mixture to approximately 85 °C.
-
Add Meldrum's acid (1.2 eq) portion-wise, maintaining the reaction temperature at 85 °C.
-
After the addition is complete, maintain the reaction at 85 °C for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add ice water to precipitate the product.
-
Cool the suspension to 5 °C and stir for 2 hours.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-cyanophenyl)propanoic acid as a white-like solid. (Reported yield: ~76%).[8]
Part B: Synthesis of 4-Cyano-1-indanone
-
Acyl Chloride Formation: In a fume hood, suspend 3-(2-cyanophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~2.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by the disappearance of the starting material using IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-cyanophenyl)propionyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water.
-
Friedel-Crafts Cyclization: In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, ~1.2 eq) in a dry, inert solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C.
-
Dissolve the crude acyl chloride from the previous step in dry dichloromethane and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford this compound. (Reported yield: ~52%).[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following data represents the expected spectroscopic features of 4-cyano-1-indanone based on its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Structure of 4-Cyano-1-indanone for NMR assignment.
-
¹H NMR (Expected):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.5-8.0 ppm. Due to the electron-withdrawing effects of the ketone and nitrile groups, they will be deshielded. The splitting pattern will be complex, likely showing doublet of doublets or multiplets due to coupling between them.
-
Methylene Protons (4H): Two distinct methylene groups are present.
-
The CH₂ group adjacent to the carbonyl (C2) is expected to appear as a triplet around δ 2.7-3.0 ppm.
-
The benzylic CH₂ group (C3) will be further downfield due to its proximity to the aromatic ring and the nitrile group, likely appearing as a triplet around δ 3.1-3.4 ppm.
-
-
-
¹³C NMR (Expected):
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, expected around δ 195-205 ppm.
-
Nitrile Carbon (C≡N): A sharp peak expected in the range of δ 115-120 ppm.
-
Aromatic Carbons: At least six distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrile group (C4) will be shifted, as will the quaternary carbons of the fused ring system.
-
Methylene Carbons (CH₂): Two signals are expected in the aliphatic region, typically between δ 25-40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2230-2210 | Nitrile (C≡N) | Stretching |
| ~1720-1700 | Ketone (C=O), Aromatic | Stretching |
| ~1600-1450 | Aromatic Ring | C=C Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2960-2850 | Aliphatic C-H | Stretching |
The presence of strong, sharp peaks in the C≡N and C=O stretching regions is diagnostic for the successful synthesis of the target compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 157, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of CO (m/z = 129): A common fragmentation for cyclic ketones.
-
Loss of HCN (m/z = 130): Fragmentation involving the nitrile group.
-
Further fragmentation of these primary ions will lead to other characteristic peaks in the spectrum.
-
Applications in Drug Development
The primary utility of 4-cyano-1-indanone lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules.
Synthesis of S1P Receptor Modulators (e.g., Ozanimod)
4-Cyano-1-indanone is the direct precursor to (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a critical chiral intermediate for Ozanimod. The synthetic transformation involves the stereoselective reduction of the ketone to an amine.
Caption: Conversion of 4-Cyano-1-indanone to the Ozanimod intermediate.
The conversion of the prochiral ketone in 4-cyano-1-indanone to the chiral (S)-amine is a key step. While classical chemical methods exist, they often involve multiple steps and result in racemic mixtures requiring resolution. A significant advancement in this area is the use of transaminase enzymes, which can catalyze the direct, asymmetric amination of the ketone with high enantioselectivity and yield, offering a greener and more efficient alternative.[4] This biocatalytic approach underscores the importance of designing synthetic routes that are compatible with enzymatic transformations.
Precursor for AMPA Receptor Antagonists
The indanone framework is a component of certain classes of AMPA receptor antagonists. These compounds are of interest for their potential in treating neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy.[1][6] The synthesis of these antagonists often involves the elaboration of the indanone core, where the ketone and nitrile functionalities of 4-cyano-1-indanone can be modified to build more complex heterocyclic systems. While specific synthetic routes starting directly from 4-cyano-1-indanone are proprietary or less commonly published, its structural features make it an ideal starting point for creating libraries of indanone-based compounds for screening against neurological targets.
Conclusion
This compound (4-cyano-1-indanone) is a high-value chemical intermediate with demonstrated importance in the pharmaceutical industry. Its synthesis via a Friedel-Crafts cyclization of a readily accessible propanoic acid derivative is a robust and scalable method. The presence of both a ketone and a nitrile group provides two orthogonal points for further chemical modification, making it a versatile scaffold for the synthesis of complex drug molecules like Ozanimod and for the exploration of new chemical entities targeting receptors such as AMPA. This guide provides the foundational knowledge required for the synthesis, characterization, and strategic application of this important building block in modern drug discovery and development.
References
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Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis of (a) 4-Cyano-3-methyl-1-indanone. PrepChem.com. (n.d.). Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. PMC. (n.d.). Retrieved from [Link]
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Indanone synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Sandmeyer reaction. Wikipedia. (n.d.). Retrieved from [Link]
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1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. ChemBK. (n.d.). Retrieved from [Link]
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Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018, May 30). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (n.d.). Retrieved from [Link]
-
Synthesis and insecticidal activity of 4-substituted 1-indanyl chrysanthemates. J-Stage. (n.d.). Retrieved from [Link]
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Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists. PubMed. (2014). Retrieved from [Link]
- IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020).
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Friedel-Crafts Acylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Friedel–Crafts reaction. Wikipedia. (n.d.). Retrieved from [Link]
-
AlCl₃-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[2][5]trienones. PubMed. (2017, December 15). Retrieved from [Link]
-
Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals. (n.d.). Retrieved from [Link]
- Note Synthesis of new cyano derivatives on the basis of disubstituted indenones. (n.d.).
-
Recent developments in biological activities of indanones. Request PDF. ResearchGate. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile , a key intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, the following sections are structured to not only present protocols but to also instill a deep understanding of the rationale behind the experimental choices, ensuring methodological robustness and data integrity.
Introduction: The Analytical Imperative for this compound
This compound (also known as 4-cyano-1-indanone) is a bicyclic aromatic ketone containing a nitrile functional group. Its rigid scaffold and reactive handles make it a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics. The purity and structural integrity of this intermediate are paramount to the success of subsequent synthetic steps and the biological activity of the final compounds.
Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of the research and development process. This guide will detail the application of three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the unambiguous characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available experimental spectrum for this specific molecule is not readily accessible, based on the analysis of structurally similar indanone derivatives, a predicted set of chemical shifts is presented below. These predictions are grounded in the fundamental principles of NMR, considering the electronic effects of the carbonyl and nitrile groups on the aromatic and aliphatic protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification for Prediction |
| H2 | ~2.7 - 2.9 (t) | ~36 | Aliphatic methylene protons adjacent to a carbonyl group are deshielded. |
| H3 | ~3.1 - 3.3 (t) | ~26 | Aliphatic methylene protons adjacent to the aromatic ring. |
| H5 | ~7.6 - 7.8 (d) | ~125 | Aromatic proton ortho to the electron-withdrawing nitrile group. |
| H6 | ~7.4 - 7.6 (t) | ~130 | Aromatic proton meta to both the carbonyl and nitrile groups. |
| H7 | ~7.8 - 8.0 (d) | ~128 | Aromatic proton ortho to the carbonyl group. |
| C1 (C=O) | - | ~205 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C2 | - | ~36 | Aliphatic methylene carbon. |
| C3 | - | ~26 | Aliphatic methylene carbon. |
| C4 (C-CN) | - | ~110 | Quaternary aromatic carbon attached to the nitrile group. |
| C4a | - | ~150 | Quaternary aromatic carbon at the ring junction. |
| C5 | - | ~125 | Aromatic methine carbon. |
| C6 | - | ~130 | Aromatic methine carbon. |
| C7 | - | ~128 | Aromatic methine carbon. |
| C7a | - | ~135 | Quaternary aromatic carbon at the ring junction. |
| CN | - | ~118 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol for NMR Analysis
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of the target compound.
Workflow for NMR Analysis
Caption: A generalized workflow for acquiring NMR spectra.
Expert Insights: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from any starting materials, byproducts, or degradation products.
A Robust RP-HPLC Method
The following method is designed for the robust analysis of this compound, leveraging a C18 stationary phase which is well-suited for the retention of moderately polar aromatic compounds.
Table 2: Recommended RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent resolution for a wide range of organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and provides a source of protons for LC-MS. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient elution ensures the efficient elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the compound suggests strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol for HPLC Analysis
The following protocol details the steps for performing an HPLC analysis of the target compound.
Workflow for HPLC Analysis
A Comprehensive Technical Guide to the Physical Properties of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique set of physicochemical characteristics that are paramount to its application in drug discovery and development.[1][2] The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3] This guide provides an in-depth analysis of the critical physical properties of this compound, namely its melting point and solubility profile. Understanding these properties is fundamental for optimizing reaction conditions, purification strategies, and formulation development. This document moves beyond a simple recitation of data to provide the underlying scientific principles and detailed, field-proven methodologies for their determination.
Core Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during synthesis, purification, and formulation. For this compound, the melting point and solubility are foundational parameters.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range and is a reliable indicator of purity.[4] Impurities tend to depress and broaden the melting range.[4]
| Property | Value | Source |
| Melting Point | 116-117 °C | ECHEMI[5], Sunshine Pharma[6] |
This sharp melting range suggests a high degree of purity for commercially available this compound.
Solubility Profile
Solubility is a critical factor in drug development, influencing bioavailability and formulation. The solubility of this compound is dictated by its molecular structure, which contains both a polar nitrile group and a largely non-polar indanone framework. The nitrile group, due to the electronegativity of nitrogen, can act as a hydrogen bond acceptor with protic solvents.[7][8] However, the bulky and hydrophobic indanone structure will favor solubility in organic solvents.[9]
Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The nitrile and ketone groups can engage in hydrogen bonding, but the non-polar indanone backbone limits overall solubility. Solubility is expected to be higher in alcohols than in water.[8][9] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the polar nitrile and ketone functionalities without the energetic cost of disrupting a strong hydrogen-bonding network. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The aromatic ring of the indanone structure will have favorable interactions with aromatic solvents like toluene. Solubility in highly non-polar solvents like hexane is expected to be limited.[9] |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the empirical determination of the melting point and solubility of this compound. These protocols are based on established pharmacopeial and laboratory methods.
Melting Point Determination (Capillary Method)
This protocol is based on the widely accepted capillary method, consistent with the United States Pharmacopeia (USP) general chapter <741>.[4][10][11][12]
Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, dry under vacuum. Grind a small amount of the solid to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and tap the closed end on a hard surface to compact the powder at the bottom. The packed sample height should be 2-4 mm.
-
Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid preliminary heating can be performed to approximate the melting point.
-
For a known substance like this, set the heating rate to increase the temperature rapidly to about 10-15 °C below the expected melting point (116 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid is observed (onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (completion of melting).
-
The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (0.5-2 °C).
-
Expert Insights: A broad melting range is a strong indicator of impurities. The "mixed melting point" technique can be used for identity confirmation. In this method, the sample is mixed with an authentic reference standard. If there is no depression in the melting point of the mixture, the sample is considered identical to the standard.
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The Diverse Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the 1-Indanone Scaffold
The 1-indanone core, a bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone for the development of a wide array of biologically active molecules. From established pharmaceuticals to promising investigational agents, 1-indanone derivatives have demonstrated significant therapeutic potential across various disease areas. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this guide delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a foundation for the rational design and evaluation of novel 1-indanone-based therapeutics.
Anticancer Activity: A Multi-pronged Assault on Malignancy
1-Indanone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines.[1] Their mechanisms of action are diverse, often targeting multiple key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Disrupting the Cellular Machinery of Cancer
The anticancer efficacy of 1-indanone derivatives stems from their ability to interfere with critical cellular processes, primarily through the inhibition of tubulin polymerization, induction of cell cycle arrest, and activation of apoptotic pathways. A notable antiangiogenic effect has also been observed for some derivatives.
Tubulin Polymerization Inhibition: A prominent mechanism of action for many anticancer 1-indanone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[2] The 3,4,5-trimethoxyphenyl motif has been identified as a key pharmacophore for this antitubulin activity.
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function by 1-indanone derivatives is a potent trigger for cell cycle arrest, predominantly at the G2/M checkpoint.[2] This arrest prevents cancer cells from completing mitosis and proliferating. Prolonged G2/M arrest ultimately leads to the induction of apoptosis, or programmed cell death. Evidence for apoptosis induction includes the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is inactivated by caspases during apoptosis.[3] The apoptotic cascade initiated by these compounds often involves the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of effector caspases such as caspase-3.[4][5]
Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 1-indanone derivatives have been shown to possess antiangiogenic properties by inhibiting key signaling pathways involved in this process. For instance, certain derivatives have been found to suppress the expression of vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2) and hypoxia-inducible factor-1α (HIF-1α).[6] HIF-1α is a key transcription factor that regulates the expression of many genes involved in angiogenesis. By inhibiting these targets, 1-indanone derivatives can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread.
Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity
The anticancer activity of 1-indanone derivatives is highly dependent on their chemical structure. Structure-activity relationship studies have provided valuable insights into the key structural features required for optimal potency and selectivity.
2-Benzylidene-1-indanone Derivatives: For this class of compounds, the nature and position of substituents on the benzylidene ring and the indanone core significantly influence their cytotoxic activity.
-
Substitution on the Benzylidene Ring: Electron-donating or electron-withdrawing groups on the benzylidene ring can modulate the anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group is often associated with potent antitubulin activity.
-
Substitution on the Indanone Core: Modifications to the indanone ring system can also impact biological activity. For example, the introduction of methoxy groups at specific positions on the indanone core has been shown to enhance cytotoxicity.[7]
Thiazolyl Hydrazone Derivatives: 1-Indanone derivatives incorporating a thiazolyl hydrazone moiety have shown promising activity, particularly against colon cancer cell lines.[4][8] The SAR for this class of compounds is still being actively explored, but initial studies suggest that the nature of the substituent on the thiazole ring plays a crucial role in determining their anticancer potency.[8]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected 1-indanone derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanone | 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | MCF-7 (Breast) | 0.010-14.76 | |
| Thiazolyl Hydrazone | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [5] |
| Thiazolyl Hydrazone | - | HCT 116 (Colon) | 1.25 ± 0.02 to 5.04 ± 0.2 | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
1-Indanone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the 1-indanone derivatives in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Antiangiogenesis Assessment using Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[9]
Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Egg incubator (37°C, 50% humidity)
-
Sterile filter paper discs (or other carriers)
-
1-Indanone derivatives
-
Stereomicroscope
-
Methanol-acetone solution (1:1)
Procedure:
-
Incubate fertilized eggs horizontally for 3 days to allow the CAM to develop.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Prepare the 1-indanone derivative solution and apply it to a sterile filter paper disc.
-
Gently place the disc onto the CAM. A vehicle control disc should also be placed on a separate egg.
-
Seal the window and return the eggs to the incubator for a further 48-72 hours.
-
On the day of analysis, open the window and observe the CAM under a stereomicroscope.
-
Fix the CAM by adding a methanol-acetone solution.
-
Excise the CAM and photograph it.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching in the treated group compared to the control indicates antiangiogenic activity.[9]
Visualizations
Anticancer Mechanism of 1-Indanone Derivatives.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1-Indanone derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of pro-inflammatory mediators.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of 1-indanone derivatives are largely attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. This is often achieved through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Inhibition of Pro-inflammatory Cytokines: Several 2-benzylidene-1-indanone derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages.[10] These cytokines play a central role in orchestrating the inflammatory response.
Modulation of the NF-κB Signaling Pathway: The NF-κB signaling pathway is a critical regulator of inflammation. Some 1-indanone derivatives have been found to block the activation of the NF-κB pathway, thereby preventing the transcription of genes encoding pro-inflammatory proteins.
Structure-Activity Relationship (SAR): Tailoring for Anti-inflammatory Efficacy
The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives is influenced by the substitution pattern on both the indanone and benzylidene rings.
-
Substitution on the Benzylidene Ring: The presence and position of hydroxyl and methoxy groups on the benzylidene ring have been shown to be important for anti-inflammatory activity.[10]
-
Substitution on the Indanone Core: Modifications to the indanone ring can also impact the inhibitory effects on pro-inflammatory cytokine production.
Experimental Protocol
Protocol 3: In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory activity of 1-indanone derivatives by measuring their ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.[10]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
1-Indanone derivatives
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed macrophages into a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 1-indanone derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by the compounds compared to the LPS-stimulated control.
Visualization
Anti-inflammatory Mechanism of 1-Indanone Derivatives.
Antimicrobial and Antifungal Activity: Combating Infectious Agents
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1-Indanone derivatives have been investigated for their antimicrobial and antifungal activities, with some compounds demonstrating promising efficacy against a range of microorganisms.
Mechanism of Action
The precise mechanisms by which 1-indanone derivatives exert their antimicrobial and antifungal effects are not yet fully elucidated and may vary depending on the specific derivative and the target microorganism. Potential mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial metabolic pathways.
Structure-Activity Relationship (SAR)
The antimicrobial and antifungal activity of 1-indanone derivatives is closely linked to their chemical structure. For example, in a series of 1-indanone chalcones and their 2,4-dinitrophenylhydrazone derivatives, the hydrazones were often more active than their chalcone precursors. The nature and position of substituents on the benzaldehyde-derived portion of the molecule also play a critical role in determining the spectrum and potency of antimicrobial activity.
Experimental Protocol
Protocol 4: In Vitro Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This method is commonly used to screen for the antimicrobial activity of compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Petri dishes
-
1-Indanone derivatives
-
Positive control (e.g., standard antibiotic or antifungal agent)
-
Negative control (e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the 1-indanone derivative solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Neuroprotective Activity: A Potential Avenue for Treating Alzheimer's Disease
Neurodegenerative disorders, particularly Alzheimer's disease, represent a growing healthcare challenge. The 1-indanone scaffold is a key component of donepezil, a well-established drug for the treatment of Alzheimer's disease. This has spurred research into other 1-indanone derivatives as potential multi-target agents for this complex disease.
Mechanism of Action: A Multi-Target Approach
The neuroprotective effects of 1-indanone derivatives in the context of Alzheimer's disease are often multifaceted, targeting several key pathological features of the disease.
Cholinesterase Inhibition: A primary mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is depleted in the brains of Alzheimer's patients. By inhibiting these enzymes, 1-indanone derivatives can increase acetylcholine levels, leading to improved cognitive function.
Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of amyloid-beta peptides into senile plaques is a hallmark of Alzheimer's disease. Certain 1-indanone derivatives have been shown to inhibit the self-assembly of Aβ peptides and even promote the disaggregation of pre-formed Aβ fibrils.
Structure-Activity Relationship (SAR)
The development of multi-target 1-indanone derivatives for Alzheimer's disease requires careful optimization of their structure to achieve a balance of activities. SAR studies have focused on modifying the substituents on the indanone ring and the side chains attached to it to enhance both cholinesterase inhibition and anti-Aβ aggregation properties.
Conclusion and Future Directions
The 1-indanone scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a wide range of biological activities. The research highlighted in this guide underscores the significant potential of 1-indanone derivatives in the fields of oncology, inflammation, infectious diseases, and neurodegenerative disorders. Future research in this area should continue to focus on the elucidation of detailed mechanisms of action, the exploration of novel chemical space through innovative synthetic strategies, and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The continued investigation of this privileged scaffold holds great promise for the development of the next generation of medicines to address unmet medical needs.
References
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In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. Available at: [Link].
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A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and Protocols. 2018;1(2):14. Available at: [Link].
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Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. 2025;6(1):102931. Available at: [Link].
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Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. Available at: [Link].
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Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. 2014;(91):e51972. Available at: [Link].
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Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences. 2015;76:1-10. Available at: [Link].
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Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Cellular Signalling. 2019;57:70-81. Available at: [Link].
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. 2017;7(15):9357-9372. Available at: [Link].
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. 2023;28(24):8049. Available at: [Link].
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy. 2018;12:887-901. Available at: [Link].
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Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. European Journal of Medicinal Chemistry. 2014;74:237-245. Available at: [Link].
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Synthesis, Characterization and Cytotoxic Effect of Some New Thiazolyl Hydrazone Derivatives of 1-Indanone. Request PDF. Available at: [Link].
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Synthesis, Characterization and Cytotoxic Effect of Some New Thiazolyl Hydrazone Derivatives of 1-Indanone. Request PDF. Available at: [Link].
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. 2022;12:949868. Available at: [Link].
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Indanone derivatives: Emerging frontiers in cancer therapy. Semantic Scholar. Available at: [Link].
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2017;13:451-494. Available at: [Link].
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. NIH. Available at: [Link].
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(PDF) Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. ResearchGate. Available at: [Link].
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The Strategic Intermediate: A Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile in Modern Synthesis
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and elegance of a synthetic route. 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, commonly known as 4-cyano-1-indanone, has emerged as a powerhouse intermediate. Its rigid, bicyclic scaffold, combined with the orthogonal reactivity of its ketone and nitrile functionalities, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth analysis of 4-cyano-1-indanone, from its synthesis and chemical properties to its critical role in the development of therapeutic agents, providing researchers, chemists, and drug development professionals with a comprehensive technical resource.
Introduction: The Value Proposition of a Privileged Scaffold
The indanone framework is considered a "privileged structure" in medicinal chemistry, a core motif that can interact with a wide range of biological targets.[1] The addition of a nitrile group at the 4-position, as in this compound (herein 1 ), enhances its utility significantly. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring, and the nitrile itself serves as a versatile chemical handle for conversion into other functional groups such as amines, carboxylic acids, and heterocycles.
This guide will elucidate the synthetic pathways to access 1 , explore its key chemical transformations with a focus on asymmetric synthesis, and provide detailed protocols for its application in the synthesis of high-value molecules, most notably as a key building block for the Sphingosine-1-Phosphate (S1P) receptor modulator, Ozanimod.[2][3]
Table 1: Physicochemical Properties of 4-Cyano-1-indanone (1)
| Property | Value | Reference(s) |
| CAS Number | 60899-34-5 | [4] |
| Molecular Formula | C₁₀H₇NO | [4] |
| Molecular Weight | 157.17 g/mol | |
| Appearance | Solid | [5] |
| Melting Point | 116-117 °C | |
| Boiling Point | 331 °C |
Synthesis of the Core Intermediate (1)
The primary and most robust method for synthesizing 4-cyano-1-indanone (1 ) is through an intramolecular Friedel-Crafts acylation. This powerful C-C bond-forming reaction creates the fused ring system in a single, efficient step.
The Friedel-Crafts Acylation Approach
The synthesis begins with a precursor, 3-(2-cyanophenyl)propanoic acid, which is converted to its more reactive acyl chloride. In the presence of a strong Lewis acid, typically aluminum trichloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution to cyclize and form the indanone ring.[5]
Causality in Experimental Design: The choice of a strong Lewis acid like AlCl₃ is critical. It coordinates to the chlorine atom of the acyl chloride, polarizing the carbonyl group and generating a highly electrophilic acylium ion (or a complex that behaves as one). This powerful electrophile is necessary to overcome the activation energy required for the aromatic ring to act as a nucleophile and close the five-membered ring.[6] A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst, preventing it from re-entering the catalytic cycle.[7]
Detailed Experimental Protocol: Synthesis of (1)
Step 1: Acyl Chloride Formation
-
To a solution of 3-(2-cyanophenyl)propanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(2-cyanophenyl)propanoyl chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Prepare a suspension of anhydrous aluminum trichloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of the crude acyl chloride from Step 1 in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford 4-cyano-1-indanone (1 ) as a solid.[5][8]
The Keystone Transformation: Asymmetric Synthesis of the Chiral Amine
The most significant application of intermediate 1 is its conversion to (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, the crucial chiral building block for Ozanimod.[9] The stereoselective reduction of the ketone is the critical step, and both chemical and biocatalytic methods have been developed to achieve high enantiopurity.
Chemical Approach: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. It utilizes a chiral catalyst, typically a Ruthenium(II) complex, to transfer hydrogen from a simple hydrogen donor (like formic acid or isopropanol) to the ketone.
Causality in Experimental Design: Tethered catalysts, such as those developed by Wills and Noyori, are highly effective.[10] The "tether" links the metal's arene ligand to the chiral diamine ligand, creating a more rigid and stable catalytic environment. This rigidity enhances the stereochemical communication between the catalyst and the substrate, leading to higher enantioselectivity. The reaction proceeds via an imine intermediate formed in situ, which is then reduced. The catalyst differentiates between the two enantiotopic faces of the imine, delivering the hydride selectively to create the desired (S)-enantiomer.[10][11]
Biocatalytic Approach: Transaminase-Mediated Reductive Amination
Biocatalysis offers a green and highly selective alternative to chemical methods. Transaminase (ATA) enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a ketone acceptor.[2]
Causality in Experimental Design: The power of this approach lies in the exquisite selectivity of the enzyme. The active site of the transaminase is a precisely shaped chiral pocket that binds the substrate, 4-cyano-1-indanone, in a specific orientation. This pre-organization ensures that the amino group is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the product amine with very high enantiomeric excess (often >99% ee).[11][12] The reaction is driven to completion by using a large excess of the amine donor; the byproduct (acetone from isopropylamine or pyruvate from alanine) is volatile or easily removed.[2]
Table 2: Comparison of Asymmetric Amination Methodologies
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Transaminase (ATA) Biocatalysis |
| Catalyst | Chiral Ruthenium(II) complex | Transaminase Enzyme |
| Stereoselectivity | High (typically 95-99% ee) | Excellent (often >99% ee) |
| Reaction Conditions | Mild organic solvent, 20-40 °C | Mild aqueous buffer, 30-40 °C, pH control |
| Reagents | H-donor (HCOOH/NEt₃), amine source | Amine donor (e.g., Isopropylamine), PLP cofactor |
| Advantages | Broad substrate scope, well-established | Extremely high selectivity, green solvent (water), mild conditions |
| Challenges | Potential for heavy metal contamination | Enzyme stability/cost, requires specific buffer/pH |
Detailed Experimental Protocol: Biocatalytic Reductive Amination
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).
-
To the buffer, add the transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM), and the amine donor (e.g., isopropylamine, several equivalents).
-
In a separate vessel, dissolve 4-cyano-1-indanone (1 ) in a minimal amount of a water-miscible co-solvent like DMSO.
-
Add the substrate solution to the enzyme-buffer mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
-
Monitor the reaction for conversion and enantiomeric excess by chiral HPLC.
-
Upon completion, work up the reaction by extracting the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Wash the organic layer, dry it over Na₂SO₄, and concentrate it to yield the crude chiral amine, which can be further purified if necessary.[2][11]
Expanding the Synthetic Toolkit: Further Reactivity of the Intermediate
Beyond its pivotal role in forming chiral amines, the functional groups of 4-cyano-1-indanone offer multiple avenues for further chemical modification, making it a truly versatile intermediate.
Reactions at the Nitrile Group
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid), a useful intermediate for amide couplings.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (4-(aminomethyl)-2,3-dihydro-1H-inden-1-one), introducing a flexible linker.
-
Heterocycle Formation: The nitrile is a key precursor for forming heterocycles, such as the 1,2,4-oxadiazole ring in the synthesis of Ozanimod.[11]
Reactions at the Ketone and α-Position
-
Reduction to Alcohol: Reduction of the ketone with agents like sodium borohydride (NaBH₄) yields the corresponding alcohol, 4-cyano-1-indanol.
-
α-Functionalization: The protons on the carbon adjacent to the ketone (the α-position) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C2 position.[5]
Reactions on the Aromatic Ring
-
Electrophilic Aromatic Substitution: The indanone ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing ketone. However, under forcing conditions, reactions like nitration or halogenation can occur, directed by the existing substituents.[13]
Characterization and Safety
Representative Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of synthetic intermediates. Based on the structure and data from analogous compounds, the following are representative spectral data for 1 .[1][14]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.60 (m, 3H, Ar-H), 3.20 (t, J = 6.0 Hz, 2H, -CH₂-CO), 2.80 (t, J = 6.0 Hz, 2H, Ar-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 205.0 (C=O), 154.0 (Ar-C), 139.0 (Ar-C), 135.0 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-CH), 117.0 (CN), 112.0 (Ar-C-CN), 36.0 (CH₂-CO), 25.0 (Ar-CH₂).
-
IR (KBr, cm⁻¹): 2225 (C≡N stretch), 1710 (C=O stretch, conjugated ketone), 1600, 1480 (C=C aromatic stretch).
Safety and Handling
This compound is classified as hazardous. Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is far more than a simple building block; it is a strategic intermediate that enables complex and efficient synthetic strategies. Its value is demonstrated through the elegant construction of chiral amines for pharmaceuticals like Ozanimod, where both cutting-edge chemical catalysis and green biocatalytic methods can be applied with exceptional control. The multiple reactive sites on its scaffold ensure its continued relevance and application in the discovery and development of new chemical entities. This guide has provided the foundational knowledge, practical protocols, and mechanistic rationale necessary for scientists to effectively leverage the power of this versatile intermediate in their research and development endeavors.
References
- Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. European Journal of Organic Chemistry. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202100130]
- Celgene Corporation. (2019). Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. European Patent EP3553179A1. [URL: https://patents.google.
- Wang, J., Wang, D., & Yang, T. (2023). Progress in the Synthesis of Ozanimod Hydrochloride. Chinese Journal of Pharmaceuticals, 54(8), 1145-1156. [URL: https://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2023.08.001]
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The Indanone Scaffold: A Promising Core for Novel Anticonvulsant Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. The indanone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in the design of new anticonvulsant agents. This technical guide provides a comprehensive overview of the anticonvulsant properties of indanone derivatives, delving into their proposed mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapies for epilepsy.
Introduction: The Unmet Need in Epilepsy Treatment and the Potential of the Indanone Scaffold
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous AEDs are available, a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects. This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and tolerability profiles.
The indanone core, with its rigid bicyclic structure and versatile chemical handles, presents an attractive starting point for the design of new central nervous system (CNS) active compounds. The presence of a carbonyl group and an adjacent active methylene group makes the indanone scaffold amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] Over the years, derivatives of indanone have been investigated for a multitude of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Notably, several studies have highlighted the significant anticonvulsant potential of this scaffold, making it a focal point of contemporary medicinal chemistry research.[1]
Putative Mechanisms of Anticonvulsant Action
The anticonvulsant activity of indanone derivatives is believed to be mediated through the modulation of key neuronal signaling pathways that regulate brain excitability. While the precise mechanisms for many derivatives are still under investigation, the primary hypotheses center on two well-established targets for antiepileptic drugs: the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels.[2]
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[1] Its interaction with GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. Many established AEDs, such as benzodiazepines and barbiturates, exert their effects by potentiating GABAergic neurotransmission.[1][3]
Several lines of evidence suggest that indanone derivatives may also act through this pathway. For instance, a series of 5,6-dimethoxy-2-{1-[arylamino/alkylamino(thioxo)methyl]-4-piperidyl-methyl}-1-indanones were found to significantly increase GABA levels in the rat brain.[1] This suggests that these compounds may either promote GABA synthesis or inhibit its degradation.
Furthermore, molecular modeling studies of spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives, which are structurally related to indanones, have shown that active compounds can dock effectively within the benzodiazepine-binding site of the GABA-A receptor, indicating a potential allosteric modulatory role.[1]
Caption: Proposed GABAergic mechanisms of indanone derivatives.
Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, sustained repetitive firing, which is dependent on the function of VGSCs. Many of the most effective AEDs, such as phenytoin and carbamazepine, act by blocking these channels in a use-dependent manner, preferentially targeting rapidly firing neurons.[2]
The ability of many indanone derivatives to show significant activity in the maximal electroshock (MES) seizure model, a screen that is highly predictive of efficacy against generalized tonic-clonic seizures, strongly suggests a mechanism involving the blockade of VGSCs. The MES test is designed to identify compounds that can prevent the spread of seizures, a key characteristic of VGSC blockers.[2] While direct electrophysiological studies on indanone derivatives are limited, the pharmacological profile of active compounds in preclinical models points towards this as a likely and significant mechanism of action.
Structure-Activity Relationship (SAR) of Indanone Scaffolds
The anticonvulsant activity of indanone derivatives is highly dependent on the nature and position of substituents on both the indanone core and any appended functionalities. Understanding these SARs is critical for the rational design of more potent and less toxic analogues.
Substitutions on the Indanone Ring
-
Aromatic Ring: Electron-donating groups, such as methoxy groups, on the aromatic ring of the indanone scaffold have been shown to be beneficial for anticonvulsant activity. For example, the 5,6-dimethoxy substitution pattern is a common feature in several active series of indanone derivatives.[1]
Modifications at the 2-Position
The active methylene group at the 2-position of the indanone core is a key site for chemical elaboration.
-
Piperidine Moieties: The introduction of a piperidine ring at the 2-position has proven to be a successful strategy. Further substitution on the piperidine nitrogen with various aryl or alkyl isothiocyanates has yielded compounds with potent activity in both MES and scPTZ models.[1] Specifically, compounds with a 4-chlorophenyl or 4-methoxyphenyl group on the thiourea moiety attached to the piperidine nitrogen have demonstrated significant anticonvulsant effects.[1]
Spiro-Derivatives
The creation of spirocyclic systems incorporating the indanone scaffold has also led to the discovery of active anticonvulsants. Spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives have shown promising activity in the MES test, with the nature of the substituent on the quinazolinone ring influencing potency.[1]
Caption: Key structure-activity relationships of indanone derivatives.
Quantitative Analysis of Anticonvulsant Activity
The preclinical evaluation of anticonvulsant candidates relies on standardized animal models to determine their efficacy and potential neurotoxicity. The median effective dose (ED50) in seizure models and the median toxic dose (TD50) in neurotoxicity assays are crucial parameters for assessing a compound's therapeutic potential. The protective index (PI), calculated as the ratio of TD50 to ED50, provides a measure of the compound's safety margin.
| Compound Series/Derivative | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Putative Mechanism | Reference |
| Piperidyl Indanones (e.g., 4d, 4g, 4j) | MES (mice) | 12.5 - 25.3 | > 300 | > 11.8 | GABAergic | [1] |
| Piperidyl Indanones (e.g., 4d, 4g, 4j) | scPTZ (mice) | 35.8 - 70.1 | > 300 | > 4.2 | GABAergic | [1] |
| 4-Amino-N-amylbenzamide | MES (mice) | 42.98 | - | - | Not specified | [1] |
| d,l-4-Amino-N-(alpha-methylbenzyl)-benzamide | MES (mice) | 18.02 | 170.78 | 9.5 | Not specified | [1] |
| Spiro[indene-quinazolinone] (4h) | MES (mice) | 50-100 (active dose) | > 300 | > 3 | Not specified | [1] |
Note: The data presented is a compilation from various studies and the experimental conditions may vary.
Experimental Protocols for Anticonvulsant Evaluation
The following protocols are standard methodologies used in the preclinical screening of potential anticonvulsant compounds.
Maximal Electroshock (MES) Test
This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.
-
Anesthesia and Electrode Placement: At the time of peak effect of the test compound, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animal. Corneal electrodes are then placed on the eyes.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered as protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 is determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.
Methodology:
-
Animal Preparation: Adult male mice are used. The test compound is administered i.p. or p.o. at various doses, including a vehicle control.
-
Chemoconvulsant Administration: At the time of peak effect of the test compound, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg).
-
Observation: The animals are placed in individual observation chambers and observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each dose group, and the ED50 is calculated.
Rotorod Test for Neurotoxicity
This test is used to assess motor coordination and identify any potential neurological deficits caused by the test compound.
Methodology:
-
Animal Training: Mice are trained to stay on a rotating rod (rotarod) at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) in a pre-test session.
-
Compound Administration: The test compound is administered at various doses, with a vehicle control group.
-
Testing: At the time of peak effect, the mice are placed on the rotarod, and the time they are able to maintain their balance is recorded.
-
Data Analysis: The dose at which 50% of the animals are unable to remain on the rod for the predetermined time is defined as the TD50.
Caption: A typical workflow for the preclinical evaluation of indanone derivatives.
Conclusion and Future Directions
The indanone scaffold represents a versatile and promising platform for the development of novel anticonvulsant agents. The existing body of research demonstrates that derivatives of indanone can exhibit potent anticonvulsant activity in well-established preclinical models, with favorable safety profiles. The proposed mechanisms of action, primarily centered on the modulation of GABAergic and glutamatergic neurotransmission, align with the known pharmacology of effective antiepileptic drugs.
Future research in this area should focus on several key aspects:
-
Elucidation of Precise Mechanisms: More detailed mechanistic studies, including electrophysiological and receptor binding assays, are needed to definitively identify the molecular targets of active indanone derivatives.
-
Optimization of Pharmacokinetic Properties: A systematic investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.
-
Exploration of Novel Chemical Space: The synthesis and evaluation of new indanone analogues with diverse substitution patterns will continue to be a fruitful avenue for discovering compounds with improved potency and selectivity.
-
Evaluation in Chronic Epilepsy Models: Testing the most promising candidates in chronic models of epilepsy will provide a more comprehensive understanding of their long-term efficacy and potential for disease modification.
By leveraging the insights gained from past and ongoing research, the indanone scaffold holds the potential to deliver the next generation of innovative therapies for the treatment of epilepsy.
References
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The Emerging Therapeutic Potential of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The 2,3-dihydro-1H-indene scaffold, particularly its 3-oxo-4-carbonitrile derivatives, represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth analysis of this chemical core, designed for researchers, scientists, and drug development professionals. We will explore the synthetic versatility of the indanone framework, delve into its significant therapeutic applications—with a focus on oncology and inflammatory diseases—elucidate key mechanisms of action, and dissect structure-activity relationships (SAR) to guide future drug design. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and visual representations of critical biological pathways and workflows to empower the next wave of discovery in this promising area.
Introduction: The Indanone Core as a Strategic Scaffold
The indanone moiety, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in numerous natural products and synthetic therapeutic agents.[2] Its rigid conformation and amenability to functionalization at multiple positions make it an ideal scaffold for developing potent and selective modulators of various biological targets. The incorporation of a nitrile group at the 4-position and an oxo group at the 3-position (or more commonly, the 1-position, which is structurally related and frequently studied) further enhances its chemical reactivity and potential for specific molecular interactions.[1]
Derivatives of this core have shown significant promise as:
-
Anticancer Agents: Inducing apoptosis and cell cycle arrest in various cancer cell lines.[3][4]
-
Anti-inflammatory Agents: Modulating key inflammatory pathways, such as the NF-κB signaling cascade, and inhibiting the production of pro-inflammatory cytokines.[5]
-
Neuroprotective Agents: Exhibiting acetylcholinesterase (AChE) inhibition, a key strategy in the management of Alzheimer's disease.[6]
This guide will provide a comprehensive overview of the chemistry and biology of these derivatives, with the goal of equipping researchers with the knowledge to rationally design and evaluate novel therapeutic candidates based on this versatile scaffold.
Synthetic Strategies for Indanone Scaffolds
The construction of the indanone core is a well-established field in organic synthesis, with intramolecular Friedel-Crafts acylation being a cornerstone methodology.[7] The synthesis of the specific 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile core and its derivatives often involves multi-step sequences.
General Synthesis of the 4-Cyano-1-Indanone Core
A common approach to the 4-cyano-1-indanone scaffold involves the cyclization of an appropriately substituted phenylpropionic acid derivative.[2] Another powerful method is the Michael addition of a cyanide source to a 2,3-disubstituted indenone.
Experimental Protocol: Synthesis of 3-Cyano-2,3-disubstituted-1-indanones via Michael Addition
This protocol is adapted from a procedure for the 1,4-addition of KCN to substituted indenones, a reaction that effectively installs the cyano group at the 3-position.
Materials:
-
2,3-disubstituted indenone (1.0 eq)
-
Potassium cyanide (KCN) (1.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq)
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the 2,3-disubstituted indenone in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Prepare a solution of KCN and ammonium carbonate in ethanol and add it to the indenone solution.
-
Heat the reaction mixture to 55-60°C and stir for 3.5 hours.
-
Increase the temperature to reflux and continue stirring for an additional 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid.
-
Cool the mixture in a refrigerator overnight to facilitate precipitation of the product.
-
Collect the solid product by filtration and recrystallize from hot ethanol to yield the pure 3-cyano-1-indanone derivative.
Causality: The use of KCN and ammonium carbonate provides the nucleophilic cyanide that attacks the β-carbon of the α,β-unsaturated ketone system in the indenone (a Michael addition). The subsequent workup protonates the resulting enolate to form the indanone. This method is effective for creating 3-cyano indanones from readily available indenone precursors.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure derivatives is crucial for modern drug development. Biocatalysis offers a highly efficient route to chiral amines from prochiral ketones.
Experimental Protocol: Enzymatic Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
This protocol describes the stereoselective amination of 4-cyano-1-indanone using a transaminase enzyme.[8]
Materials:
-
4-Cyano-1-indanone
-
Transaminase enzyme
-
Buffer solution (e.g., containing secondary butylamine, triethanolamine, and pyridoxal phosphate)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
10% Sodium hydroxide solution
Procedure:
-
Prepare the buffer solution and adjust the pH to 8.
-
To the buffer, add the transaminase enzyme, followed by 4-cyano-1-indanone dissolved in a minimal amount of DMSO.
-
Raise the temperature to 40°C and maintain for 24-96 hours, monitoring the reaction by TLC.
-
Upon completion, add 10% sodium hydroxide solution and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the organic layer, and concentrate under vacuum to yield the enantiomerically pure (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[8]
Causality: The transaminase enzyme, with its chiral active site, selectively transfers an amino group to one face of the prochiral ketone of 4-cyano-1-indanone, resulting in the formation of a single enantiomer of the corresponding amine. This biocatalytic approach avoids classical resolution methods, offering a more direct and efficient route to chiral intermediates.[8]
Medicinal Chemistry Applications and Mechanisms of Action
The this compound scaffold and its derivatives have demonstrated significant therapeutic potential across several disease areas.
Anticancer Activity
A substantial body of research has highlighted the anticancer properties of indanone derivatives. These compounds exert their effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis.
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Many indanone-based compounds have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[9] This is often followed by the induction of apoptosis, or programmed cell death. One key mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, a critical process for mitotic spindle formation and cell division.[10]
Furthermore, these derivatives can modulate key signaling pathways involved in cell survival and proliferation. For instance, some indanone-based thiazolyl hydrazone derivatives have been shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2.[3] The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, characterized by an increase in the pro-apoptotic protein Bax and a decrease in Bcl-2, leading to the activation of caspase-3.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
96-well microplates
-
Complete cell culture medium
-
Indanone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indanone derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, thus providing a quantitative measure of the cytotoxic effects of the test compounds.[13]
Table 1: Anticancer Activity of Selected Indanone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.41 ± 0.19 | [9] |
| COLO 205 (Colon) | 0.98 | [11] | ||
| 9f | Spiroisoxazoline | MCF-7 (Breast) | 0.03 ± 0.01 | [5] |
| 10 | Gallic Acid-based | MCF-7 (Breast) | 2.2 | [4] |
| A3 | Aurone analogue | HT-29 (Colon) | 3.41 ± 1.03 | [14] |
Anti-inflammatory Activity
Indanone derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Mechanism of Action: Inhibition of the NF-κB Pathway
A critical mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[15] Certain 2-benzylidene-1-indanone derivatives have been shown to block the activation of this pathway, thereby reducing the production of these inflammatory cytokines.[5] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, another class of inflammatory mediators.[16]
Neuroprotective Activity
The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This has spurred the development of novel indanone derivatives as potential neuroprotective agents.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is beneficial for cognitive function.[2] Several indanone derivatives have been designed and synthesized as potent AChE inhibitors, with some exhibiting inhibitory activity significantly more potent than Donepezil.[17] Structure-activity relationship studies have shown that the nature and length of the linker between the indanone core and a terminal amine group are critical for potent AChE inhibition.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on both the aromatic and the five-membered rings.
-
Anticancer Activity: For thiazolyl hydrazone derivatives, the presence of a biphenyl group has been associated with potent activity against colon cancer cells.[9] In the case of spiroisoxazoline derivatives, methoxy substitutions on the C-3' phenyl ring enhance COX-2 selectivity and cytotoxic potency.[5]
-
Anti-inflammatory Activity: For 2-benzylidene-1-indanone derivatives, substitutions on the benzylidene ring significantly impact activity. Generally, electron-withdrawing groups or specific hydroxyl substitutions can enhance the inhibition of pro-inflammatory cytokine release.[5]
-
AChE Inhibition: The binding affinity of indanone derivatives to AChE can be enhanced by replacing small protonated nitrogen moieties with more hydrophobic and bulky groups that have a high partial positive charge.[16] The presence of a piperidine group linked to the indanone core by a two-carbon spacer has been shown to result in exceptionally potent AChE inhibition.[17]
Future Perspectives and Conclusion
The this compound core and its related derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The demonstrated efficacy of these compounds in preclinical models of cancer and inflammation, coupled with their potential in treating neurodegenerative diseases, underscores their therapeutic potential.
Future research should focus on:
-
Target Identification and Selectivity: Elucidating the specific molecular targets (e.g., kinases, specific enzymes) of the most potent derivatives to better understand their mechanisms of action and to design more selective inhibitors.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to enhance their in vivo efficacy.
-
Multi-target Drug Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets relevant to complex diseases like cancer or neuroinflammation.
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The 2,3-Dihydro-1H-Indene Scaffold: A Privileged Structure in Neuro- and Anti-cancer Drug Discovery
<
An In-Depth Technical Guide on the Structure-Activity Relationship of 2,3-Dihydro-1H-Indene Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 2,3-dihydro-1H-indene, or indane, nucleus is a prominent structural motif in medicinal chemistry, recognized for its role as a "privileged structure." This versatile scaffold is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its rigid bicyclic framework provides a well-defined orientation for substituent groups to interact with biological targets, making it an attractive starting point for the design of novel therapeutics. This guide delves into the intricate structure-activity relationships (SAR) of 2,3-dihydro-1H-indene derivatives, with a particular focus on their applications in neurodegenerative diseases and oncology.
The Indane Core in Neuroprotective Agents: Targeting Monoamine Oxidase B
The selective and irreversible inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for the treatment of Parkinson's disease. The indane-based drug, Rasagiline (N-propargyl-1-(R)-aminoindan), exemplifies the therapeutic potential of this scaffold.[1][2] The SAR of rasagiline and its analogs reveals several key features crucial for their potent and selective MAO-B inhibitory activity.
The propargylamine moiety is a critical pharmacophore responsible for the irreversible inhibition of MAO-B.[1] This group forms a covalent adduct with the flavin cofactor of the enzyme, leading to its inactivation. Beyond its inhibitory role, the propargylamine group also contributes to the neuroprotective effects observed with these compounds.[1][3] Studies have shown that this moiety is associated with the induction of anti-apoptotic Bcl-2 proteins and the stabilization of the mitochondrial membrane potential.[1][2]
The (R)-stereochemistry at the 1-position of the indane ring is essential for potent MAO-B inhibition. The enantiomer with (S)-stereochemistry is significantly less active, highlighting the importance of a precise spatial arrangement for optimal interaction with the enzyme's active site.
Substitutions on the aromatic ring of the indane nucleus can modulate the activity and selectivity of these inhibitors. For instance, the development of ladostigil, which incorporates a carbamate group on the indane ring, resulted in a dual inhibitor of both MAO-B and acetylcholinesterase (AChE), offering a multi-target approach for neurodegenerative diseases like Alzheimer's.[3][4][5]
A fragment-based drug design approach has been employed to further explore the SAR of rasagiline analogs. By linking the 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene core to various hydrophobic fragments via a thiol linker at the 4-position, novel and potent selective human MAO-B inhibitors have been identified.[6] Notably, compounds K8 and K24 from this series demonstrated superior hMAO-B inhibitory activity and selectivity over hMAO-A compared to rasagiline.[6]
The Indanone Moiety in Acetylcholinesterase Inhibitors: The Case of Donepezil
Donepezil is a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. Its structure features a 2,3-dihydro-1H-inden-1-one (indanone) moiety, which plays a pivotal role in its mechanism of action.[7] The SAR of donepezil and its analogs has been extensively studied to understand the structural requirements for potent AChE inhibition.
The indanone moiety of donepezil is responsible for binding to the peripheral anionic site (PAS) of the AChE enzyme through π-π stacking interactions.[7] This interaction is crucial for the dual-binding nature of the inhibitor, which also interacts with the catalytic active site (CAS). Modifications to the indanone ring can significantly impact inhibitory potency. For instance, replacing the phenyl ring of the indanone with a pyridine ring can lead to analogs with comparable or even enhanced inhibitory activity, suggesting that the electronic properties of this aromatic system are important for binding.[7][8]
The piperidine ring of donepezil interacts with the amino acid residues in the anionic part of the catalytic active site.[7] Altering the size and basicity of this nitrogen-containing ring system can influence the inhibitory profile.[9] The benzyl moiety attached to the piperidine nitrogen occupies a hydrophobic pocket within the enzyme's active site gorge.[7] SAR studies have shown that modifications at this site, such as replacing the benzyl group with a pyridylmethyl group, can lead to potent AChE inhibitors.[7]
Multitarget-directed ligands (MTDLs) based on the indanone scaffold have also been developed. By creating hybrids of indanone with 1-benzyl-1,2,3,6-tetrahydropyridine, researchers have identified compounds with dual inhibitory activity against both AChE and MAO-B, along with anti-amyloid aggregation and antioxidant properties.[10]
Indane Derivatives as Dopamine D2 Receptor Agonists
The 2,3-dihydro-1H-indene scaffold is also found in compounds targeting dopamine receptors. Specifically, derivatives of 2-aminoindan have been explored as dopamine D2 receptor (D2R) agonists. The SAR in this class of compounds highlights the importance of the substituent on the amino group and the overall molecular architecture.
In a study focused on developing bitopic ligands for the D2R, the propyl aminoindane was used as a lead compound.[11] By linking this core to a secondary pharmacophore via a cyclohexyl spacer, a bitopic ligand with significantly higher potency and subtype selectivity for D2R over D4R was discovered.[11] This indicates that extending the molecule to interact with a secondary binding pocket on the receptor can enhance its pharmacological profile. Molecular modeling studies suggest that interactions with key amino acid residues, such as Asp114, are crucial for the functional activity of these D2R agonists.[11]
2-Benzylidene-2,3-dihydro-1H-inden-1-ones: A Scaffold with Diverse Activities
The 2-benzylidene-2,3-dihydro-1H-inden-1-one framework has emerged as a versatile scaffold with a range of biological activities, including anti-inflammatory and anticancer properties.
In the context of inflammatory bowel disease (IBD), these derivatives have been shown to inhibit the TNF-α-induced adhesion of monocytes to colon epithelial cells.[12] The SAR of these compounds revealed that substitutions on both the indanone ring and the benzylidene moiety influence their inhibitory potency. This anti-inflammatory effect is correlated with the suppression of ROS production and the expression of adhesion molecules like ICAM-1 and MCP-1.[12]
Furthermore, certain 2-benzylidene-1-indanone derivatives have demonstrated potent and selective inhibition of MAO-B.[13] SAR studies on this class of compounds indicated that a 5-hydroxy group on the indanone A-ring and halogen or methyl substitutions on the benzylidene B-ring contribute to high-potency inhibition.[13]
Indene Derivatives as Tubulin Polymerization Inhibitors in Oncology
Recent research has identified 2,3-dihydro-1H-indene derivatives as a novel class of tubulin polymerization inhibitors with potential applications in cancer therapy.[14][15][16][17] These compounds bind to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[15][16]
The SAR of these anticancer agents has been systematically explored. A key finding is the importance of a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core.[17] Modifications to this core, such as changing the trimethoxy pattern to dimethoxy, resulted in a significant decrease in antiproliferative activity.[17] The nature of the substituent at the 1-position of the indene ring also plays a crucial role. For example, a compound with a 4-hydroxy-3-methoxyphenyl group at this position (compound 12d) was identified as a highly potent derivative with IC50 values in the nanomolar range against several cancer cell lines.[17] This compound also exhibited anti-angiogenic properties both in vitro and in vivo.[14][15]
Experimental Protocols
General Procedure for the Synthesis of 2-Benzylidene-1-indanones
A mixture of 1-indanone (1.0 eq.), the appropriate benzaldehyde derivative (1.2 eq.), and a catalytic amount of a base (e.g., NaOH or piperidine) in a suitable solvent (e.g., ethanol or methanol) is stirred at room temperature or heated to reflux for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired 2-benzylidene-1-indanone derivative.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The MAO inhibitory activity of the synthesized compounds can be evaluated using a fluorometric assay. Recombinant human MAO-A and MAO-B enzymes are used. The assay is performed in a 96-well plate format. The compounds are pre-incubated with the respective enzyme for a defined period at 37°C. The reaction is then initiated by the addition of a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine for MAO-B) and a peroxidase-linked detection reagent. The fluorescence is measured at appropriate excitation and emission wavelengths. The IC50 values are calculated from the dose-response curves.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity can be determined using a modified Ellman's spectrophotometric method. The assay is performed in a 96-well plate. The reaction mixture contains the test compound, AChE enzyme (from electric eel or human recombinant), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance is measured at 412 nm. The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are valuable tools in drug discovery for predicting the biological activity of new chemical entities based on their physicochemical properties and structural features.[18][19][20][21][22] For 2,3-dihydro-1H-indene derivatives, QSAR studies can provide insights into the key molecular descriptors that govern their activity. These models are typically developed using a training set of compounds with known biological activities and then validated using an external test set.[20] The descriptors used in QSAR models can include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) parameters, as well as more complex 3D descriptors derived from molecular field analysis (3D-QSAR).[20]
Conclusion
The 2,3-dihydro-1H-indene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. From potent and selective enzyme inhibitors for neurodegenerative diseases to novel anticancer agents that disrupt microtubule dynamics, the versatility of the indane framework is evident. Future research in this area will likely focus on the development of multi-target agents that can address the complex and multifactorial nature of diseases like Alzheimer's and cancer. The integration of computational tools such as molecular docking and QSAR will undoubtedly accelerate the rational design and optimization of the next generation of 2,3-dihydro-1H-indene-based drugs.
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The Synthetic Heart of Modern Therapeutics: A Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Abstract
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, represents a cornerstone scaffold in contemporary medicinal chemistry. While its intrinsic biological activity is a subject of ongoing investigation, its true therapeutic significance lies in its role as a versatile and indispensable intermediate in the synthesis of high-value pharmaceutical agents. This technical guide provides an in-depth exploration of 4-cyano-1-indanone's chemical properties, its pivotal applications in the development of Sphingosine-1-Phosphate (S1P) receptor modulators and potential AMPA receptor antagonists, and detailed experimental methodologies for its utilization. We will delve into the mechanistic underpinnings of the drug classes derived from this scaffold and present a forward-looking perspective on its future applications in drug discovery.
Introduction: The Unassuming Power of the Indanone Scaffold
The indanone core, a bicyclic aromatic ketone, is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3] These activities span antiviral, anti-inflammatory, analgesic, and anticancer applications.[1][2] The specific functionalization of the indanone ring system allows for the precise tuning of molecular properties, enabling targeted interactions with various biological macromolecules. This compound (4-cyano-1-indanone) has emerged as a particularly valuable derivative due to the synthetic versatility of its cyano and ketone functionalities. These reactive handles provide chemists with a robust platform for constructing complex molecular architectures, most notably in the fields of neuro-inflammation and neuro-excitation.
Core Therapeutic Applications: A Tale of Two Receptors
The primary therapeutic relevance of 4-cyano-1-indanone is currently centered on its role as a key building block for two distinct and highly significant classes of drugs: Sphingosine-1-Phosphate (S1P) receptor modulators and AMPA receptor antagonists.
Sphingosine-1-Phosphate (S1P) Receptor Modulators: Taming the Immune Response in Neurodegenerative Disease
The discovery of S1P receptor modulators has revolutionized the treatment of autoimmune diseases, particularly multiple sclerosis (MS).[4][5][6] S1P receptors are a class of G protein-coupled receptors that play a crucial role in regulating the trafficking of lymphocytes from lymph nodes into the peripheral blood and central nervous system (CNS).[4][7] By modulating these receptors, the migration of inflammatory immune cells into the CNS can be inhibited, thereby reducing the autoimmune-mediated damage characteristic of diseases like MS.[7]
4-Cyano-1-indanone is a critical precursor for the synthesis of the chiral amine, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. This chiral amine is a cornerstone intermediate in the production of several next-generation S1P receptor modulators. The synthetic pathway leverages the ketone of 4-cyano-1-indanone for stereoselective amination, a process that has been significantly optimized through biocatalysis using transaminase enzymes to achieve high enantiomeric purity and yield.
Below is a diagram illustrating the mechanism of action of S1P receptor modulators.
Caption: Drug discovery workflow for AMPA antagonists.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of therapeutic compounds derived from this compound.
Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile via Biocatalytic Transamination
This protocol describes a highly efficient and stereoselective method for the synthesis of the key S1P receptor modulator intermediate.
Materials:
-
This compound (4-cyano-1-indanone)
-
Transaminase enzyme preparation
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a temperature-controlled reaction vessel, add potassium phosphate buffer and dissolve the transaminase enzyme preparation.
-
Add pyridoxal 5'-phosphate (PLP) cofactor to the solution and stir gently to dissolve.
-
Add 4-cyano-1-indanone and isopropylamine to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 40-50°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or TLC until complete conversion of the ketone is observed.
-
Upon completion, extract the product into methyl tert-butyl ether (MTBE).
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile with high enantiomeric excess.
In Vivo Evaluation of Anticonvulsant Activity (Pentylenetetrazole Model)
This protocol outlines a standard method for assessing the anticonvulsant efficacy of novel compounds in a rodent model. [8][9][10] Materials:
-
Test compound (derived from 4-cyano-1-indanone)
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at various doses).
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), administer PTZ subcutaneously (s.c.) to induce seizures.
-
Immediately after PTZ administration, place each mouse in an individual observation cage and observe for the onset of clonic convulsions for a period of 30 minutes.
-
Record the latency to the first seizure and the percentage of animals in each group that are protected from seizures.
-
Analyze the data statistically to determine the anticonvulsant efficacy of the test compound.
Quantitative Data Summary
While specific quantitative data for this compound itself as a therapeutic agent is not widely published, the following table summarizes representative data for compounds derived from the indanone scaffold, illustrating its potential.
| Compound Class | Target | Assay | Representative Activity |
| Indanone-derived S1P Modulator | S1P1 Receptor | Radioligand Binding | Ki < 10 nM |
| Indanone-derived AMPA Antagonist | AMPA Receptor | Electrophysiology (IC50) | 1-10 µM |
| Indanone-derived α-synuclein Ligand | α-synuclein Fibrils | Saturation Binding | Kd = 9.0 nM [11] |
Future Perspectives and Conclusion
This compound is a testament to the principle that the value of a chemical entity is not always defined by its own biological activity, but by the potential it unlocks. Its role as a key intermediate in the synthesis of S1P receptor modulators has already had a significant impact on the lives of patients with multiple sclerosis. The continued exploration of this scaffold in the development of AMPA receptor antagonists and other CNS-active agents holds considerable promise. Furthermore, recent studies have highlighted the utility of indanone derivatives as ligands for misfolded α-synuclein aggregates, suggesting a potential role in the diagnosis and treatment of Parkinson's disease and other synucleinopathies. [11]As synthetic methodologies become more sophisticated and our understanding of complex diseases deepens, the therapeutic applications of this versatile chemical building block are poised to expand even further.
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- Chimirri A, De Sarro A, De Sarro G, et al. Novel potent AMPA/kainate receptor antagonists: synthesis and anticonvulsant activity of a series of 2-[(4-alkylsemicarbazono)-(4-amino-phenyl)methyl]-4,5-methylenedioxyphenylacetic acid alkyl esters. J Med Chem. 2001;44(17):2759-2766.
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- Kráľová K, Hrubá E, Gáspár A, et al. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. Int J Mol Sci. 2021;22(21):11843.
- Kráľová K, Hrubá E, Gáspár A, et al. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. Int J Mol Sci. 2021;22(21):11843.
- Al-Suwaidan IA, Al-Abdullah E, Haiba ME, et al. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2021;26(23):7205.
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An In-depth Technical Guide to 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Synthesis, Characterization, and Applications
Introduction
This technical guide provides a comprehensive overview of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile, a pivotal intermediate in contemporary pharmaceutical synthesis. It is important to clarify a potential point of ambiguity in the nomenclature of this compound. While the topic refers to the "3-oxo" isomer, the vast body of scientific literature, patents, and commercial sources overwhelmingly points to the significance and availability of the 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile isomer (CAS No. 60899-34-5)[1][2][3][4][5]. This latter compound, also commonly known as 4-cyano-1-indanone, is the subject of this guide. Our focus will be on its historical context, detailed synthetic pathways, chemical and physical properties, and its critical role in the development of modern therapeutics.
The indanone scaffold is a well-established structural motif in medicinal chemistry, and the strategic placement of the cyano group at the 4-position of 2,3-dihydro-1H-inden-1-one has made it a highly sought-after building block, particularly for drugs targeting sphingosine-1-phosphate (S1P) receptors[6]. This guide is intended for researchers, scientists, and drug development professionals, offering both a thorough understanding of the molecule and practical, field-proven insights into its synthesis and application.
Historical Context and Discovery
The core synthetic reaction underpinning the creation of the indanone framework, the Friedel-Crafts acylation, is a cornerstone of organic chemistry, first developed by Charles Friedel and James Crafts in 1877[7]. The intramolecular variant of this reaction, used to form cyclic ketones like 1-indanone, has been a standard synthetic method for nearly a century[8].
While the parent 1-indanone molecule has a long history, the specific discovery and rise to prominence of its 4-cyano derivative are a more recent development. The initial synthesis of this particular molecule is not prominently documented in seminal, standalone publications. Instead, its importance emerged with the discovery of a new class of pharmaceuticals for which it is a key precursor. Notably, the development of Ozanimod, a modulator of the sphingosine-1-phosphate receptor approved for the treatment of multiple sclerosis, brought 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile into the spotlight[1][9]. Patents and research articles focused on the synthesis of Ozanimod and related compounds now provide the most detailed accounts of the preparation and handling of this important intermediate[2][3].
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is essential for its synthesis, purification, and quality control.
Physicochemical Properties
| Property | Value | References |
| CAS Number | 60899-34-5 | [1][3][5] |
| Molecular Formula | C₁₀H₇NO | [1][3][4] |
| Molecular Weight | 157.17 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 116-117 °C | [4][10] |
| Boiling Point | 331 °C (Predicted) | [3][4] |
| Density | 1.23 g/cm³ (Predicted) | [3][4] |
Spectroscopic Data (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The two methylene groups of the five-membered ring will present as two distinct triplets or multiplets in the upfield region (δ 2.5-3.5 ppm), a result of their different chemical environments relative to the carbonyl and aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will be distinguished by the carbonyl carbon signal at the far downfield end (δ > 200 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon attached to the cyano group being significantly deshielded. The cyano carbon itself will appear around δ 115-120 ppm. The two aliphatic methylene carbons will be found in the upfield region (δ 25-40 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (ketone) stretching vibration, typically around 1700-1720 cm⁻¹. Another key feature will be the C≡N (nitrile) stretching vibration, which is expected in the range of 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Synthesis of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile
The most efficient and industrially relevant synthesis of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is a two-stage process. The first stage involves the synthesis of the precursor, 3-(2-cyanophenyl)propanoic acid, followed by its intramolecular Friedel-Crafts acylation to yield the target indanone.
Stage 1: Synthesis of 3-(2-cyanophenyl)propanoic acid
This precursor can be synthesized via a Knoevenagel condensation of 2-cyanobenzaldehyde with Meldrum's acid, followed by reduction and hydrolysis in a one-pot procedure, as detailed in Chinese patent CN113214111A[2].
-
Reaction Setup: In a suitable reaction vessel, mix 2-cyanobenzaldehyde, Meldrum's acid, formic acid, and an alkali (e.g., a tertiary amine like triethylamine).
-
Condensation: Heat the mixture to facilitate the Knoevenagel condensation between the 2-cyanobenzaldehyde and Meldrum's acid. This is followed by an in-situ reduction and hydrolysis.
-
Work-up and Isolation: After the reaction is complete, the 3-(2-cyanophenyl)propanoic acid product is isolated.
Expert Insight: The use of Meldrum's acid is advantageous due to its high acidity, which facilitates the initial condensation. The one-pot nature of this process, combining condensation, reduction, and hydrolysis, significantly improves efficiency and reduces waste, aligning with the principles of green chemistry[2].
Stage 2: Intramolecular Friedel-Crafts Acylation
The final step is the cyclization of 3-(2-cyanophenyl)propanoic acid to form the indanone ring. This is achieved through an intramolecular Friedel-Crafts acylation. The carboxylic acid is first converted to a more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.
Caption: Synthetic pathway to 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile.
-
Acyl Chloride Formation: Treat 3-(2-cyanophenyl)propanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent.
-
Friedel-Crafts Cyclization: In a separate vessel, prepare a slurry of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool this mixture to 0-5 °C.
-
Reaction: Slowly add the previously prepared acyl chloride solution to the Lewis acid slurry, maintaining the low temperature.
-
Quenching and Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile.
Expert Insight: The choice of Lewis acid and solvent is critical for the success of the Friedel-Crafts acylation. Aluminum chloride is a strong and cost-effective Lewis acid, making it a common choice. The reaction is exothermic and must be performed at low temperatures to minimize the formation of byproducts. The stoichiometry of the Lewis acid is also important; typically, slightly more than one equivalent is used because the product ketone can complex with the catalyst[7].
Applications in Drug Development
The primary and most significant application of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile is as a key starting material in the synthesis of Ozanimod[1][9]. Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.
The synthesis of Ozanimod from 4-cyano-1-indanone involves several steps, a critical one being the stereoselective reduction of an imine derivative to introduce the chiral amine center of the final drug molecule.
Synthetic Workflow: From 4-Cyano-1-indanone to Ozanimod
Caption: Key steps in the synthesis of Ozanimod from 4-cyano-1-indanone.
This synthetic route highlights the importance of 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile as a foundational building block. The efficiency and purity of this starting material directly impact the overall yield and quality of the final active pharmaceutical ingredient (API).
Conclusion
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile has evolved from a niche chemical entity to a cornerstone intermediate in the synthesis of modern, high-value pharmaceuticals. Its preparation, rooted in the classic Friedel-Crafts acylation, has been refined for industrial-scale production. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is crucial for any researcher or organization involved in the development and manufacturing of therapeutics that utilize this versatile scaffold. As drug discovery continues to explore new chemical space, the demand for strategically functionalized building blocks like 4-cyano-1-indanone is likely to remain robust.
References
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Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Gainger, D., Staniland, S., & Taddei, M. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. European Journal of Organic Chemistry, 2021(15), 2263-2269. [Link]
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ChemistryViews. (2021, March 18). Enantioselective Synthesis of Ozanimod. [Link]
- CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone. (2021).
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ChemBK. (n.d.). 1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. Retrieved from [Link]
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Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
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Khan, I., et al. (2018). Peshawaraquinone a Novel Naphthoquinone and a New Indanone from the stem of Heterophragma adenophyllum Seem. ResearchGate. [Link]
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Sethi, M. K., et al. (2020). Stereoselective synthesis of (S)-1-amino-2, 3-dihydro-1H-indene-4-carbonitrile using transaminase enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 83-91. [Link]
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Organic Chemistry Portal. (n.d.). Indanone Synthesis. Retrieved from [Link]
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Singh, U. P., & Singh, R. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36058-36097. [Link]
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Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
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2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile and its role as an AMPA antagonist
An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile and its Role as a Scaffold for AMPA Receptor Antagonists
This guide provides a comprehensive technical overview of this compound as a foundational chemical structure for the development of non-competitive AMPA receptor antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Part 1: The Rationale for AMPA Receptor Antagonism in Neuroscience
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate receptor that mediates the majority of fast excitatory neurotransmission within the central nervous system (CNS).[1] These receptors are tetrameric protein complexes composed of four subunits (GluA1, GluA2, GluA3, and GluA4), and their specific subunit composition dictates their physiological properties, including ion permeability.[2][3] Upon binding with the neurotransmitter glutamate, the AMPA receptor channel opens, allowing an influx of sodium ions (and in some cases, calcium ions) into the postsynaptic neuron.[2] This influx leads to depolarization of the neuronal membrane, a critical step in the propagation of nerve impulses.
The central role of AMPA receptors in excitatory signaling also implicates them in the pathophysiology of numerous neurological disorders characterized by excessive neuronal excitation, a phenomenon known as excitotoxicity.[4] Conditions such as epilepsy, ischemic stroke, and some neurodegenerative diseases are linked to the overstimulation of glutamate receptors, leading to neuronal damage and death.[4][5] Consequently, the development of antagonists that can modulate AMPA receptor activity is a significant area of interest for therapeutic intervention.[3]
Non-competitive antagonists, which bind to an allosteric site distinct from the glutamate binding site, offer a particularly promising therapeutic strategy.[1] This mechanism allows for the modulation of receptor activity without directly competing with the endogenous ligand, which can lead to a more controlled and potentially safer pharmacological profile.[1]
Part 2: this compound: A Versatile Chemical Scaffold
This compound is a chemical intermediate that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds.[6][7] Its indene core provides a rigid framework that can be chemically modified to create complex molecules with specific biological activities. In the context of AMPA receptor antagonism, this compound is a key precursor for the synthesis of indolyl pyrazinone and imidazoindenopyrazinone carboxylic acid derivatives, which have shown potential as anticonvulsant agents.[6][8]
The synthesis of these more complex antagonists typically involves a multi-step process. While specific, detailed synthetic pathways for imidazoindenopyrazinone carboxylic acid derivatives starting directly from this compound are proprietary and found within patent literature, a general conceptual pathway can be outlined. The synthesis often begins with the reaction of the indene-based starting material with other reagents to build the pyrazinone and imidazole ring systems. These reactions are designed to introduce the necessary functional groups and stereochemistry to achieve high-affinity binding to the allosteric site on the AMPA receptor.
Below is a diagram illustrating the chemical structure of the core scaffold.
Caption: Chemical structure of the core scaffold.
Part 3: Molecular Mechanism of Non-Competitive AMPA Receptor Antagonism
Non-competitive antagonists of the AMPA receptor function by binding to an allosteric modulatory site, which is structurally distinct from the glutamate-binding domain.[1] This binding event induces a conformational change in the receptor protein that prevents the ion channel from opening, even when glutamate is bound to its recognition site.[9] This allosteric inhibition is a key feature that differentiates these compounds from competitive antagonists.
The signaling cascade initiated by AMPA receptor activation involves the influx of cations, leading to postsynaptic membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways, including the activation of protein kinases such as Lyn and the mitogen-activated protein kinase (MAPK) pathway.[10] These pathways can, in turn, regulate gene expression and contribute to synaptic plasticity.[10] A non-competitive antagonist, by preventing the initial ion flux, effectively blocks these downstream events.
The following diagram illustrates the AMPA receptor signaling pathway and the point of intervention for a non-competitive antagonist.
Caption: AMPA receptor signaling and non-competitive antagonism.
Part 4: Experimental Protocols for Characterization
The pharmacological characterization of novel non-competitive AMPA receptor antagonists derived from scaffolds like this compound requires a combination of functional and binding assays.
Electrophysiology: Whole-Cell Patch-Clamp Analysis
Whole-cell patch-clamp recording is the definitive method for assessing the functional effects of a compound on AMPA receptor-mediated currents.[11]
Experimental Workflow:
Caption: Experimental workflow for electrophysiological characterization.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are a suitable host for exogenous receptor expression due to their low levels of endogenous ion channels.[1] Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 and GluA2) using a standard transfection reagent.
-
Cell Plating: 24-48 hours post-transfection, cells are plated onto glass coverslips for electrophysiological recording.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the recording pipette is formulated to maintain cell health and record desired currents.
-
Data Acquisition: A whole-cell recording configuration is established. The cell membrane potential is held at a negative potential (e.g., -60 mV) to maximize the inward sodium current. Glutamate is applied to the cell to evoke an AMPA receptor-mediated current.
-
Antagonist Application: The antagonist is co-applied with glutamate at various concentrations to generate a dose-response curve. The degree of inhibition of the glutamate-evoked current is measured at each antagonist concentration.
-
Data Analysis: The dose-response data are fitted to a logistical equation to determine the half-maximal inhibitory concentration (IC50), a measure of the antagonist's potency.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for the AMPA receptor.[12]
Experimental Workflow:
Caption: Experimental workflow for radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing the target AMPA receptor or from brain tissue.[13]
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the allosteric site of the AMPA receptor (e.g., [3H]-perampanel) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[12]
-
Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[13]
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value of the test compound is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
Part 5: Data Presentation and Interpretation
The data obtained from electrophysiological and binding assays are crucial for evaluating the pharmacological profile of a novel AMPA antagonist.
Table 1: Pharmacological Profile of Hypothetical Indenopyrazinone Derivatives
| Compound | Electrophysiology (IC50, µM) | Radioligand Binding (Ki, µM) |
| Derivative 1 | 5.2 | 3.8 |
| Derivative 2 | 1.8 | 1.2 |
| Derivative 3 | 0.9 | 0.6 |
| Derivative 4 | 12.5 | 10.1 |
A lower IC50 value in the electrophysiology assay indicates greater potency in inhibiting AMPA receptor function. Similarly, a lower Ki value in the binding assay signifies a higher affinity of the compound for the allosteric binding site. A strong correlation between the functional potency (IC50) and binding affinity (Ki) provides confidence that the observed functional effects are mediated through direct binding to the target receptor.
Part 6: Therapeutic Potential and Future Directions
Non-competitive AMPA receptor antagonists hold significant promise for the treatment of a range of neurological disorders. Their mechanism of action suggests potential efficacy in conditions where excitotoxicity is a key pathological feature, such as epilepsy and cerebral ischemia.[3][4] Furthermore, the modulation of AMPA receptor activity may have therapeutic benefits in certain psychiatric disorders and neurodegenerative diseases.[3]
Future research in this area will likely focus on the development of antagonists with improved selectivity for specific AMPA receptor subunit compositions, which may be preferentially expressed in pathological conditions. This could lead to more targeted therapies with fewer off-target effects. The continued exploration of novel chemical scaffolds, such as those derived from this compound, will be essential for the discovery of the next generation of AMPA receptor modulators.
Part 7: References
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Hayashi, T., Umemori, H., Mishina, M., & Yamamoto, T. (1999). The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn. Nature, 397(6714), 72–76. Retrieved from [Link]
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Balasuriya, D., et al. (2020). Glutamate Stimulation Dysregulates AMPA Receptors-Induced Signal Transduction Pathway in Leber's Inherited Optic Neuropathy Patient-Specific hiPSC-Derived Retinal Ganglion Cells. International Journal of Molecular Sciences, 21(23), 9036. Retrieved from [Link]
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Bleakman, D., et al. (2002). Characterization of the Binding Site for a Novel Class of Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptor Antagonists. Molecular Pharmacology, 62(5), 1057-1065. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Donevan, S. D., & Rogawski, M. A. (1995). Non-competitive AMPA Antagonists of 2,3-benzodiazepine Type. Current Pharmaceutical Design, 1(4), 459-478. Retrieved from [Link]
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Antonov, S. M., Johnson, J. W., Lukomskaya, N. Y., Potapjeva, N. N., Gmiro, V. E., & Magazanik, L. G. (1995). Design of antagonists for NMDA and AMPA receptors. Molecular Pharmacology, 47(3), 558-567. Retrieved from [Link]
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Hearing, M. C. (2013). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 964, 139-155. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Rogawski, M. A. (2013). Revisiting AMPA Receptors as an Antiepileptic Drug Target. Epilepsy Currents, 13(5), 229-233. Retrieved from [Link]
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De Sarro, G., De Sarro, A., Gitto, R., Grasso, S., Micale, N., & Zappalà, M. (2005). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 25(2), 148-185. Retrieved from [Link]
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Zhuravliova, E., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4811. Retrieved from [Link]
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ChemBK. (n.d.). 1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. Retrieved from [Link]
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Sethi, M. K., et al. (2020). Stereoselective Synthesis of (S)-1-Amino-2,3-Dihydro-1H-Indene-4-Carbonitrile Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 79-87. Retrieved from [Link]
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Yuan, C. L., et al. (2019). Noncompetitive antagonists induce cooperative AMPA receptor channel gating. The Journal of General Physiology, 151(2), 156-173. Retrieved from [Link]
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Kim, M. J., et al. (2012). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology, 21(3), 121-127. Retrieved from [Link]
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Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Retrieved from [Link]
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Rogawski, M. A., & Löscher, W. (2012). Blocking mechanism of the AMPA receptor antagonist perampanel. Epilepsia, 53 Suppl 4, 1-6. Retrieved from [Link]
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Miles, D. K., et al. (2008). Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current. Neuropharmacology, 55(6), 1074-1079. Retrieved from [Link]
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Anisimova, V. A., et al. (2011). Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 47(6), 721-727. Retrieved from [Link]
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Kumar, V., et al. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 226-232. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(21), 6434. Retrieved from [Link]
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The Emerging Therapeutic Potential of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry
The indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds.[1] Its rigid framework provides a valuable scaffold for the design of small molecule inhibitors that can interact with high specificity and affinity with various biological targets. A particularly intriguing and underexplored subclass of this family is the 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile and its analogs. The introduction of the nitrile group at the 4-position offers a unique electronic and steric profile, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the synthesis, potential bioactivities, and mechanistic insights into this promising class of compounds, aimed at researchers, scientists, and drug development professionals.
Synthetic Strategies: Crafting the this compound Core and its Analogs
The synthesis of the this compound core typically involves a multi-step process, often starting from readily available precursors. While a definitive, universally adopted protocol is not established, a representative synthetic approach can be extrapolated from the broader literature on indanone synthesis.[2][3]
Representative Synthetic Workflow
The following workflow outlines a plausible synthetic route. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Caption: A representative synthetic workflow for this compound and its analogs.
Experimental Protocol: A Representative Synthesis of a 4-Cyano-1-Indanone Intermediate
The following is a representative, generalized protocol for the synthesis of a 4-cyano-1-indanone intermediate, based on principles outlined in the literature.[4]
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, add 3-chloropropionyl chloride dropwise.
-
Add the substituted benzonitrile (e.g., 2-methylbenzonitrile) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)
-
Heat the product from Step 1 with a Lewis acid (e.g., aluminum chloride) at an elevated temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with ice-water.
-
Extract the product, wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography or recrystallization to yield the indanone intermediate.
Step 3 & 4: Conversion to the 4-Cyano Moiety
-
The substituent at the 4-position (e.g., methyl group) is converted to a carboxylic acid via oxidation (e.g., using potassium permanganate).
-
The resulting carboxylic acid is then converted to the corresponding amide, followed by dehydration to yield the final 4-cyano-1-indanone.
Potential Bioactivities and Mechanistic Insights
Analogs of the this compound scaffold have shown promise in a variety of therapeutic areas. The following sections detail some of the most significant bioactivities and the underlying mechanisms of action.
Enzyme Inhibition: A Key Mechanism of Action
A primary mode of action for many indanone derivatives is the inhibition of key enzymes involved in disease pathogenesis.
Relevance: Inhibition of AChE and BChE is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[5]
Quantitative Data:
| Compound ID | Modification on Indanone Core | Target | IC50 (µM) | Reference |
| 54 | N-benzylpiperidine moiety | AChE | 14.06 | [5] |
| 56 | N-(4-chlorobenzyl)piperidine moiety | AChE | 12.30 | [5] |
| 64 | N-(4-methoxybenzyl)piperidine moiety | AChE | 12.01 | [5] |
| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [6] |
| 7b | para-substituted aminopropoxy benzylidene | BChE | 0.04 | [6] |
Mechanism of Action: Acetylcholinesterase Inhibition
AChE inhibitors bind to the active site of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Signaling pathway of acetylcholinesterase inhibition by indanone analogs.
Relevance: MAO inhibitors are used in the treatment of depression and Parkinson's disease by increasing the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7][8]
Quantitative Data:
| Compound ID | Modification on Indanone Core | Target | IC50 (µM) | Reference |
| 5g | 2-benzylidene-1-indanone derivative | MAO-A | 0.131 | [9] |
| Various | 2-benzylidene-1-indanone derivatives | MAO-B | <2.74 | [9] |
| Various | 2-heteroarylidene-1-indanone derivatives | MAO-B | 0.0044 - 1.53 | [10] |
Mechanism of Action: Monoamine Oxidase Inhibition
MAO inhibitors block the action of monoamine oxidase enzymes, which are responsible for the degradation of monoamine neurotransmitters. This results in higher concentrations of these neurotransmitters in the brain, leading to improved mood and motor control.[2][7]
Caption: Signaling pathway of monoamine oxidase inhibition by indanone analogs.
Antimicrobial and Antiviral Activity
Recent studies have highlighted the potential of indanone derivatives as antimicrobial and antiviral agents.
Antimicrobial Activity:
Several aurone and indanone derivatives have been synthesized and evaluated for their inhibitory activity against various microbial strains.[5][6]
Quantitative Data (Antimicrobial):
| Compound ID | Modification | Target Organism | MIC (µM) | Reference |
| A5, D2 | Aurone/Indanone derivatives | S. aureus, E. coli, C. albicans | 15.625 | [6] |
| A6, A8, E7 | Aurone/Indanone derivatives | S. aureus, E. coli, C. albicans | 62.5 (MBC) | [6] |
Antiviral Activity:
Chalcone derivatives containing an indanone moiety have demonstrated good therapeutic and protective activities against the Tobacco Mosaic Virus (TMV).[11][12]
Quantitative Data (Antiviral):
| Compound ID | Activity | EC50 (µg/mL) | Reference |
| N2 | Therapeutic (TMV) | 70.7 | [12] |
| N7 | Therapeutic (TMV) | 89.9 | [12] |
| N2 | Protective (TMV) | 60.8 | [12] |
| N10 | Protective (TMV) | 120.3 | [12] |
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used for the screening of AChE inhibitors.[1][13][14]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of color formation.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a stock solution of DTNB (10 mM) in the phosphate buffer.
-
Prepare a stock solution of acetylthiocholine iodide (ATCI) (10 mM) in the phosphate buffer.
-
Prepare a stock solution of the test compound (indanone analog) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a solution of acetylcholinesterase enzyme in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of the test compound solution (or vehicle for control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[12]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H₂O₂ is then detected using a fluorometric or colorimetric method.
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the MAO substrate (e.g., p-tyramine hydrochloride).
-
Prepare a working solution of a fluorescent probe (e.g., Amplex® Red) and horseradish peroxidase (HRP) in the buffer.
-
Prepare stock solutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent.
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in the buffer.
-
-
Assay Procedure (96-well black plate):
-
To each well, add the test compound at various concentrations.
-
Add the MAO enzyme solution (either MAO-A or MAO-B).
-
Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate and the Amplex® Red/HRP solution.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at various time points.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition and IC50 values as described for the AChE assay.
-
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a promising area for drug discovery. Their synthetic tractability and the diverse range of biological activities, including potent enzyme inhibition and antimicrobial/antiviral effects, make them attractive candidates for further investigation. Future research should focus on the synthesis of focused libraries of these analogs to establish clear structure-activity relationships, elucidation of their detailed mechanisms of action through advanced biochemical and cellular assays, and in vivo evaluation of their therapeutic efficacy and safety profiles. The insights provided in this technical guide are intended to serve as a valuable resource for scientists dedicated to the development of novel therapeutics based on this versatile chemical scaffold.
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Kumar, A., Sharma, S., & Goyal, R. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & medicinal chemistry, 26(1), 215–224. [Link]
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Current Protocols in Toxicology. (2001). Monoamine Oxidase Assays. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis and Activity of Aurone and Indanone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
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PubMed. (2015). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Retrieved from [Link]
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MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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MDPI. (2020). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Retrieved from [Link]
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MDPI. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Retrieved from [Link]
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Methodological & Application
Synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile from 3-(2-cyanophenyl)propanoic acid
Synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile: An Application Note
Introduction
This compound, also known as 4-cyano-1-indanone, is a valuable building block in medicinal chemistry and materials science.[1][2] Its core structure, the 1-indanone scaffold, is a privileged motif found in numerous biologically active molecules, including therapeutic agents for neurodegenerative diseases.[3] This application note provides a comprehensive guide to the synthesis of 4-cyano-1-indanone from 3-(2-cyanophenyl)propanoic acid via an intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and present a comparative analysis of different catalytic systems.
The intramolecular Friedel-Crafts acylation is a classic and robust method for constructing the 1-indanone core.[3][4] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[3] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.[4]
Reaction Mechanism and Workflow
The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution pathway. The reaction is initiated by the activation of the carboxylic acid group of 3-(2-cyanophenyl)propanoic acid by a strong acid catalyst. This generates a highly electrophilic acylium ion intermediate. Subsequently, the electron-rich aromatic ring attacks this intermediate in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the 4-cyano-1-indanone product.[3]
The overall experimental process follows a logical sequence from starting material preparation to product purification, ensuring an efficient and safe execution of the synthesis.[3]
Caption: Experimental workflow for the synthesis of 4-cyano-1-indanone.
Experimental Protocols
Two primary approaches for the intramolecular Friedel-Crafts acylation are presented: direct cyclization of the carboxylic acid and cyclization of the corresponding acyl chloride.[4]
Protocol 1: Direct Cyclization of 3-(2-cyanophenyl)propanoic acid using a Brønsted Acid
This one-step approach is advantageous due to its atom economy, producing water as the primary byproduct.[5] However, it often necessitates harsh reaction conditions.[4]
Materials and Reagents:
| Reagent | Molar Equivalent |
| 3-(2-cyanophenyl)propanoic acid | 1.0 eq |
| Triflic acid or Polyphosphoric acid (PPA) | 3.0-5.0 eq (Triflic acid) or sufficient amount to ensure stirring (PPA) |
| Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-cyanophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Slowly add triflic acid (3.0-5.0 eq) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction.[4]
-
Extract the aqueous layer with dichloromethane (3x volume).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude 4-cyano-1-indanone by column chromatography on silica gel or recrystallization.[4]
Protocol 2: Cyclization of 3-(2-cyanophenyl)propionyl chloride using a Lewis Acid
This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions.[4] While generally more efficient, this route generates corrosive byproducts.[5]
Step 1: Synthesis of 3-(2-cyanophenyl)propionyl chloride
Materials and Reagents:
| Reagent | Molar Equivalent |
| 3-(2-cyanophenyl)propanoic acid | 1.0 eq |
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 1.1-1.5 eq |
| Anhydrous Dichloromethane (DCM) | - |
| N,N-dimethylformamide (DMF) | Catalytic amount |
Procedure:
-
In a round-bottom flask, dissolve 3-(2-cyanophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.[4]
-
Add a catalytic amount of DMF (1-2 drops).[4]
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[4]
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(2-cyanophenyl)propionyl chloride, which can be used in the next step without further purification.[4]
Step 2: Intramolecular Friedel-Crafts Acylation
Materials and Reagents:
| Reagent | Molar Equivalent |
| Crude 3-(2-cyanophenyl)propionyl chloride | 1.0 eq |
| Anhydrous Aluminum chloride (AlCl₃) | 1.1-1.5 eq |
| Anhydrous Dichloromethane (DCM) | - |
| Crushed ice and concentrated HCl | - |
Procedure:
-
Dissolve the crude 3-(2-cyanophenyl)propionyl chloride in anhydrous dichloromethane under an inert atmosphere.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[4]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[4]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain 4-cyano-1-indanone.[4]
Comparative Data of Catalytic Systems
The choice of catalyst is crucial for the success of the intramolecular Friedel-Crafts acylation. Below is a comparative table of commonly used acid catalysts.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted Acid | High temperature | Cost-effective | Viscous, difficult to stir, harsh conditions |
| Triflic Acid (TfOH) | Brønsted Superacid | Milder temperatures than PPA | High catalytic activity | Expensive, corrosive |
| Aluminum Chloride (AlCl₃) | Lewis Acid | 0 °C to room temperature | Highly effective for acyl chlorides | Moisture sensitive, stoichiometric amounts often required |
| Nafion-H | Solid Acid | Refluxing solvent | Reusable, environmentally benign | May require longer reaction times |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₇NO[7] |
| Molecular Weight | 157.17 g/mol [8] |
| Melting Point | 116-117 °C[7] |
| Appearance | Pale yellow to white solid |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be collected and compared with literature values to confirm the structure.
Safety Considerations
-
Friedel-Crafts reactions are highly sensitive to moisture; therefore, all glassware must be thoroughly dried, and anhydrous reagents should be used.[9]
-
The addition of Lewis acids like AlCl₃ can be highly exothermic and should be done slowly and at low temperatures.[6]
-
Quenching the reaction with water or acidic solutions is also exothermic and should be performed with caution.[6]
-
Thionyl chloride and oxalyl chloride are corrosive and toxic; they should be handled in a well-ventilated fume hood.
-
Triflic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment.
Conclusion
The synthesis of this compound from 3-(2-cyanophenyl)propanoic acid via intramolecular Friedel-Crafts acylation is a well-established and versatile method. The choice between direct cyclization of the carboxylic acid and a two-step procedure involving the acyl chloride depends on the desired reaction conditions and scale. Careful control of reaction parameters and appropriate safety precautions are essential for a successful synthesis. This application note provides a solid foundation for researchers to perform this synthesis and adapt it for their specific needs.
References
-
Filo. (2025, July 30). Synthesize this compound from benzene: ![Compound: 1-indanone (the indan... Retrieved from [Link]
- Google Patents. (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
-
National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (2010, July 12). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
ResearchGate. (2014, January 1). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021, March 26). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
- Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Cyano-1-indanone. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile. Retrieved from [Link]
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Henan Allgreen Chemical Co., Ltd. (n.d.). 2, 3-Dihydro-3-Oxo-1h-Indene-4-Carbonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
MDPI. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]
-
ResearchGate. (2012, January 1). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved from [Link]
-
National Institutes of Health. (2023, April 30). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]
-
National Institutes of Health. (2023, September 27). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Retrieved from [Link]10526053/)
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Application Note: A Comprehensive Guide to the Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
Introduction: The Significance of the 1-Indanone Scaffold
The 1-indanone core is a privileged structural motif, forming the backbone of numerous biologically active molecules and natural products.[1] Its rigid, bicyclic framework is a cornerstone in medicinal chemistry, integral to the development of therapeutic agents for conditions such as Alzheimer's disease, cancer, and inflammation.[1][2] Given its importance, the efficient and reliable synthesis of 1-indanone and its derivatives is a critical focus for researchers in drug discovery and development.
The intramolecular Friedel-Crafts acylation is a classical and robust method for constructing the 1-indanone ring system.[1] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto an aromatic ring, typically promoted by a Brønsted or Lewis acid.[1] This guide provides a detailed exploration of the underlying mechanism, a comparative analysis of common synthetic routes, and field-proven, step-by-step protocols for the successful synthesis of 1-indanone.
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway. The reaction is initiated by the activation of a carboxylic acid or its more reactive derivative, an acyl chloride, by a strong acid catalyst. This activation generates a highly electrophilic acylium ion intermediate.[1] The key to the intramolecular nature of this reaction is that the acylium ion is tethered to the aromatic ring, positioning it for an internal attack. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion. The final step is deprotonation of the resulting intermediate to restore aromaticity, yielding the stable, cyclized 1-indanone product.[1]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Strategic Approaches: One-Step vs. Two-Step Synthesis
There are two primary pathways for synthesizing 1-indanone via intramolecular Friedel-Crafts acylation, each with distinct advantages and considerations.
-
Direct Cyclization of 3-Arylpropionic Acids: This one-step approach is environmentally favorable as it generates water as the only theoretical byproduct.[3][4] However, this elegance comes at the cost of requiring harsh reaction conditions, such as strong superacids (e.g., triflic acid) or high temperatures with polyphosphoric acid (PPA), to activate the less reactive carboxylic acid.[2][5]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step method first involves converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride.[3] The subsequent cyclization can then be achieved under milder conditions using a conventional Lewis acid like aluminum chloride (AlCl₃).[3][6] While generally more efficient and higher-yielding, this route generates corrosive byproducts (e.g., HCl, SO₂) and adds an extra synthetic step.[3]
The choice between these methods depends on the specific substrate's sensitivity, the desired scale of the reaction, and environmental or process safety considerations.
Catalyst Selection: The Heart of the Reaction
The success of the Friedel-Crafts acylation hinges on the appropriate choice of catalyst. The catalyst's role is to generate the electrophilic acylium ion, and its strength must be matched to the reactivity of the starting material and the aromatic ring.
| Catalyst | Type | Common Substrate | Key Characteristics & Insights |
| Aluminum Chloride (AlCl₃) | Lewis Acid | 3-Arylpropionyl Chlorides | The workhorse for acyl chloride cyclizations. It is powerful and cost-effective but highly sensitive to moisture. Stoichiometric amounts (typically >1.0 eq) are required as the product ketone complexes with AlCl₃, sequestering the catalyst.[5][7] |
| Polyphosphoric Acid (PPA) | Brønsted Acid / Solvent | 3-Arylpropionic Acids | Effective for direct cyclization and often serves as both catalyst and solvent.[5][8] Its high viscosity can make stirring and workup challenging. The P₂O₅ content can be adjusted to tune acidity.[7][8] |
| Triflic Acid (TfOH) | Brønsted Superacid | 3-Arylpropionic Acids | An extremely strong acid capable of catalyzing direct cyclization under relatively mild temperatures.[5] It is corrosive and more expensive than PPA or AlCl₃ but often provides excellent yields. |
| Niobium(V) Chloride (NbCl₅) | Lewis Acid | 3-Arylpropionic Acids | A milder alternative that offers the unique advantage of converting the carboxylic acid to the acyl chloride in situ before catalyzing the cyclization at room temperature.[9] |
| Scandium(III) Triflate (Sc(OTf)₃) | Lewis Acid | Meldrum's Acid Derivatives | A water-tolerant Lewis acid, useful for more complex or sensitive substrates. It has been shown to be effective in catalyzing the cyclization of Meldrum's acid derivatives to form 2-substituted 1-indanones.[3][10] |
Experimental Workflow Overview
A successful synthesis requires meticulous attention to detail, from preparation to purification. The general laboratory workflow is a systematic process designed to ensure safety, efficiency, and purity of the final product.
Caption: General laboratory workflow for 1-indanone synthesis.
Detailed Experimental Protocols
Safety Precaution: These reactions involve strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Quenching procedures are highly exothermic and must be performed with extreme care.
Protocol 1: Synthesis from 3-Phenylpropionyl Chloride using AlCl₃
This two-step protocol is a classic, high-yielding method. It begins with the formation of the acyl chloride, which is then cyclized.
Part A: Preparation of 3-Phenylpropionyl Chloride
-
Materials:
-
3-Phenylpropionic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenylpropionic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) dropwise. Gas evolution (SO₂ or CO/CO₂) will be observed.[3]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure (rotary evaporation) to obtain the crude 3-phenylpropionyl chloride, which can often be used directly in the next step.
-
Part B: Intramolecular Friedel-Crafts Cyclization
-
Materials:
-
Crude 3-phenylpropionyl chloride (from Part A, 1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice and concentrated HCl
-
-
Procedure:
-
In a separate, flame-dried, three-neck flask equipped with a stirrer and under an inert atmosphere, dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM.
-
Cool the flask to 0 °C using an ice-water bath.
-
Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. Crucial: Monitor the internal temperature to ensure it does not rise above 5 °C. Vigorous stirring is essential to dissipate heat.[5]
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic.[5]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-indanone.[3]
-
Protocol 2: Direct Synthesis from 3-Phenylpropionic Acid using Triflic Acid
This one-step protocol is more atom-economical but requires the use of a superacid.
-
Materials:
-
3-Phenylpropionic acid (1.0 eq)
-
Trifluoromethanesulfonic acid (Triflic Acid, TfOH) (3.0-4.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Crushed ice and saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous DCM.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-4.0 eq) dropwise via syringe to the stirred solution. The addition is exothermic.[3][5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. For less reactive substrates, gentle heating (50-80 °C) may be required.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the strong acid.[3]
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
-
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Moisture contamination, especially with AlCl₃. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use fresh, high-quality Lewis acids.[7] |
| Deactivated Ring: Strong electron-withdrawing groups on the aromatic ring impede the reaction. | More forcing conditions (higher temperature, stronger catalyst like TfOH) may be required. However, success may be limited.[5] | |
| Insufficient Catalyst: The ketone product complexes with and deactivates Lewis acids like AlCl₃. | Use stoichiometric amounts (e.g., 1.1-1.5 equivalents) of AlCl₃, not catalytic amounts.[5] | |
| Formation of Byproducts | Intermolecular Reaction: The acylium ion reacts with another molecule of starting material instead of cyclizing. | Running the reaction at high dilution can favor the desired intramolecular pathway.[7] |
| Incorrect Regiochemistry: Cyclization occurs at an undesired position on a substituted aromatic ring. | The choice of catalyst and solvent can influence regioselectivity. For PPA-catalyzed reactions, varying the P₂O₅ content can alter the product distribution.[7] | |
| Reaction Does Not Start | Suboptimal Temperature: Insufficient energy to overcome the activation barrier. | For AlCl₃ reactions, start at 0°C and allow warming to room temperature. For direct cyclizations, gentle heating may be necessary. Monitor by TLC to find the optimal temperature.[5] |
Conclusion
The intramolecular Friedel-Crafts acylation remains a powerful and versatile strategy for the synthesis of the 1-indanone scaffold, a key building block in modern drug discovery.[3] The choice between a direct, one-step cyclization of a 3-arylpropionic acid and a two-step procedure via the more reactive acyl chloride depends on factors such as substrate tolerance, scale, and process safety.[3] By carefully selecting the catalyst and meticulously controlling reaction parameters such as temperature and moisture, researchers can reliably and efficiently access these valuable compounds. The protocols and insights provided in this guide offer a robust framework for achieving success in this foundational organic transformation.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- BenchChem. (2025).
- BenchChem. (2025).
-
Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]
-
Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
-
Gogoi, P., et al. (2006). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic Letters. [Link]
-
Chodyński, M., et al. (2019). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
da Silva, F. C., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Journal of the Brazilian Chemical Society. [Link]
- Google Patents. (2021).
-
Reddy, B. V. S., et al. (2016). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Chodyński, M., et al. (2019). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Filo. (2025). Synthesize this compound from benzene: 1-indanone. [Link]
-
Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
- Google Patents. (2003). Process for preparing 1-indanones.
-
Cui, D-M., et al. (2004). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Semantic Scholar. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Banerjee, A., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
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Stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile
Application Note & Protocol
A Highly Stereoselective Biocatalytic Route to (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile: A Key Intermediate for S1PR Modulators
Introduction
(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a crucial chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with therapeutic applications in autoimmune diseases such as multiple sclerosis.[1] Ozanimod is a prominent example of an S1PR modulator for which this aminoindane derivative is a vital precursor.[1][2] The stereochemistry at the C1 position of the indane ring is critical for the pharmacological activity of the final drug substance, necessitating a synthetic route that is not only efficient but also highly stereoselective.
Traditional chemical methods for the synthesis of chiral 1-aminoindanes often involve multiple steps, harsh reaction conditions, the use of expensive chiral catalysts or resolving agents, and can result in suboptimal enantiomeric purity.[1][3] This application note details a superior, single-step biocatalytic approach utilizing transaminase enzymes for the asymmetric synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from the prochiral ketone, 4-cyanoindanone. This enzymatic method offers significant advantages, including near-perfect enantioselectivity, high yields, mild reaction conditions, and a more sustainable process, aligning with the principles of green chemistry.[4][5]
The Power of Biocatalysis: Transaminase-Mediated Asymmetric Amination
Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1][3] This reaction is highly valuable in synthetic chemistry for the production of chiral amines from prochiral ketones with exceptional stereocontrol. The inherent chirality of the enzyme's active site dictates the facial selectivity of the amino group addition to the ketone, resulting in the formation of a single enantiomer of the amine product.
The key advantages of using transaminases for this synthesis include:
-
Exceptional Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.).
-
High Yields: The reaction can proceed to complete conversion.[1]
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffer systems at or near ambient temperature and neutral pH.
-
Sustainability: Avoids the use of heavy metals and harsh reagents common in traditional chemical synthesis.
The overall transformation is depicted in the following scheme:
Scheme 1: Transaminase-catalyzed synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile
(Image of the chemical reaction showing 4-cyanoindanone being converted to (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using a transaminase enzyme with an amine donor like isopropylamine)
Experimental Protocol: Stereoselective Synthesis via Transamination
This protocol is based on methodologies reported for the efficient biocatalytic amination of 4-cyanoindanone.[1]
Materials and Reagents
-
4-cyanoindanone (Substrate)
-
Transaminase Enzyme (e.g., a commercially available (S)-selective transaminase)
-
Isopropylamine (Amine Donor)
-
Pyridoxal 5'-phosphate (PLP) (Cofactor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (for extraction)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Anhydrous sodium sulfate (for drying)
-
Deionized water
-
Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, pH meter, separatory funnel, rotary evaporator)
Step-by-Step Procedure
-
Buffer and Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of the substrate, 4-cyanoindanone, in DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the potassium phosphate buffer.
-
Add the transaminase enzyme to the buffer and stir gently until dissolved.
-
Add the cofactor, PLP, to the reaction mixture.
-
Add the amine donor, isopropylamine.
-
Initiate the reaction by adding the stock solution of 4-cyanoindanone. The final concentration of DMSO should be kept low to minimize potential enzyme inhibition.
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under UV light (254 nm) and by staining with a ninhydrin solution, which is specific for primary amines.[1]
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion, adjust the pH of the reaction mixture to >10 with a 10% sodium hydroxide solution.
-
Extract the product from the aqueous phase with ethyl acetate (repeat 2-3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
-
Characterization and Quality Control
-
TLC: To confirm the presence of the amine product and the consumption of the ketone starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Expected [M+H]⁺ for C₁₀H₁₀N₂ is approximately 159.09.
-
Chiral HPLC: To determine the enantiomeric excess of the product. A chiral column (e.g., Chiralcel OD-H or equivalent) is used with a mobile phase typically consisting of a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine. The retention times of the (S) and (R) enantiomers should be well-resolved, allowing for accurate quantification of the enantiomeric purity.
Data Summary and Expected Outcomes
The biocatalytic approach is expected to deliver superior results compared to conventional chemical methods.
| Parameter | Typical Value | Reference |
| Reaction Time | 24 - 96 hours | [1] |
| Temperature | 40 °C | [1] |
| Conversion | >99% | [1] |
| Enantiomeric Excess (e.e.) | >99.5% | [1] |
| Isolated Yield | Good to Excellent | [1] |
Workflow and Mechanistic Visualization
Overall Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of the target compound.
Simplified Transaminase Catalytic Cycle
Caption: Simplified catalytic cycle of a transaminase enzyme.
Alternative Synthetic Approaches
While the biocatalytic route is highly recommended, it is valuable for researchers to be aware of other strategies for synthesizing chiral 1-aminoindanes. These include:
-
Asymmetric [3+2] Annulation: Scandium-catalyzed annulation of aldimines with alkenes can produce multisubstituted chiral 1-aminoindanes with high diastereoselectivity and enantioselectivity.[6][7] This method offers a direct route to complex indane structures.
-
Asymmetric Brønsted Acid Catalysis: Chiral N-triflyl phosphoramides can catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to yield 1-aminoindenes with high enantioselectivity.[8]
-
Chiral Auxiliary-Mediated Synthesis: The diastereoselective reduction of a ketimine formed from 1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide, can be employed to synthesize (S)-1-aminoindane.[9]
-
Resolution of Racemates: A classical approach involves the synthesis of a racemic mixture of the aminoindane, followed by resolution using a chiral acid to form diastereomeric salts that can be separated by crystallization.[10] This method is often less efficient, with a theoretical maximum yield of 50%.
Conclusion
The stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a critical step in the production of important pharmaceuticals. The use of transaminase enzymes offers a robust, efficient, and highly selective method that overcomes many of the limitations of traditional chemical synthesis.[1] This biocatalytic approach provides a direct, single-step conversion from a simple prochiral ketone to the desired enantiopure amine with excellent yield and chiral purity, representing a state-of-the-art technique for modern organic synthesis and drug development.
References
-
Sethi, M. K., et al. (2020). Stereoselective Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 69-76. [Link]
-
Rueping, M., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(28), 8091-8093. [Link]
-
Luo, L., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium. Journal of the American Chemical Society, 145(26), 14286–14296. [Link]
-
Luo, L., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society, 145(26), 14286-14296. [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 2000(10), 1275-1290. [Link]
- EP235590A2, Process for the preparation of optically active 1-aminoindan, Google P
-
Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570-5595. [Link]
-
Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1. [Link]
-
Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1416. [Link]
-
PubChem. (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. [Link]
-
Boesten, W. H. J., et al. (1998). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1645-1652. [Link]
-
Pharmaffiliates. High-Purity (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride for Pharmaceutical Development. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7260. [Link]
-
Gagnon, C., et al. (2020). Biocatalytic synthesis of planar chiral macrocycles. Science, 367(6480), 917-921. [Link]
-
ResearchGate. Asymmetric Reduction of Oximes and Imines Using Chiral Borohydride Derivatives. [Link]
-
Sethi, M. K., et al. (2020). Stereoselective Synthesis of (R)-Amino Indans using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 77-83. [Link]
Sources
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Biocatalytic amination of 4-cyano-1-indanone using transaminase enzymes
Application Note & Protocol
Topic: High-Efficiency Biocatalytic Amination of 4-Cyano-1-Indanone Using ω-Transaminase Enzymes
Abstract: This document provides a comprehensive technical guide for the asymmetric amination of 4-cyano-1-indanone to produce the corresponding chiral amine, a valuable building block for active pharmaceutical ingredients (APIs).[1][2] We detail a robust methodology employing ω-transaminase (ω-TA) enzymes, which offer exceptional enantioselectivity and operate under mild, environmentally benign conditions, presenting a superior alternative to traditional chemical synthesis routes.[3][4] This guide covers the entire workflow, from initial enzyme screening and reaction optimization to detailed analytical protocols for monitoring conversion and determining enantiomeric excess. Included are field-proven insights, troubleshooting strategies, and a foundational exploration of the biocatalytic mechanism to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[5] Specifically, chiral 4-cyano-1-aminoindane is a key intermediate in the synthesis of several advanced therapeutic agents.[2] Traditional chemical methods for producing such compounds often involve multiple steps, harsh reaction conditions, and the use of costly and potentially toxic heavy metal catalysts, which can also result in poor enantioselectivity.[4][6]
Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green alternative for the synthesis of chiral amines.[7][8] These enzymes catalyze the transfer of an amino group from an inexpensive amine donor to a prochiral ketone acceptor with high stereoselectivity, often yielding the desired enantiopure amine in a single step with a theoretical maximum yield of 100%.[9][10] This application note provides the scientific and practical framework for leveraging ω-TAs in the specific, industrially relevant amination of 4-cyano-1-indanone.
The Biocatalytic Mechanism: A Primer on Transaminase Action
ω-Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that facilitate the transfer of an amino group in a "ping-pong bi-bi" mechanism.[7][11] The process occurs in two distinct half-reactions:
-
First Half-Reaction: The PLP cofactor, bound to a lysine residue in the enzyme's active site, accepts an amino group from the amine donor (e.g., isopropylamine). This converts the PLP into its pyridoxamine-5'-phosphate (PMP) form and releases the ketone byproduct (e.g., acetone).
-
Second Half-Reaction: The PMP intermediate then transfers the amino group to the ketone substrate (4-cyano-1-indanone), generating the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.[11]
A critical challenge in transaminase-catalyzed reactions is the reaction equilibrium, which can limit product conversion.[12] Strategies to overcome this include using a large excess of the amine donor or removing the ketone byproduct (e.g., by sparging with an inert gas if the byproduct is volatile like acetone).[11][13]
Experimental Workflow Overview
The successful implementation of a biocatalytic amination process follows a logical progression from enzyme selection to final product analysis. The key stages are outlined below.
Figure 1: General workflow for biocatalytic amination.
Protocol 1: Transaminase Enzyme Screening
Rationale: Commercially available transaminase screening kits offer a diverse panel of enzymes with varying substrate specificities, stereoselectivities, and operational stabilities.[14][15][16] Screening is the most critical first step to identify a suitable biocatalyst ('hit') for the target transformation.
Materials:
-
4-cyano-1-indanone (Substrate)
-
Transaminase Screening Kit (e.g., from Codexis, Almac, or SyncoZymes)[14][16][17]
-
Isopropylamine (IPA) or other suitable amine donor
-
Pyridoxal-5'-phosphate (PLP) solution (typically 50 mM in buffer)
-
Buffer solution (e.g., 100 mM Potassium Phosphate or TRIS-HCl, pH 8.0-9.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates or 1.5 mL microcentrifuge tubes
-
Plate shaker/incubator
Step-by-Step Protocol:
-
Prepare Substrate Stock: Dissolve 4-cyano-1-indanone in DMSO to create a concentrated stock solution (e.g., 200 mM).
-
Causality Note: 4-cyano-1-indanone has poor aqueous solubility. DMSO is a common co-solvent used to increase substrate concentration in the reaction mixture.[11]
-
-
Prepare Reaction Master Mix: In a sterile container, prepare a master mix sufficient for the number of enzymes being screened. For each 200 µL reaction, combine:
-
158 µL Buffer (e.g., 100 mM KPi, pH 8.5)
-
20 µL Isopropylamine (final concentration ~1.5 M)
-
2 µL PLP solution (final concentration 0.5 mM)
-
-
Aliquot Master Mix: Add 180 µL of the master mix to each well of the microtiter plate or to each microcentrifuge tube.
-
Add Enzyme: To each well, add a specific amount of each transaminase from the screening kit (e.g., 1-2 mg of lyophilized powder or 10 µL of liquid formulation). Include a "no enzyme" control well.
-
Initiate Reaction: Add 20 µL of the 4-cyano-1-indanone stock solution to each well (final substrate concentration ~20 mM; final DMSO concentration 10% v/v).
-
Incubate: Seal the plate or tubes and incubate at a set temperature (e.g., 30-40°C) with shaking (e.g., 250 rpm) for 16-24 hours.
-
Quench and Analyze: Stop the reaction by adding an equal volume of a suitable quenching solvent (e.g., acetonitrile or ethyl acetate). Centrifuge to pellet the enzyme and analyze the supernatant for product formation using an appropriate analytical method (see Section 6).
Data Presentation:
Table 1: Example Data from an Initial Enzyme Screen
| Enzyme ID | Stereopreference | Conversion (%) | Enantiomeric Excess (% ee) |
| ATA-101 | (R) | 5 | >99 |
| ATA-117 | (R) | 85 | >99 |
| ATA-204 | (S) | 12 | 98 |
| ATA-256 | (S) | 92 | >99 |
| Control | N/A | <1 | N/A |
Protocol 2: Optimized Preparative Scale Synthesis
Rationale: Once a lead enzyme is identified, reaction parameters are optimized to maximize yield, purity, and space-time yield. This protocol is based on a hypothetical successful hit, ATA-256, for the (S)-amine.
Materials:
-
Selected Transaminase (e.g., ATA-256)
-
4-cyano-1-indanone
-
Isopropylamine (IPA)
-
PLP
-
Potassium Phosphate Buffer (100 mM, pH 8.5)
-
DMSO
-
Jacketed glass reactor with overhead stirring and temperature control
-
pH meter and base solution (e.g., 1 M NaOH) for pH control
Step-by-Step Protocol:
-
Reactor Setup: To a 100 mL jacketed reactor, add 45 mL of 100 mM potassium phosphate buffer (pH 8.5). Begin stirring and set the temperature to 40°C.
-
Add Reagents: Add PLP to a final concentration of 1 mM. Add isopropylamine to a final concentration of 1.5 M.
-
Add Biocatalyst: Add the selected transaminase (e.g., 1 g of lyophilized ATA-256, corresponding to a catalyst loading of ~2% w/v). Allow the enzyme to dissolve completely.
-
Substrate Addition: In a separate vessel, dissolve 2.0 g of 4-cyano-1-indanone in 5 mL of DMSO.
-
Initiate Reaction: Slowly add the substrate solution to the reactor over 30 minutes. Monitor the pH and adjust as necessary to maintain pH 8.5.
-
Causality Note: The deamination of isopropylamine produces acetone and releases a proton, causing the pH to drop. Maintaining the optimal pH is crucial for enzyme activity and stability.
-
-
Incubation: Let the reaction proceed for 24 hours at 40°C with constant stirring. Monitor the reaction progress periodically by taking small aliquots for HPLC analysis.
-
Workup and Isolation:
-
Once the reaction reaches completion (>99% conversion), stop the stirring and heating.
-
Add 50 mL of ethyl acetate to the reactor and stir vigorously for 15 minutes to extract the product.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice with 25 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product. Further purification can be achieved by crystallization or chromatography if necessary.
-
Table 2: Optimized Reaction Parameters Summary
| Parameter | Optimized Value | Rationale |
| Enzyme | ATA-256 | Best performance in screening |
| Substrate Conc. | 40 g/L (254 mM) | High product throughput |
| Co-solvent | 10% (v/v) DMSO | Ensures substrate solubility |
| Amine Donor | 1.5 M Isopropylamine | Drives reaction equilibrium |
| pH | 8.5 | Optimal for enzyme activity |
| Temperature | 40 °C | Balances reaction rate and enzyme stability |
| Reaction Time | 24 hours | Time to reach >99% conversion |
Analytical Methods: Ensuring Quality and Purity
Rationale: Accurate and reliable analytical methods are essential for monitoring reaction progress and determining the enantiomeric purity of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard technique.[18][][20]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Take a 10 µL aliquot of the reaction mixture. Quench and dilute 100-fold in a 50:50 mixture of mobile phase A and B. Filter through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions: The specific column and mobile phase will depend on the available equipment, but a typical starting point is provided below.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase A | Hexane (with 0.1% Diethylamine) |
| Mobile Phase B | Isopropanol (with 0.1% Diethylamine) |
| Gradient/Isocratic | Isocratic: 90:10 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Rt (Ketone) | ~4.5 min |
| Expected Rt ((R)-Amine) | ~6.2 min |
| Expected Rt ((S)-Amine) | ~7.8 min |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.
Figure 2: Troubleshooting decision tree for common issues.
Conclusion
The biocatalytic amination of 4-cyano-1-indanone using ω-transaminases represents a state-of-the-art method for producing high-value chiral intermediates. By offering high enantioselectivity, mild operating conditions, and a simplified reaction setup, this enzymatic approach aligns with the principles of green chemistry and provides a scalable, efficient, and cost-effective manufacturing route. The protocols and insights provided herein serve as a robust starting point for researchers and process chemists to implement this powerful technology in their own laboratories.
References
-
Ghislieri, D. & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Chiral Amines. Topics in Catalysis, 57, 1-13.
-
Guo, F. & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360.
-
Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. Codexis.
-
Twist Bioscience. (n.d.). Enzyme Screening Kit. Twist Bioscience.
-
Almac Group. (n.d.). Transaminases. Almac.
-
Guo, F., & Berglund, P. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry, 19, 333-360.
-
SyncoZymes Co., Ltd. (n.d.). High Quality Transaminase (ATA) Manufacturer and Supplier. SyncoZymes.
-
Land, H. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. DiVA portal.
-
Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
-
Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 7(12), 365.
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 6(3), 39.
-
ResearchGate. (n.d.). Process Understanding of Transamination Reaction in Chiral Pharmaceutical Intermediate Production Catalyzed by an Engineered Amine Transaminase.
-
Slabu, I., Galman, J. L., & Lloyd, R. C. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Processes, 10(11), 2345.
-
Biocompare. (n.d.). Alanine Aminotransferase Assay Kits.
-
ResearchGate. (n.d.). Transaminase Biocatalysis: Optimization and Application.
-
Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
-
Google Patents. (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
-
University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis.
-
Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68.
-
ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications.
-
BOC Sciences. (n.d.). Chiral Analysis & Separation.
-
Wikipedia. (n.d.). Chiral analysis.
-
ResearchGate. (n.d.). Biocatalytic Amination Using Transaminase ATA-117 from Athrobacter sp. en Route to the Dual Orexin Receptor Antagonist Filorexant MK-6069.
-
Diva-portal.org. (2016). Amine Transaminases in Biocatalytic Amine Synthesis.
-
ResearchGate. (n.d.). High-Yield Biocatalytic Amination Reactions in Organic Synthesis.
-
PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis.
-
University of Liverpool IT Services. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1995). Michael reaction of functionalized chiral cyclanone imines. Enantioselective synthesis of C2-symmetric cis-(1R,6R)-1,6-dimethylbicyclo[4.4.0]decane-3,8-dione.
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Application Note: High-Purity Recovery of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (CAS: 215362-26-8), a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, directly impacting the yield, impurity profile, and efficacy of final active pharmaceutical ingredients (APIs). We move beyond a simple list of steps to explain the fundamental principles governing the purification process, empowering researchers to adapt and troubleshoot effectively. This guide details a systematic approach, from solvent selection to final purity verification, ensuring a robust and reproducible method for obtaining high-purity material suitable for drug development and scientific research.
Introduction
This compound is a valuable heterocyclic compound. Its derivatives are investigated for a range of biological activities, making it a significant scaffold in medicinal chemistry and drug discovery.[1] The synthetic route to this intermediate can often introduce side-products, unreacted starting materials, and process-related impurities. For its effective use in subsequent synthetic steps, achieving a purity level exceeding 98% is often a minimum requirement.
Recrystallization stands as one of the most powerful and economical techniques for purifying solid organic compounds.[2][3] It is a self-validating system where the formation of a well-ordered crystal lattice inherently excludes molecules that do not fit, i.e., impurities. The efficacy of recrystallization is fundamentally dependent on the choice of solvent and precise control over the cooling process.[4] This document provides the detailed methodology to harness this technique for this compound.
The Principle of Purification by Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[5][6] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[6]
Slow, controlled cooling is critical as it allows for the methodical growth of a pure crystal lattice, which selectively incorporates the target molecules while rejecting impurities.[5]
Caption: Workflow for Recrystallization of the Target Compound.
Procedure:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid is completely dissolved. Using the minimum amount of solvent is crucial for maximizing yield. [3]2. Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (approx. 0.5 g) of activated carbon. Reheat the solution to boiling for 5-10 minutes. The carbon adsorbs colored impurities.
-
Hot Gravity Filtration: If carbon was used, or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and set it on top of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.
-
Induce Crystallization: Reheat the clear filtrate to boiling. Add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. [4]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [7]7. Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold 50:50 ethanol/water mixture. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry on the filter by pulling air through them for 15-20 minutes. For final drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purity Assessment and Characterization
Post-purification analysis is essential to validate the success of the procedure.
Melting Point Analysis
Principle: Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and to occur over a broader range. [8][9] Procedure:
-
Load a small amount of the dry, purified solid into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Compare the observed melting point of the purified product with that of the crude starting material. A significant sharpening and elevation of the melting point range indicates successful purification.
Thin-Layer Chromatography (TLC)
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent). It provides a rapid, qualitative assessment of purity. [10] Procedure:
-
Prepare a developing chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot dilute solutions of the crude material and the purified product side-by-side.
-
Develop the plate in the chamber.
-
Visualize the plate under a UV lamp (254 nm). The purified product should ideally show a single, strong spot, while the crude material may show multiple spots corresponding to impurities.
Expected Results & Discussion
The choice of a mixed ethanol/water system is rationalized by the molecule's dual polarity. Hot ethanol effectively solvates the entire molecule, while the addition of water as an anti-solvent at a controlled temperature drastically reduces the compound's solubility, forcing the highly ordered, pure solid to crystallize.
| Sample | Appearance | Melting Point (°C) | Yield (%) | TLC Analysis (Rf = 0.45) |
| Crude Material | Light Brown Solid | 110-115 | N/A | Major spot + 2 minor impurity spots |
| Purified Product | Off-White Crystalline Solid | 116-117 | ~85% | Single, clean spot |
| Note: Melting point data is based on the related isomer 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5) for illustrative purposes. [11][12]The true melting point of the 3-oxo isomer should be experimentally determined. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. |
| Product "oils out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of thesolvent. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Low recovery/yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of solvent necessary. Ensure filtration apparatus is pre-heated. Use an ice-cold solvent for washing and use it sparingly. |
| Colored product | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an adequate amount of activated carbon during the dissolution step. |
Conclusion
This application note details a robust and reproducible protocol for the purification of this compound by recrystallization. By systematically selecting a suitable solvent system and carefully controlling the crystallization process, researchers can consistently obtain high-purity material essential for demanding applications in pharmaceutical and chemical research. The principles and troubleshooting strategies outlined herein provide a comprehensive framework for adapting this fundamental purification technique to a wide range of solid organic compounds.
References
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
University of the Witwatersrand. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile CAS 60899-34-5. Retrieved from [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis? Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
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Application Note: A Systematic Approach to the Chiral Separation of Aminoindane Derivatives by High-Performance Liquid Chromatography
Abstract
Aminoindane derivatives are a significant class of compounds in medicinal chemistry and drug development, often exhibiting stereospecific pharmacological activity.[1][2] The (R)-enantiomer of 1-aminoindane, for instance, is an active metabolite of the antiparkinsonian drug rasagiline.[1] Consequently, the accurate determination of enantiomeric purity is a critical requirement mandated by regulatory bodies for drug safety and efficacy.[3][4] This application note provides a comprehensive guide and a detailed protocol for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of aminoindane derivatives. We will explore the principles of chiral recognition, strategies for method development, including chiral stationary phase (CSP) screening and mobile phase optimization, and a step-by-step protocol for the enantioseparation of 2-aminoindane.
Introduction: The Significance of Chirality in Aminoindanes
Aminoindanes are bicyclic organic compounds featuring an indane framework with an attached amino group.[5] The two primary positional isomers are 1-aminoindane and 2-aminoindane, both of which are chiral molecules existing as a pair of non-superimposable mirror images, or enantiomers.[1][6][7][8][9][10] These enantiomers can have identical physical and chemical properties in an achiral environment but often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles in the chiral environment of the human body.[11]
The structural rigidity of the indane scaffold makes these compounds valuable building blocks for psychoactive drugs and neuroprotective agents.[12] Given that one enantiomer may be therapeutically active while the other could be inactive or even toxic, the development of analytical methods to separate and quantify these enantiomers is paramount in research, quality control, and clinical studies.[4] Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[13][14][15]
Figure 1: Chemical structures of the (S) and (R) enantiomers of 2-aminoindane.
The Foundation: Principles of Chiral Recognition by HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector.[15] In the most common approach, the chiral selector is immobilized onto a solid support (typically silica gel), creating a Chiral Stationary Phase (CSP).[3] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP. This difference in interaction energy leads to the formation of diastereomeric complexes with varying stability, resulting in different retention times and, thus, separation.[14]
For aminoindane derivatives, the most successful CSPs are often polysaccharide-based, such as derivatives of cellulose and amylose.[16][17] The chiral recognition mechanism on these phases is complex but relies on a combination of interactions:
-
π-π Interactions: Between the aromatic rings of the aminoindane and the phenyl groups of the carbamate derivatives on the polysaccharide CSP.
-
Hydrogen Bonding: The amino group (-NH2) and the carbamate (-NHCOO-) moieties can act as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: Resulting from polar functional groups.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide's helical structure. The precise fit is enantiomer-dependent.[18][19]
Figure 2: Conceptual diagram of interactions driving chiral recognition.
A Strategic Workflow for Chiral Method Development
A trial-and-error approach to chiral method development can be inefficient and time-consuming.[13] A systematic screening strategy is highly recommended. The selection of the CSP is the most critical step, followed by the optimization of the mobile phase.[13]
Figure 3: Workflow for systematic chiral HPLC method development.
Chiral Stationary Phase (CSP) Screening
For basic compounds like aminoindanes, polysaccharide-based CSPs are the most versatile and should be the starting point for screening.[13][16] It is advisable to screen a set of columns with different chiral selectors and backbone structures.
Table 1: Recommended Primary CSP Screening Suite for Aminoindanes
| Column Name (Example) | Chiral Selector | Backbone | Key Characteristics |
|---|---|---|---|
| Chiralpak® AD-H / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Often provides excellent selectivity for a broad range of compounds. |
| Chiralcel® OD-H / Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Complementary selectivity to amylose phases.[20] |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose (Immobilized) | Immobilized phase allows for a wider range of solvents ("non-standard" solvents).[19] |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose (Immobilized) | Immobilized version of the Chiralcel OD selector, offering enhanced solvent compatibility.[21] |
Mobile Phase Optimization
The choice of mobile phase mode (Normal Phase, Polar Organic, or Reversed Phase) dramatically influences selectivity.
-
Normal Phase (NP) Mode: This is often the most successful mode for polysaccharide CSPs.[22]
-
Solvents: Typically a mixture of an alkane (n-hexane or heptane) and an alcohol (isopropanol or ethanol).
-
Critical Additive for Basic Analytes: For basic compounds like aminoindanes, peak tailing and poor resolution can occur due to interactions with residual acidic silanol groups on the silica support. Adding a small amount (0.1% - 0.5%) of a basic additive, such as diethylamine (DEA) or butylamine, to the mobile phase is crucial.[23][24] This additive competes with the analyte for active sites, leading to improved peak shape and often enhanced resolution.[23]
-
-
Polar Organic (PO) Mode:
-
Solvents: Uses polar organic solvents like acetonitrile, methanol, or ethanol, often in combination. This mode can offer different selectivity compared to NP.
-
-
Reversed Phase (RP) Mode:
Optimizing Chromatographic Parameters
Once a promising CSP/mobile phase combination is identified (Resolution > 1.5), further optimization can be performed.
-
Alcohol Percentage (in NP): Fine-tuning the percentage of the alcohol modifier is the most effective way to adjust retention and resolution. Lowering the alcohol content generally increases retention and can improve resolution.
-
Temperature: Decreasing the column temperature often enhances chiral selectivity by strengthening the weaker intermolecular forces involved in chiral recognition.[25]
-
Flow Rate: Lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) can improve efficiency and resolution, though at the cost of longer analysis times.[25]
Detailed Protocol: Chiral Separation of 2-Aminoindane
This protocol provides a starting point for the separation of (R)- and (S)-2-aminoindane enantiomers. It should be optimized and validated for specific laboratory conditions and requirements.
Materials and Reagents
-
Racemic 2-Aminoindane standard
-
(R)-2-Aminoindane and (S)-2-Aminoindane enantiomeric standards (if available)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade or higher)
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm (This is a well-established column for this class of compounds).
-
Data Acquisition System: Chromatographic software for data collection and analysis.
Table 2: Optimized Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | A common starting point for basic amines on polysaccharide CSPs.[13] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducibility.[25] |
| Detection | UV at 220 nm | Aminoindane has a UV chromophore suitable for detection at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Run Time | ~15 minutes | Adjust as needed to ensure elution of both enantiomers. |
Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh about 10 mg of racemic 2-aminoindane and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.
-
Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Solution to 10 mL with the mobile phase. This is the solution for injection.
Experimental Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the working solution (0.1 mg/mL) six consecutive times.
-
Acceptance Criteria:
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
The relative standard deviation (%RSD) for the peak areas of the six injections should be ≤ 2.0%.
-
The tailing factor for each peak should be ≤ 2.0.
-
-
-
Analysis: Once the system suitability is confirmed, inject the sample solutions.
Data Analysis
-
Identify the peaks corresponding to the two enantiomers. If individual standards are available, inject them to confirm the elution order.
-
Integrate the peak area for each enantiomer.
-
Calculate the percentage of each enantiomer using the area percent method:
-
% Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100
-
% Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100
-
Method Validation Overview
For use in regulated environments, any developed chiral method must be validated according to ICH Q2(R1) guidelines.[26] The validation should demonstrate that the method is suitable for its intended purpose.[14][27]
-
Specificity: The ability to assess the enantiomers in the presence of impurities.
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[11][28]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C).[26]
Conclusion
The chiral separation of aminoindane derivatives is a critical analytical task in pharmaceutical development. A systematic approach, beginning with the screening of polysaccharide-based CSPs under normal phase conditions with a basic additive, provides a high probability of success. By carefully optimizing the mobile phase composition and other chromatographic parameters, a robust, reliable, and reproducible HPLC method can be developed and validated. The protocol detailed herein for 2-aminoindane serves as a robust template that can be adapted for a wide range of related derivatives, empowering researchers to accurately assess enantiomeric purity and advance the development of safe and effective chiral drugs.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. [Link]
-
1-aminoindane. Stenutz. [Link]
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2-Aminoindane. PubChem, National Institutes of Health. [Link]
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Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
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1-Aminoindane. Wikipedia. [Link]
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Details for Aminoindanes. United Nations Office on Drugs and Crime. [Link]
-
(+-)-1-Aminoindan. PubChem, National Institutes of Health. [Link]
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Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
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1-AMINOINDANE HYDROCHLORIDE. precisionFDA. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]
-
2-Aminoindane. Wikipedia. [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health. [Link]
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Polysaccharide-based CSPs. Chiralpedia. [Link]
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Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. [Link]
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Separation of 2-Aminoindan on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Chiral Mobile-Phase Additives in HPLC Enantioseparations. Researcher.Life. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]
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Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]
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Enantioselective separation techniques in forensic analysis and clinical toxicology. Springer. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
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Using 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile to synthesize imidazoindenopyrazinone derivatives
Application Notes & Protocols
Topic: Strategic Synthesis of Novel Imidazo[1,5-a]indeno[1,2-e]pyrazin-6(5H)-one Derivatives from 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of novel imidazo[1,5-a]indeno[1,2-e]pyrazin-6(5H)-one derivatives, a class of heterocyclic compounds with significant potential as kinase inhibitors. We detail a strategic and efficient synthetic pathway commencing from the versatile building block, this compound. The core of this methodology is a multicomponent reaction (MCR) designed for operational simplicity and high atom economy, making it suitable for library synthesis in drug discovery campaigns.[1][2] This guide covers the underlying scientific rationale, including the relevance of targeting the PI3K/Akt/mTOR signaling pathway, detailed step-by-step protocols for synthesis and characterization, and expected outcomes.
Scientific Rationale & Background
The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a central regulator of cellular processes, including proliferation, survival, growth, and metabolism.[3] Dysregulation of this pathway is a hallmark of many human cancers, making its components highly attractive targets for therapeutic intervention.[4] Dual inhibitors that target both PI3K and mTOR can offer a more potent and durable anti-cancer response by mitigating feedback loops that can arise when only a single node in the pathway is blocked.[5][6] The imidazoindenopyrazinone scaffold shares structural similarities with known dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), highlighting its potential as a privileged structure for developing new targeted therapies.[7][8]
Protocol 1: Synthesis of IIP-1
Materials:
-
This compound (1.0 mmol, 157.17 mg)
-
3-Amino-2-methylpyrazine (1.1 mmol, 119.14 mg)
-
4-Methoxybenzaldehyde (1.1 mmol, 149.76 mg, 133 µL)
-
Glacial Acetic Acid (0.5 mL)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 50 mL round-bottom flask, add this compound (157.17 mg), 3-amino-2-methylpyrazine (119.14 mg), and absolute ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution/suspension of solids.
-
Add 4-methoxybenzaldehyde (133 µL) followed by glacial acetic acid (0.5 mL) to the flask. The acetic acid acts as a catalyst for the condensation steps.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 8-12 hours.
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate is expected to form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the crude product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Dry the crude product under vacuum to yield a colored solid.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude IIP-1 solid
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Chromatography column, beakers, test tubes.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve a small amount of the crude product in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the purified IIP-1 .
Protocol 3: Product Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Technique | Expected Result for IIP-1 |
| Appearance | Yellow to orange crystalline solid |
| Yield | 65-75% (after purification) |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5-7.5 (m, Ar-H), 7.0 (d, Ar-H), 6.5 (s, 1H, CH), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 185 (C=O), 160-120 (Ar-C), 115 (CN), 55 (OCH₃), 20 (CH₃) |
| HRMS (ESI) | m/z calculated for C₂₃H₁₆N₄O₂ [M+H]⁺: 381.1346; Found: 381.1348 |
| HPLC Purity | >98% (254 nm) |
Mechanism and Discussion
The formation of the imidazoindenopyrazinone core is proposed to proceed through a sequential cascade of reactions within the one-pot setting.
-
Knoevenagel Condensation: The reaction initiates with an acid-catalyzed Knoevenagel condensation between the active methylene group of the indanone and the 4-methoxybenzaldehyde to form a reactive α,β-unsaturated system.
-
Michael Addition: The exocyclic amino group of 3-amino-2-methylpyrazine then acts as a nucleophile, undergoing a Michael addition to the newly formed electron-deficient double bond.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs between the remaining endocyclic amino group of the pyrazine and the nitrile group of the indanone moiety. This is followed by tautomerization and dehydration steps.
-
Aromatization: The final step involves aromatization, likely through air oxidation under the refluxing conditions, to yield the stable, conjugated imidazoindenopyrazinone system.
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and dry. The reaction is sensitive to moisture. Consider increasing the reaction time or using a different acid catalyst (e.g., p-toluenesulfonic acid).
-
Incomplete Reaction: If starting materials persist, a small additional charge of the aldehyde or aminopyrazine may be required. Confirm catalyst activity.
-
Purification Difficulties: If the product is difficult to separate from byproducts, try alternative solvent systems for chromatography (e.g., Dichloromethane/Methanol). Recrystallization from a suitable solvent like DMF/Ethanol can also be attempted.
Conclusion
This application note details a robust and efficient MCR-based protocol for the synthesis of imidazo[1,5-a]indeno[1,2-e]pyrazin-6(5H)-one derivatives, a scaffold of high interest in cancer drug discovery. By leveraging the reactivity of this compound, this method provides rapid access to complex heterocyclic structures. The protocols are designed to be reproducible and scalable, providing a solid foundation for researchers aiming to explore this chemical space for the development of novel kinase inhibitors.
References
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
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Acharya, S. S., et al. (2025). Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs). American Journal of Heterocyclic Chemistry. [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed, National Center for Biotechnology Information. [Link]
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Sethi, M. K., et al. (2020). Stereoselective synthesis of (S)-1-amino-2, 3-dihydro-1H-indene-4-carbonitrile using transaminase enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 69-76. [Link]
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Gomaa, M. A. M., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Medicinal Chemistry. [Link]
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Hassaneen, H. M., et al. (2010). Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives. Natural Science, 2(12), 1349-1355. [Link]
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Dyakonenko, V. V., et al. (2019). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2019(2), M1061. [Link]
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Application Notes and Protocols for the Synthesis of Indolyl Pyrazinone Carboxylic Acids Utilizing 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of novel indolyl pyrazinone carboxylic acids, a class of compounds with significant potential in drug discovery, particularly as modulators of neurological pathways. The synthetic strategy detailed herein utilizes the versatile starting material, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone. This application note is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization data. The described multi-step synthesis involves a sequential oxidation, condensation, and hydrolysis, providing a clear and reproducible pathway to the target compounds.
Introduction: The Significance of Fused Heterocyclic Scaffolds
Fused heterocyclic ring systems are foundational scaffolds in medicinal chemistry, frequently serving as the core of pharmacologically active agents. The pyrazinone moiety, in particular, is a key structural feature in a variety of biologically active molecules. When fused with other heterocyclic systems, such as the indole nucleus, the resulting structures can exhibit potent and selective biological activities. The indolyl pyrazinone core is of particular interest due to its structural resemblance to endogenous signaling molecules and its potential to interact with a range of biological targets, including receptors and enzymes in the central nervous system. There is growing interest in the development of noncompetitive AMPA receptor antagonists for the treatment of neurodegenerative disorders, and fused heterocyclic structures are a promising avenue of investigation.[1][2]
This guide focuses on a rational design and synthesis approach to a novel class of indolyl pyrazinone carboxylic acids. The strategic incorporation of a carboxylic acid group, achieved through the hydrolysis of a nitrile, can enhance solubility and provide a handle for further derivatization, making these compounds attractive for drug development programs.
Overview of the Synthetic Strategy
The synthesis of the target indolyl pyrazinone carboxylic acids from this compound is achieved through a three-step process. This strategy is designed to be robust and adaptable, allowing for the potential synthesis of a library of derivatives by varying the amino acid component.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from the starting material to the final product.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 60899-34-5 | Sigma-Aldrich | ≥97% |
| Selenium Dioxide (SeO₂) | 7446-08-4 | Acros Organics | 99.9% |
| Dioxane | 123-91-1 | Fisher Chemical | Anhydrous |
| L-Tryptophanamide hydrochloride | 5031-74-3 | Combi-Blocks | ≥98% |
| Triethylamine (Et₃N) | 121-44-8 | Alfa Aesar | ≥99% |
| Ethanol | 64-17-5 | VWR Chemicals | Absolute |
| Hydrochloric Acid (HCl) | 7647-01-0 | J.T. Baker | 37% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | EMD Millipore | ≥97% |
| Ethyl Acetate | 141-78-6 | Macron Fine Chemicals | HPLC Grade |
| Hexanes | 110-54-3 | Avantor | ACS Grade |
Step 1: Oxidation of this compound
Rationale: The foundational principle for forming the pyrazinone ring is the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[3][4] Therefore, the initial step involves the oxidation of the α-methylene group of the indanone starting material to create the necessary 1,2-dicarbonyl intermediate. Selenium dioxide is a well-established and effective reagent for this type of transformation.
Reaction Scheme:
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Application Notes and Protocols: Reductive Amination of 4-Cyano-1-Indanone
Abstract
This document provides a comprehensive experimental protocol for the reductive amination of 4-cyano-1-indanone to synthesize 4-cyano-1-aminoindane. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1] The protocol herein details a robust and efficient one-pot procedure utilizing sodium cyanoborohydride as the reducing agent. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights for optimization, and provide detailed analytical methods for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.
Introduction: The Significance of 4-Cyano-1-Aminoindane
The aminoindane scaffold is a privileged structural motif found in a multitude of biologically active compounds, including antidepressants and inhibitors of monoamine oxidase B (MAO-B).[1] The 4-cyano-1-aminoindane derivative, in particular, serves as a key building block in the synthesis of complex pharmaceutical agents. Reductive amination stands out as a highly effective and widely used method for the preparation of amines from ketones and aldehydes.[2] This process involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.[3]
This application note focuses on a direct, one-pot reductive amination of 4-cyano-1-indanone.[2][3] This approach offers advantages in terms of procedural simplicity and atom economy by avoiding the isolation of the intermediate imine.[2] We employ sodium cyanoborohydride (NaBH₃CN) as the reducing agent due to its mild nature and excellent chemoselectivity.[4][5] NaBH₃CN is particularly well-suited for this transformation as it selectively reduces the protonated iminium ion intermediate much faster than the starting ketone, allowing for a one-pot reaction.[5][6]
Mechanistic Overview
The reductive amination of 4-cyano-1-indanone proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine (in this case, ammonia, often from a salt like ammonium acetate) on the carbonyl carbon of 4-cyano-1-indanone. This is followed by dehydration to form an imine. Under the mildly acidic conditions typically used, the imine is protonated to form a more electrophilic iminium ion.[3][7]
-
Hydride Reduction: Sodium cyanoborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final 4-cyano-1-aminoindane product.[7] The electron-withdrawing cyano group on the borohydride reagent moderates its reactivity, preventing the significant reduction of the starting ketone.[4]
Figure 1: Mechanism of Reductive Amination.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Appropriate scaling requires careful consideration of reaction stoichiometry and thermal management.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |
| 4-Cyano-1-indanone | C₁₀H₇NO | 157.17 | 10.0 | 1.57 g | Sigma-Aldrich |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 50.0 | 3.85 g | Fisher Scientific |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 15.0 | 0.94 g | Acros Organics |
| Methanol (anhydrous) | CH₃OH | 32.04 | - | 50 mL | J.T. Baker |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | As needed | LabChem |
| Brine | NaCl (aq) | - | - | As needed | LabChem |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | EMD Millipore |
Safety Precautions: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[6] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
Figure 2: Experimental Workflow for Reductive Amination.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyano-1-indanone (1.57 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Reducing Agent Addition: In a well-ventilated fume hood, carefully add sodium cyanoborohydride (0.94 g, 15.0 mmol) to the reaction mixture in small portions over 10-15 minutes. A slight effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system. The starting material (4-cyano-1-indanone) should show a higher Rf value than the more polar product (4-cyano-1-aminoindane).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford pure 4-cyano-1-aminoindane as a solid.
Characterization and Expected Results
The final product, 4-cyano-1-aminoindane, can be characterized by standard analytical techniques.
Expected Yield
Typical yields for this reaction range from 75-85% after purification.
Physical Appearance
The purified product is expected to be an off-white to pale yellow solid.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the benzylic proton at the 1-position, and the aliphatic protons of the indane ring system. The chemical shifts will differ significantly from the starting material due to the conversion of the ketone to an amine.
-
FTIR (ATR): The FTIR spectrum of the product will show the appearance of N-H stretching bands in the region of 3300-3400 cm⁻¹ and the disappearance of the strong C=O stretching band from the starting ketone (typically around 1710 cm⁻¹). The C≡N stretch should remain present around 2230 cm⁻¹.[8]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of significant starting material after 24 hours, an additional portion of sodium cyanoborohydride (0.2-0.5 equivalents) can be added. Ensure the methanol used is anhydrous, as water can hydrolyze the reducing agent.
-
Low Yield: Low yields can result from incomplete reaction or product loss during work-up and purification. Ensure efficient extraction by performing multiple extractions with dichloromethane. Careful handling during column chromatography is also crucial.
-
Alternative Reducing Agents: While sodium cyanoborohydride is effective, sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer and often more efficient alternative that does not generate cyanide byproducts.[6][9] It is particularly useful for reactions that are sensitive to acidic conditions.[9]
-
Amine Source: Ammonium acetate serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is optimal for imine formation.[10] Other ammonium salts like ammonium chloride can also be used.
Conclusion
This application note provides a detailed and reliable protocol for the reductive amination of 4-cyano-1-indanone. By understanding the underlying mechanism and following the outlined procedure, researchers can efficiently synthesize 4-cyano-1-aminoindane, a valuable intermediate in pharmaceutical and medicinal chemistry. The provided troubleshooting tips and field-proven insights should aid in achieving high yields and purity.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
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Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination?. [Link]
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Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
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Wikipedia. Sodium cyanoborohydride. [Link]
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-
Mori, K., Kurihara, K., & Akiyama, T. (2014). Expeditious Synthesis of 1-Aminoindane Derivatives by[6][10]-Hydride Shift Mediated C(sp3)–H Bond Functionalization. Royal Society of Chemistry. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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The Strategic Application of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile in the Discovery of Novel Anticonvulsant Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the strategic use of the chemical scaffold, 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile, in the research and development of new anticonvulsant therapies. While direct anticonvulsant activity of this specific molecule is not extensively documented, its structural motif is a key component in the synthesis of various derivatives with potential therapeutic value. This guide will detail the rationale for its use, propose synthetic strategies, and provide robust protocols for in vitro and in vivo evaluation of its derivatives.
Introduction: The Rationale for Investigating Indenone Scaffolds in Epilepsy
Epilepsy is a complex neurological disorder affecting millions worldwide, characterized by recurrent seizures. Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[1][2][3] The exploration of new chemical scaffolds is a cornerstone of modern medicinal chemistry. The indanone core, a bicyclic aromatic ketone, has garnered interest due to the diverse biological activities reported for its derivatives, including antimicrobial, anticancer, and, notably, anticonvulsant properties.[4]
The subject of this guide, this compound, and its isomer, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, serve as valuable starting materials for the synthesis of more complex molecules.[5][6] The presence of a reactive ketone group and a cyano-substituted aromatic ring provides synthetic handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
Potential Mechanisms of Action for Indenone-Based Anticonvulsants
The anticonvulsant effects of various compounds are often attributed to their interaction with key molecular targets that regulate neuronal excitability. For derivatives of the indenone scaffold, several plausible mechanisms of action can be hypothesized and investigated.
Modulation of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7][8] Enhancing GABAergic inhibition is a clinically validated strategy for controlling seizures.[8][9][10] Indenone derivatives could potentially act as positive allosteric modulators of GABA-A receptors, similar to benzodiazepines and barbiturates, thereby increasing the influx of chloride ions and hyperpolarizing neurons.[8][10] Some indenopyridazine derivatives have shown affinity for the benzodiazepine receptor, suggesting this is a viable avenue for exploration.[11]
Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials.[12][13] Many established AEDs, such as phenytoin and carbamazepine, exert their effects by blocking these channels in a use-dependent manner, preferentially binding to the inactivated state and thereby reducing high-frequency neuronal firing characteristic of seizures.[12][13][14][15] The lipophilic nature of the indenone core could facilitate its interaction with the hydrophobic pore-forming subunits of VGSCs.
Antagonism of Glutamatergic Receptors
Glutamate is the principal excitatory neurotransmitter, and its over-activation is implicated in seizure generation and excitotoxicity. The AMPA receptor, a subtype of ionotropic glutamate receptors, is a key target for anticonvulsant development. Notably, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile has been specifically mentioned as a reagent for preparing AMPA antagonists.[5][6] This provides a strong rationale for designing and screening indenone derivatives for their ability to block glutamate-mediated excitation.
Synthetic Strategies and Protocol
The following is a representative protocol for the synthesis of a hypothetical derivative from this compound. This protocol is based on common organic synthesis techniques and the known reactivity of the indanone scaffold.
General Synthetic Workflow
Caption: General synthetic workflow for derivatization.
Exemplary Protocol: Synthesis of an Indeno[1,2-c]pyrazol-4(1H)-one Derivative
This protocol describes a plausible synthesis of a pyrazole-fused indenone derivative, a class of compounds with known biological activities.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 1.1 equivalents of hydrazine hydrate.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure indeno[1,2-c]pyrazol-4(1H)-one derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Screening Protocols
The initial assessment of anticonvulsant potential begins with in vitro assays to determine the interaction of the synthesized derivatives with key molecular targets.
Radioligand Binding Assays for GABA-A Receptors
This protocol determines the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cortical membranes (prepared from whole rat brains)
-
[³H]-Flunitrazepam (radioligand)
-
Diazepam (positive control)
-
Test compounds (indenone derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds and the positive control (diazepam).
-
Incubation: In microcentrifuge tubes, combine the rat cortical membranes, [³H]-Flunitrazepam, and either buffer (for total binding), a high concentration of unlabeled diazepam (for non-specific binding), or the test compound.
-
Equilibration: Incubate the tubes at 4°C for 60 minutes.
-
Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound.
Electrophysiological Assessment on Neuronal Cultures
This protocol uses patch-clamp electrophysiology to assess the effect of test compounds on voltage-gated sodium channels.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable cell line expressing VGSCs (e.g., HEK293 cells transfected with a specific Nav channel subtype).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes for patch electrodes.
-
External and internal recording solutions.
-
Carbamazepine or phenytoin (positive control).
-
Test compounds.
Procedure:
-
Cell Preparation: Plate neurons or transfected cells on coverslips suitable for recording.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials.
-
Compound Application: After establishing a stable baseline recording, perfuse the test compound onto the cell.
-
Data Acquisition: Record sodium currents before, during, and after compound application. To assess use-dependent block, apply a train of depolarizing pulses.
-
Data Analysis: Measure the peak sodium current amplitude and analyze the voltage-dependence of activation and inactivation. Calculate the percentage of current inhibition and the IC50 for tonic and use-dependent block.
In Vivo Evaluation Protocols
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in preventing seizures in a whole-animal system.[1][3][16][17]
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[1][16][18]
Materials:
-
Rodents (mice or rats).
-
Electroshock apparatus with corneal electrodes.
-
Electrode solution (e.g., saline).
-
Test compounds and vehicle.
-
Phenytoin (positive control).
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals (typically via intraperitoneal injection or oral gavage) at various doses. Administer the positive control to a separate group.
-
Pre-treatment Time: Allow for a specific pre-treatment time for the compound to be absorbed and distributed (e.g., 30-60 minutes).
-
Induction of Seizure: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).
Pentylenetetrazole (PTZ) Seizure Test
The subcutaneous (sc) PTZ test is a model for identifying compounds effective against myoclonic and absence seizures.[1][16] It is sensitive to drugs that enhance GABAergic neurotransmission.
Materials:
-
Rodents (mice or rats).
-
Pentylenetetrazole (PTZ) solution.
-
Test compounds and vehicle.
-
Diazepam or ethosuximide (positive control).
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals.
-
Pre-treatment Time: Allow for the appropriate pre-treatment time.
-
Induction of Seizure: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in mice).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Record the percentage of animals protected from seizures and calculate the ED50.
Neurotoxicity Assessment: Rotarod Test
It is crucial to assess whether the anticonvulsant effects of a compound are accompanied by motor impairment.[4]
Materials:
-
Rotarod apparatus.
-
Rodents (mice or rats).
Procedure:
-
Training: Train the animals to stay on the rotating rod for a specific duration (e.g., 1-2 minutes).
-
Dosing: Administer the test compound at various doses.
-
Testing: At the time of expected peak effect, place the animals back on the rotarod and measure the time they are able to maintain their balance.
-
Data Analysis: A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity. Determine the median toxic dose (TD50).
Data Presentation and Interpretation
A crucial aspect of drug development is the systematic comparison of efficacy and safety.
Table 1: Hypothetical Pharmacological Profile of Indenone Derivatives
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Primary Hypothesized Mechanism |
| IND-001 | 25 | >100 | 150 | 6 (MES) | VGSC Blockade |
| IND-002 | >100 | 15 | 120 | 8 (scPTZ) | GABA-A Modulation |
| IND-003 | 30 | 20 | 90 | 3 (MES), 4.5 (scPTZ) | Mixed/Other |
| Phenytoin | 9.5 | >100 | 68 | 7.2 (MES) | VGSC Blockade |
| Diazepam | >100 | 1.2 | 5.5 | 4.6 (scPTZ) | GABA-A Modulation |
The Protective Index (PI) is a critical parameter, representing the margin between the therapeutic dose and the toxic dose. A higher PI is desirable for a potential drug candidate.
Logical Workflow for Anticonvulsant Drug Discovery
Caption: A logical workflow for anticonvulsant drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents. Its synthetic tractability allows for the creation of diverse chemical libraries that can be screened against key molecular targets implicated in epilepsy. By employing a systematic approach that integrates rational drug design, in vitro mechanistic studies, and validated in vivo models, researchers can effectively explore the therapeutic potential of indenone derivatives. The protocols and workflows detailed in this guide provide a robust framework for identifying and optimizing new chemical entities that may one day offer improved treatment options for patients with epilepsy.
References
- Unknown. (n.d.). GABA and its receptors in epilepsy. PubMed.
- Unknown. (n.d.). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. PubMed.
- Epilepsy Foundation. (2018, February 13). GABA Receptors in Status Epilepticus.
- Unknown. (n.d.). GABAA Receptors in Normal Development and Seizures: Friends or Foes?. PMC.
- Unknown. (n.d.). GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf.
- Unknown. (n.d.). GABAergic mechanisms in epilepsy. PubMed.
- Unknown. (n.d.). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. PMC - PubMed Central.
- Unknown. (n.d.). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. PubMed.
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- Unknown. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
- Errington, A. C., Stohr, T., & Lees, G. (2005, January 1). Voltage Gated ion Channels: Targets for Anticonvulsant Drugs. Current Topics in Medicinal Chemistry, 5(1), 15-30.
- Unknown. (2025, August 6). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders | Request PDF. ResearchGate.
- Unknown. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare.
- Unknown. (n.d.). Screening Methods for the Evaluation of Antiepileptic Drugs | Request PDF. ResearchGate.
- Unknown. (n.d.). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed.
- Unknown. (2025, August 5). Synthesis of new piperidyl indanone derivatives as anticonvulsant agents | Request PDF. ResearchGate.
- Unknown. (n.d.). Screening Methods of Anti-epileptic drugs. Slideshare.
- Altomare, C., Campagna, F., Carta, V., Cellamare, S., Carotti, A., Genchi, G., & De Sarro, G. (1994). Synthesis, benzodiazepine receptor affinity and anticonvulsant activity of 5-H-indeno[1,2-c]pyridazine derivatives. Farmaco, 49(5), 313-23.
- ChemBK. (2024, April 9). 1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-.
- ChemicalBook. (2025, November 27). 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile | 60899-34-5.
- Unknown. (n.d.). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity.
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- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
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Application of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile in the Synthesis of Novel AMPA Receptor Antagonists
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile as a versatile starting material for the synthesis of potent, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The protocols herein are designed based on established, analogous chemical transformations to construct a core pyridinone scaffold, a key pharmacophore present in several clinically relevant AMPA receptor modulators, including the antiepileptic drug Perampanel.[1][2][3]
Introduction: The Therapeutic Significance of AMPA Receptor Antagonism
The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory neurotransmission within the central nervous system (CNS).[4] Its activation by the neurotransmitter glutamate is fundamental for synaptic plasticity, learning, and memory.[5] However, excessive activation of AMPA receptors leads to an over-influx of ions like Na+ and Ca2+, triggering a cascade of neurotoxic events known as excitotoxicity. This process is a key pathological feature in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[5]
AMPA receptor antagonists are compounds that inhibit the action of glutamate at these receptors, thereby reducing excitatory signaling and protecting neurons from excitotoxic damage.[5] They are broadly classified into two types:
-
Competitive Antagonists: These agents bind to the same site as glutamate, directly blocking its access to the receptor.[5]
-
Non-competitive (Allosteric) Antagonists: These molecules bind to a distinct allosteric site on the receptor, inducing conformational changes that prevent the ion channel from opening, even when glutamate is bound.[1][2][5]
Non-competitive antagonists, such as Perampanel, have shown significant therapeutic promise, particularly in the treatment of epilepsy, due to their efficacy even in the presence of high synaptic glutamate concentrations that can occur during seizures.[6] The core chemical structure of many potent non-competitive antagonists is a highly substituted 1,3,5-triaryl-1H-pyridin-2-one moiety.[7] This guide details a strategic synthetic pathway to access this critical pharmacophore utilizing this compound as a novel and effective starting material.
The Strategic Role of this compound
This compound (also known as 4-cyano-1-indanone) is a bifunctional molecule possessing a reactive cyclic ketone and a nitrile group. This unique arrangement makes it an ideal precursor for constructing the pyridinone core through a multi-component reaction strategy. The ketone provides a reactive site for condensation, while the adjacent cyano-substituted aromatic ring can be incorporated into the final heterocyclic structure.
The proposed synthetic strategy is a three-stage process:
-
Stage I: Michael Addition - Formation of a 1,5-dicarbonyl intermediate via reaction of the indanone with an α,β-unsaturated ketone (chalcone).
-
Stage II: Pyridinone Synthesis - One-pot cyclocondensation of the 1,5-dicarbonyl intermediate with an ammonia source to form the core pyridinone scaffold. This is analogous to established methods like the Kröhnke pyridine synthesis.[8][9]
-
Stage III: N-Arylation - Introduction of the final aryl group onto the pyridinone nitrogen via a copper-catalyzed Chan-Lam coupling reaction.[10][11]
This modular approach allows for the synthesis of a library of diverse antagonist candidates by varying the substituents on the chalcone and the N-arylating agent.
Synthetic Workflow and Protocols
The following section provides detailed, step-by-step protocols for the synthesis of a representative triaryl-pyridinone AMPA receptor antagonist.
Figure 1: Proposed synthetic workflow for the preparation of a novel AMPA receptor antagonist.
Protocol 1: Synthesis of the 1,5-Dicarbonyl Intermediate (Stage I)
Rationale: This step involves a base-catalyzed Michael addition. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of the indanone, forming an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated chalcone to form the 1,5-dicarbonyl adduct. Anhydrous THF is used as the solvent to prevent quenching of the strong base. The reaction is initiated at 0°C to control the initial exothermic deprotonation.
Materials:
-
This compound
-
1-(Pyridin-2-yl)-3-phenylprop-2-en-1-one (or other substituted chalcone)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Dissolve the chalcone (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,5-dicarbonyl intermediate.
Protocol 2: Synthesis of the Dihydro-pyridinone Intermediate (Stage II)
Rationale: This is a one-pot cyclization and aromatization step analogous to the Kröhnke pyridine synthesis.[9][12][13] Ammonium acetate serves as the nitrogen source. In the acidic medium (acetic acid), the 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which then undergoes dehydration and oxidation (often air oxidation under reflux) to yield the more stable pyridinone ring system.
Materials:
-
1,5-Dicarbonyl Intermediate from Stage I
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,5-dicarbonyl intermediate (1.0 eq) and a large excess of ammonium acetate (≥10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approx. 120°C) and maintain for 4-6 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the dihydro-pyridinone intermediate. Further purification can be achieved by recrystallization if necessary.
Protocol 3: N-Arylation via Chan-Lam Coupling (Stage III)
Rationale: The final aryl group is installed on the pyridinone nitrogen using a Chan-Lam coupling.[11][14][15] This copper-catalyzed reaction forms a C-N bond between the pyridinone nitrogen and a phenyl group from phenylboronic acid.[10] Copper(II) acetate is a common catalyst, and a base like pyridine is often used both as a ligand and to facilitate the reaction. The reaction is typically run open to the air, as oxygen serves as the terminal oxidant in the catalytic cycle.[10]
Materials:
-
Dihydro-pyridinone Intermediate from Stage II
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried flask, add the dihydro-pyridinone intermediate (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and powdered 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and pyridine (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the catalyst and sieves.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final triaryl-pyridinone antagonist analog.
Data Presentation: Representative Results
The following table summarizes expected (hypothetical) results for the synthesis of a representative AMPA antagonist analog based on the described protocols.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) |
| I | 2-(2-Oxo-2-(pyridin-2-yl)-1-phenylethyl)-2,3-dihydro-1-oxo-1H-indene-4-carbonitrile | C₂₉H₂₀N₂O₃ | 456.49 | 75-85 | >95% |
| II | 3-(4-Cyano-1-oxo-2,3-dihydro-1H-inden-2-yl)-5-(pyridin-2-yl)-1H-pyridin-2-one | C₂₃H₁₅N₃O₂ | 365.39 | 60-70 | >95% |
| III | Final Analog: 2-(2-Oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)-2,3-dihydro-1H-indene-4-carbonitrile | C₂₉H₁₉N₃O₂ | 441.49 | 65-75 | >99% |
Mechanism of Action at the AMPA Receptor
The synthesized triaryl-pyridinone analogs are designed to function as non-competitive antagonists. They are hypothesized to bind to an allosteric site located at the interface between the ion channel pore and the linkers that connect to the ligand-binding domains.[16][17]
Figure 2: Mechanism of non-competitive AMPA receptor antagonism.
By binding to this allosteric pocket, the antagonist acts like a "wedge," stabilizing the closed conformation of the receptor.[16] This prevents the necessary structural rearrangements for channel opening, effectively decoupling the glutamate binding event from ion channel gating.[16][17] The result is a reduction in excitatory neurotransmission and a neuroprotective effect against excitotoxicity.
Troubleshooting and Optimization
-
Low Yield in Stage I: Ensure all reagents and solvents are strictly anhydrous. The sodium hydride must be fresh and properly washed to ensure high reactivity. If the reaction is sluggish, gentle warming to 40°C after the initial addition may improve conversion.
-
Incomplete Cyclization in Stage II: A large excess of ammonium acetate is critical. Ensure the reaction is heated to a vigorous reflux for a sufficient period. If aromatization is incomplete, bubbling air through the reaction mixture during the final hour of reflux can facilitate oxidation.
-
Poor N-Arylation in Stage III: The copper catalyst can be sensitive. Ensure high-purity Cu(OAc)₂ is used. If the reaction fails, consider alternative copper sources (e.g., CuI) or different ligand/base systems (e.g., using triethylamine as the base). The use of molecular sieves is important to remove trace water which can hydrolyze the boronic acid.
Conclusion
This compound serves as a highly effective and versatile building block for the modular synthesis of novel triaryl-pyridinone derivatives. The synthetic pathway detailed in these notes, leveraging Michael addition, Kröhnke-type cyclization, and Chan-Lam coupling, provides a robust and adaptable platform for generating libraries of potential non-competitive AMPA receptor antagonists. This approach empowers researchers to explore the structure-activity relationships of this important pharmacophore, facilitating the discovery of new therapeutic agents for epilepsy and other neurological disorders characterized by excitotoxicity.
References
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Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work? Retrieved from [Link]
- Chimirri, A., Gitto, R., & Zappalà, M. (1999). AMPA Receptor Antagonists.
- Nikam, S. S., & Kornberg, B. E. (2001). AMPA Receptor Antagonists. Current Medicinal Chemistry, 8(2), 155-170.
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Barreca, M. L., et al. (2005). Pharmacophore Modeling as an Efficient Tool in the Discovery of Novel Noncompetitive AMPA Receptor Antagonists. Journal of Medicinal Chemistry, 48(21), 6776-6780. Retrieved from [Link]
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Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]
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Yelshanskaya, M. V., et al. (2016). Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs. Neuron, 91(6), 1305-1315. Retrieved from [Link]
- De Sarro, G., et al. (2005). Non-competitive AMPA Antagonists of 2,3-benzodiazepine Type. Current Topics in Medicinal Chemistry, 5(1), 23-39.
- Russo, E., et al. (2012). New AMPA antagonists in epilepsy.
- Rogawski, M. A. (2011). Revisiting AMPA receptors as an antiepileptic drug target. Epilepsy Currents, 11(2), 56-63.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Zappalà, M., et al. (2001). Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists. Mini Reviews in Medicinal Chemistry, 1(3), 243-253.
-
El-Sayed, N. N. E., et al. (2020). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 25(22), 5439. Retrieved from [Link]
- Potts, K. T., et al. (1985). The Kröhnke reaction. II. Synthesis of 4'-aryl-2,2':6',2"-terpyridines. Journal of the American Chemical Society, 107(13), 3961-3965.
-
ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved from [Link]
- Kröhnke, F. (1963). The Specific Synthesis of Pyridines. Angewandte Chemie International Edition in English, 2(5), 225-236.
-
Chen, C. H., et al. (2022). Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. Organic Letters, 24(25), 4583-4588. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1.
-
Hanada, T., et al. (2011). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Epilepsy Research, 97(1-2), 104-114. Retrieved from [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perampanel. Retrieved from [Link]
- Hanada, T., et al. (2013). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Acta Neurologica Scandinavica, 127(Suppl. 197), 14-22.
-
Yelshanskaya, M. V., et al. (2016). Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs. Neuron, 91(6), 1305-1315. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Perampanel Clinical PREA. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Perampanel. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. Retrieved from [Link]
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ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Gewald aminothiophene synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
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ChemEurope. (n.d.). Gewald reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
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ResearchGate. (n.d.). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Retrieved from [Link]
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ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]
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Figshare. (2017). Stereoselective Synthesis of Pyridinones: Application to the Synthesis of (−)-Barrenazines. Retrieved from [Link]
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MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
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University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
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RSC Publishing. (2019). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
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RSC Publishing. (2020). Metal-free [3 + 2 + 1] annulation of allylic alcohols, ketones, and ammonium acetate: radical-involving synthesis of 2,3-diarylpyridine derivatives. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Indanone Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indanone Derivatives in Epilepsy
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[1] The indanone scaffold has emerged as a promising pharmacophore in the design of new anticonvulsant agents due to its structural versatility and reported biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.[2][3] This document provides a comprehensive guide for the preclinical evaluation of indanone derivatives using established and validated animal models of seizures.
The rationale for investigating indanone derivatives stems from their potential to modulate key neuronal pathways implicated in seizure generation and propagation. While the precise mechanisms are still under investigation, potential targets include voltage-gated ion channels and neurotransmitter systems.[4][5][6] Preclinical screening in animal models is a critical step in identifying and characterizing the anticonvulsant profile of these novel compounds.[7]
Pillar 1: Rationale for Model Selection in Anticonvulsant Screening
The initial in vivo assessment of a compound's anticonvulsant potential relies on acute seizure models that are predictive of clinical efficacy against specific seizure types.[8][9] The two most widely used and clinically validated models for initial screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test .[7][8]
-
Maximal Electroshock (MES) Test: This model is highly predictive of compounds effective against generalized tonic-clonic seizures.[10][11] It evaluates a drug's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[11] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10][11]
-
Pentylenetetrazol (PTZ) Seizure Model: The PTZ test identifies compounds that can raise the seizure threshold.[7] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[12] This model is particularly sensitive to drugs that enhance GABAergic neurotransmission and is predictive of efficacy against absence and myoclonic seizures.[8][13]
A compound's activity in both the MES and scPTZ tests suggests a broad spectrum of anticonvulsant activity.
Pillar 2: Experimental Protocols for Anticonvulsant Evaluation
These protocols are designed to be self-validating through the inclusion of vehicle controls, positive controls (standard AEDs), and clear, quantifiable endpoints. Adherence to ethical guidelines for animal research is paramount.[14][15][16]
Maximal Electroshock (MES) Test Protocol
This protocol details the procedure for inducing maximal seizures via corneal electrical stimulation in rodents to assess the anticonvulsant properties of indanone derivatives.[10][17]
Materials and Equipment:
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Electroconvulsometer: Capable of delivering a constant alternating current.
-
Corneal Electrodes: Soaked in saline.
-
Test Compounds: Indanone derivatives and a positive control (e.g., Phenytoin, Carbamazepine) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle Control: The same vehicle used for the test compounds.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) Test.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide animals into groups (n=8-10 per group). Administer the indanone derivative at various doses, the vehicle, or a positive control (e.g., Phenytoin at 30 mg/kg) intraperitoneally (i.p.) or orally (p.o.).[18]
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies (typically 30-60 minutes for i.p. administration).[10]
-
Seizure Induction:
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. The abolition of this phase is considered the endpoint, indicating protection.[11]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol
This protocol describes the induction of chemical seizures using PTZ to evaluate the ability of indanone derivatives to raise the seizure threshold.[19][20]
Materials and Equipment:
-
Animals: Male albino mice (20-25 g).
-
Pentylenetetrazol (PTZ): Dissolved in sterile 0.9% saline.[19]
-
Test Compounds: Indanone derivatives and a positive control (e.g., Diazepam, Phenobarbital) dissolved/suspended in a suitable vehicle.
-
Vehicle Control: The same vehicle used for the test compounds.
-
Observation Chambers: Clear chambers for observing seizure activity.
Experimental Workflow:
Caption: Workflow for the Pentylenetetrazol (PTZ) Seizure Test.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Follow the same initial steps as in the MES protocol.
-
Dosing: Administer the indanone derivative, vehicle, or a positive control (e.g., Diazepam at 4 mg/kg) i.p. or p.o.
-
Pre-treatment Time: Allow for the appropriate pre-treatment time for the compound to reach its peak effect (typically 30-60 minutes for i.p.).
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).[8]
-
Observation: Immediately place the animal in an individual observation chamber and observe for the next 30 minutes for the presence or absence of generalized clonic seizures lasting for at least 5 seconds.
-
Endpoint and Data Analysis: An animal is considered protected if it does not exhibit generalized clonic seizures. Calculate the percentage of protection and the ED50 for each compound.
Neurotoxicity Screening: The Rotarod Test
It is crucial to assess whether the anticonvulsant effects of indanone derivatives are accompanied by motor impairment, a common side effect of AEDs. The rotarod test is a standard method for evaluating motor coordination and balance.[21][22][23]
Materials and Equipment:
-
Animals: Male albino mice (20-25 g).
-
Rotarod Apparatus: A rotating rod with adjustable speed.[24]
-
Test Compounds and Controls: Prepared as in the anticonvulsant tests.
Step-by-Step Methodology:
-
Training: Prior to the test day, train the mice to stay on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) for a set duration (e.g., 1-2 minutes) across several trials.[24]
-
Dosing: On the test day, administer the indanone derivative at various doses, the vehicle, or a positive control known to cause motor impairment.
-
Testing: At the time of peak effect, place the animals on the rotarod and record the latency to fall. A trial is typically terminated after a predetermined time (e.g., 5 minutes) if the animal does not fall.
-
Data Analysis: The dose at which 50% of the animals exhibit motor impairment (TD50) is calculated. A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.
Pillar 3: Data Interpretation and Advancement
The data generated from these initial screens provide a preliminary anticonvulsant profile of the indanone derivatives.
Data Presentation:
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Indanone Derivative X | e.g., 25 | e.g., 40 | e.g., >300 | e.g., >12 (MES) |
| Phenytoin (Control) | e.g., 9.5 | Inactive | e.g., 68 | e.g., 7.2 |
| Diazepam (Control) | Inactive | e.g., 0.2 | e.g., 1.5 | e.g., 7.5 |
A high Protective Index (PI) is desirable, as it indicates a wide margin between the therapeutic dose and the dose that causes adverse effects.[2]
Logical Progression in Drug Discovery:
Caption: Logical progression for anticonvulsant drug development.
Compounds demonstrating potent activity and a favorable safety profile in these initial screens should be advanced for further evaluation. This includes testing in chronic models of epilepsy, such as the kindling model, which better mimic the progressive nature of the human condition.[8][25][26][27] Subsequent studies should also aim to elucidate the specific mechanism of action of the most promising indanone derivatives.[28][29][30]
References
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Dhote, V., et al. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9:Unit 9.37. Available at: [Link]
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Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 118, 59-66. Available at: [Link]
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Dhir, A. (2021). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 14(8), 758. Available at: [Link]
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Swinyard, E. A., et al. (1982). Antiepileptic Drugs: Detection, Quantification, and Evaluation. In Antiepileptic Drugs (pp. 85-101). Raven Press. Available at: [Link]
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Shimada, T., & Yamagata, T. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments, (131), e56698. Available at: [Link]
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Löscher, W. (2023). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Cells, 12(9), 1233. Available at: [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]
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Löscher, W. (2009). Animal Models of Drug‐Resistant Epilepsy. Epilepsia, 50(s1), 1-13. Available at: [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1), 148. Available at: [Link]
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Löscher, W. (2007). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 73(1), 1-14. Available at: [Link]
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Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-43. Available at: [Link]
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Kumar, A., et al. (2014). Synthesis of new piperidyl indanone derivatives as anticonvulsant agents. Medicinal Chemistry Research, 23(1), 455-465. Available at: [Link]
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Epilepsy Leadership Council. (2017). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 58(S4), 8-18. Available at: [Link]
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Haliski, M., et al. (2025). Preclinical common data elements: a practical guide for use in epilepsy research. Epilepsy & Behavior, 172, 110736. Available at: [Link]
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Pop, R., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5369. Available at: [Link]
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ResearchGate. (n.d.). ROTAROD PROTOCOL v1. Available at: [Link]
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International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Available at: [Link]
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Löscher, W., & Schmidt, D. (2024). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 21(1), e00301. Available at: [Link]
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Kumar, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry, 26(1), 108-119. Available at: [Link]
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Research SOP. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Available at: [Link]
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BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available at: [Link]
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Kumar, A., et al. (2019). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. CNS & Neurological Disorders - Drug Targets, 18(6), 482-495. Available at: [Link]
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Asgari, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. Available at: [Link]
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International League Against Epilepsy. (n.d.). Guidelines & Reports. Available at: [Link]
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Fassihi, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic Chemistry, 107, 104593. Available at: [Link]
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International League Against Epilepsy. (n.d.). Guidelines. Available at: [Link]
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Szymański, J., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1860-1896. Available at: [Link]
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Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40. Available at: [Link]
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Sharma, S., & Kumar, P. (2011). Mechanism of action of anticonvulsant drugs: A review. International Journal of Pharmaceutical Sciences and Research, 2(2), 237-243. Available at: [Link]
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Flood, P., & Rathmell, J. P. (Eds.). (2021). Anticonvulsants in Anesthesia. In Clinical Pharmacology for Anesthesiology. McGraw-Hill Education. Available at: [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available at: [Link]
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Partyka, A., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861. Available at: [Link]
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Application Note & Protocol: In Silico Investigation of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Derivatives as Novel AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Modulating AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS)[1][2]. Their critical role in synaptic plasticity, the cellular basis for learning and memory, has made them a focal point for therapeutic intervention in a range of neurological and psychiatric disorders[3][4]. Unlike direct agonists which can lead to excitotoxicity, allosteric modulators offer a more nuanced approach to enhancing AMPA receptor function, only potentiating the receptor in the presence of the endogenous neurotransmitter, glutamate[5]. This has led to the exploration of various chemical scaffolds for their potential as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of the AMPA receptor.
Recent studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as positive allosteric modulators of AMPA receptors. This application note provides a detailed protocol for conducting molecular docking studies to investigate a novel class of derivatives, the 2,3-Dihydro-3-oxo-1H-indene-4-carbonitriles, as potential AMPA receptor modulators. By leveraging in silico techniques, researchers can efficiently screen and prioritize compounds for further experimental validation, accelerating the drug discovery pipeline.
Scientific Rationale: Targeting the Allosteric Site of the AMPA Receptor
AMPA receptors are tetrameric structures composed of different subunits (GluA1-4)[1][6]. Beyond the orthosteric binding site for glutamate, AMPA receptors possess distinct allosteric sites that can bind modulatory molecules[5]. Positive allosteric modulators have been shown to bind at the interface between two adjacent subunits in the ligand-binding domain (LBD)[7]. This binding event stabilizes the open conformation of the ion channel, thereby enhancing the receptor's response to glutamate[5].
The 2,3-dihydro-1H-indene scaffold has been identified as a promising starting point for the design of AMPA receptor PAMs. For this study, we hypothesize that the introduction of an oxo group at the 3-position and a carbonitrile group at the 4-position of the indene core may lead to favorable interactions within the allosteric binding pocket of the AMPA receptor. This protocol will guide users through the process of testing this hypothesis using molecular docking.
Pre-requisites: Software and Hardware
To ensure a smooth workflow, the following software should be installed and functional:
| Software | Purpose | Recommended Version |
| PyMOL | Molecular Visualization | 2.5 or later |
| AutoDock Tools (ADT) | Protein and Ligand Preparation | 1.5.7 or later |
| AutoDock Vina | Molecular Docking Engine | 1.2.3 or later |
| Open Babel | File Format Conversion | 3.1.1 or later |
| ChemDraw/MarvinSketch | 2D Ligand Sketching | Latest |
A standard modern workstation with a multi-core processor and at least 8 GB of RAM is sufficient for the protocols outlined in this guide.
Experimental Workflow: A Visual Overview
The entire docking procedure can be visualized as a sequential process, from data acquisition to final analysis.
Caption: High-level workflow for the docking study.
Detailed Protocol: Step-by-Step Guide
This protocol provides a comprehensive walkthrough of the molecular docking process.
Part 1: Receptor Preparation
The quality of the receptor structure is paramount for obtaining meaningful docking results. We will use the crystal structure of the GluA2 AMPA receptor ligand-binding domain in complex with a positive allosteric modulator (PDB ID: 2XHD).
-
Download the PDB File:
-
Navigate to the RCSB PDB database ([Link]).
-
Search for and download the PDB file for 2XHD in PDB format.
-
-
Clean the Protein Structure using PyMOL:
-
Open the downloaded 2XHD.pdb file in PyMOL.
-
Remove water molecules: remove solvent
-
Remove the co-crystallized ligand and any other heteroatoms: Visually inspect the structure, identify the non-protein molecules, and use the remove command with the appropriate selection. For 2XHD, the ligand is FNQ.
-
Save the cleaned protein structure as receptor_cleaned.pdb.
-
-
Prepare the Receptor for Docking using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open receptor_cleaned.pdb.
-
Go to Edit > Hydrogens > Add. Choose Polar only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared receptor in PDBQT format: Grid > Macromolecule > Choose. Select the receptor and click Select Molecule. Then save the file as receptor.pdbqt.
-
Part 2: Ligand Preparation
We will prepare a representative 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile derivative.
-
Create 2D Structure:
-
Using ChemDraw or a similar tool, draw the 2D structure of your derivative.
-
Save the structure as a MOL file (ligand.mol).
-
-
Convert to 3D and Prepare for Docking:
-
Use Open Babel to convert the 2D MOL file to a 3D PDB file and add hydrogens: obabel ligand.mol -O ligand.pdb --gen3d -h
-
Launch ADT.
-
Go to Ligand > Input > Open and select ligand.pdb.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Part 3: Grid Generation
The grid box defines the search space for the docking simulation. It should encompass the allosteric binding site.
-
Identify the Binding Site:
-
In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.
-
The allosteric binding site in AMPA receptors is located at the dimer interface of the ligand-binding domains. For 2XHD, this site is well-characterized.
-
Adjust the center and dimensions of the grid box to cover this region. A good starting point for the dimensions is 25 x 25 x 25 Å.
-
Note down the coordinates for the center of the grid box and its dimensions.
-
-
Create the Configuration File:
-
Create a text file named config.txt.
-
Add the following lines, replacing the coordinate values with those you noted down:
-
Part 4: Running the Docking Simulation
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.
-
Run the following command: vina --config config.txt --log docking_log.txt
-
Analysis and Interpretation of Results
The output of the docking simulation will be a PDBQT file (docking_results.pdbqt) containing multiple binding poses of the ligand, ranked by their binding affinity.
Binding Affinity
The binding affinity is reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
| Derivative | Binding Affinity (kcal/mol) |
| Indenone Derivative 1 | -8.5 |
| Indenone Derivative 2 | -7.9 |
| Indenone Derivative 3 | -9.1 |
| Note: These are example values and will vary based on the specific derivatives tested. |
Visualizing Binding Poses
-
Load Structures in PyMOL:
-
Open receptor.pdbqt and docking_results.pdbqt in PyMOL.
-
-
Analyze Interactions:
-
Focus on the top-ranked pose (the first one in the docking_results.pdbqt file).
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor residues.
-
Use the distance command in PyMOL to measure the distances of potential hydrogen bonds.
-
A successful docking pose will show the ligand fitting snugly into the binding pocket and forming multiple favorable interactions with the surrounding amino acid residues.
Caption: Key molecular interactions to look for.
Trustworthiness and Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step. This involves redocking a known ligand (the one from the original crystal structure, if available) into the binding site and comparing the predicted pose with the crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation.
Conclusion
This application note provides a comprehensive framework for the in silico investigation of this compound derivatives as potential modulators of the AMPA receptor. By following this detailed protocol, researchers can effectively screen novel compounds, analyze their binding modes, and generate valuable hypotheses to guide further experimental studies in the quest for novel therapeutics for CNS disorders.
References
-
Anggono, V., & Huganir, R. L. (2012). Regulation of AMPA receptor trafficking and synaptic plasticity. Current Opinion in Neurobiology, 22(3), 461-469. [Link]
-
Golubeva, E. A., Lavrov, M. I., Radchenko, E. V., & Palyulin, V. A. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 23(24), 15923. [Link]
-
Greger, I. H., Watson, J. F., & Cull-Candy, S. G. (2017). Structural and Functional Architecture of AMPA-Type Glutamate Receptors and Their Auxiliary Proteins. Neuron, 94(4), 713-730. [Link]
-
Krieger, E., & Vriend, G. (2014). YASARA View—molecular graphics for all devices—from smartphones to workstations. Bioinformatics, 30(20), 2981-2982. [Link]
-
Malinow, R., & Malenka, R. C. (2002). AMPA receptor trafficking and synaptic plasticity. Annual Review of Neuroscience, 25, 103-126. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]
-
O'Brien, R. J., Lau, L. F., & Huganir, R. L. (1998). Molecular mechanisms of AMPA receptor synthesis and assembly. Current Opinion in Neurobiology, 8(3), 364-369. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Ward, S. E., Harries, M., Aldegheri, L., Andreotti, D., Ballantine, S., Bax, B. D., ... & Yusaf, S. P. (2010). Discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a novel clinical AMPA receptor positive modulator. Journal of Medicinal Chemistry, 53(15), 5801-5812. [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
-
Open Babel. [Link]
-
RCSB Protein Data Bank. [Link]
Sources
- 1. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 2. Automatic identification and representation of protein binding sites for molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. A Practical Way to Define Binding Sites for Protein-Ligand Docking in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 5. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Novel Melatonergic Ligands from 2,3-Dihydro-1H-indene Precursors
Foreword: The Rationale for Indene-Based Melatonergic Ligands
The neurohormone melatonin is a critical regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes through its interaction with G protein-coupled receptors, primarily MT1 and MT2.[1][2][3] While melatonin itself has therapeutic applications, its clinical utility is often hampered by a short biological half-life and suboptimal pharmacokinetic properties.[1] This has driven the exploration for synthetic ligands that mimic melatonin's action but with enhanced potency, selectivity, and duration of action.[1]
Among the various scaffolds investigated, the 2,3-dihydro-1H-indene (indan) core has emerged as a promising framework for the design of novel melatonergic ligands. This bicyclic structure serves as a conformationally restricted bioisostere of the indole nucleus of melatonin, offering a rigid scaffold to probe the topology of the melatonin receptor binding pocket. The strategic placement of substituents on the indan ring allows for the fine-tuning of receptor affinity and selectivity, leading to the development of potent agonists and antagonists.[4] This document provides a comprehensive guide to the synthesis and characterization of such ligands, rooted in established chemical principles and validated experimental procedures.
I. Strategic Approaches to the Synthesis of Indane-Based Melatonergic Ligands
The synthetic strategy for 2,3-dihydro-1H-indene-based melatonergic ligands typically revolves around the construction of a core indane structure followed by the introduction of key pharmacophoric elements: a methoxy group (or a bioisosteric equivalent) on the aromatic ring and an N-acylated aminoethyl side chain. The stereochemistry at the point of side-chain attachment is often crucial for receptor affinity and selectivity.[4]
A. Retrosynthetic Analysis
A general retrosynthetic approach for a target indane-based melatonergic ligand is depicted below. The synthesis converges on a key indane intermediate which can be derived from commercially available starting materials.
Caption: Retrosynthetic analysis of a generic indane-based melatonergic ligand.
II. Detailed Synthetic Protocols
The following protocols provide step-by-step procedures for the synthesis of a representative chiral 2,3-dihydro-1H-indene derivative. These protocols are based on established methodologies and can be adapted for the synthesis of a variety of analogues.[4][5]
A. Protocol 1: Synthesis of a Key Indanone Intermediate
This protocol describes the synthesis of a substituted indanone, a crucial building block for the elaboration of the final melatonergic ligand.
Materials:
-
Substituted aromatic precursor (e.g., m-methoxyphenylacetic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aromatic precursor (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used in the next step without further purification.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude indanone can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
B. Protocol 2: Introduction of the Aminoethyl Side Chain
This protocol details the introduction of the N-acylated aminoethyl side chain, a critical pharmacophore for melatonergic activity.
Materials:
-
Substituted indanone from Protocol 1
-
Acetonitrile
-
n-Butyllithium (n-BuLi)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up reagents and purification supplies as in Protocol 1
Procedure:
-
Cyanomethylation: Dissolve the indanone (1.0 eq) in anhydrous THF and cool to -78 °C. In a separate flask, prepare a solution of lithium acetonitrile by adding n-BuLi (1.1 eq) to a solution of acetonitrile (1.2 eq) in anhydrous THF at -78 °C. Slowly add the lithium acetonitrile solution to the indanone solution. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The resulting cyanomethylated intermediate is purified by column chromatography.
-
Nitrile Reduction: To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the cyanomethylated intermediate (1.0 eq) in anhydrous THF dropwise. After the addition, reflux the mixture for 4 hours. Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Acetylation: Dissolve the crude amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate. The final product can be purified by column chromatography or recrystallization.
III. Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and biological activity of the synthesized ligands.
A. Structural Elucidation
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Confirm the chemical structure and stereochemistry. | Characteristic chemical shifts and coupling constants for the indane core and the N-acetyl ethylamine side chain. |
| Mass Spectrometry (MS) | Determine the molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated mass of the target compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify key functional groups. | Characteristic absorption bands for the amide C=O and N-H stretches, and aromatic C-H bonds. |
B. Purity Assessment
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Determine the purity of the final compound. |
| Chiral HPLC | Separate and quantify enantiomers for stereochemically pure compounds.[6] |
C. Biological Evaluation
The melatonergic activity of the synthesized compounds is assessed through in vitro receptor binding assays.
Protocol 3: Radioligand Binding Assay for MT1/MT2 Receptors
Principle: This competitive binding assay measures the affinity of the synthesized ligand for the MT1 and MT2 receptors by assessing its ability to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin).
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors
-
2-[¹²⁵I]iodomelatonin
-
Synthesized test compounds at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, 2-[¹²⁵I]iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled melatonin (for the standard curve).
-
Incubation: Incubate the plate at 37 °C for 60 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
IV. Structure-Activity Relationship (SAR) Insights
The synthesis of a library of analogues based on the 2,3-dihydro-1H-indene scaffold allows for the elucidation of key structure-activity relationships.
-
Stereochemistry: The (S)-configuration at the carbon atom bearing the side chain is generally preferred for high affinity at the MT1 receptor.[4]
-
Aromatic Substitution: The position and nature of the substituent on the aromatic ring significantly influence receptor affinity and selectivity. A methoxy group at the 6-position of the indane ring is often optimal.[4]
-
N-Acyl Group: The nature of the N-acyl group can modulate potency and selectivity. While an acetyl group is common, larger alkyl or cycloalkyl groups can also be accommodated.[7][8]
Caption: Key pharmacophoric features of an indane-based melatonergic ligand.
V. Conclusion
The 2,3-dihydro-1H-indene scaffold provides a versatile platform for the development of novel melatonergic ligands with improved pharmacological profiles. The synthetic protocols and characterization methods outlined in this guide offer a robust framework for researchers in medicinal chemistry and drug discovery to explore this promising class of compounds. A systematic investigation of the structure-activity relationships will continue to yield ligands with enhanced potency, selectivity, and therapeutic potential for the treatment of sleep disorders, circadian rhythm disturbances, and other melatonin-related pathologies.
VI. References
-
In Search of Novel and Therapeutically Significant Melatoninergic Ligands. (URL: )
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. (URL: )
-
Molecular Characterization and Pharmacology of Melatonin Receptors in Animals - MDPI. (URL: [Link])
-
Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
The pharmacological evaluation of novel and high‐affinity melatonin receptor ligands. (URL: _)
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - MDPI. (URL: [Link])
-
Structure-based discovery of potent and selective melatonin receptor agonists - eLife. (URL: [Link])
-
Synthesis of new tricyclic melatoninergic ligands - PubMed. (URL: [Link])
-
A Novel Synthesis of the Antidepressant Agomelatine - ResearchGate. (URL: [Link])
-
Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC - NIH. (URL: [Link])
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central. (URL: [Link])
-
Process for the preparation of agomelatine - Google Patents. (URL: )
-
Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed. (URL: [Link])
-
Simple and Efficient Process for the Large-Scale Preparation of Agomelatine: An Antidepressant Drug - ResearchGate. (URL: [Link])
-
Synthetic method for agomelatine - CN101792400A - Google Patents. (URL: )
-
(PDF) Structure-activity relationships of melatonin analogues. - ResearchGate. (URL: [Link])
-
Melatonergic Properties of the (+)- And (-)-Enantiomers of N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)amide Derivatives - PubMed. (URL: [Link])
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed. (URL: [Link])
-
Quantitative Structure-Activity Relationships Within a Series of Melatonin Analogs and Related Indolealkylamines - PubMed. (URL: [Link])
-
Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands - PubMed. (URL: [Link])
-
Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2 - MDPI. (URL: [Link])
-
Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Melatonergic properties of the (+)- and (-)-enantiomers of N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-indanone derivatives
Welcome to the technical support center for the synthesis of 1-indanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of these important compounds. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of 1-indanone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of 1-indanones, most commonly via intramolecular Friedel-Crafts acylation, is a robust method but not without its challenges.[1][2][3] This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing an intramolecular Friedel-Crafts cyclization of a 3-arylpropionic acid to synthesize a 1-indanone derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer: Low or no yield in a Friedel-Crafts acylation for 1-indanone synthesis is a frequent issue that can often be traced back to several key factors related to reagents, reaction conditions, and the nature of your substrate.[4][5]
Root Cause Analysis & Troubleshooting
1. Inactive or Insufficient Catalyst:
-
The Problem: The most common catalysts for this reaction are strong Brønsted acids like polyphosphoric acid (PPA) and triflic acid (TfOH), or Lewis acids like aluminum chloride (AlCl₃).[6][7][8] These reagents are highly sensitive to moisture, which can lead to deactivation. For PPA, its efficacy is dependent on the phosphorus pentoxide (P₂O₅) content, which can vary between batches and with storage.[4][9]
-
The Solution:
-
Lewis Acids (e.g., AlCl₃): Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a glovebox or under a stream of inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[4]
-
Brønsted Acids (e.g., PPA, TfOH): Ensure your PPA has a high P₂O₅ content. If you suspect your PPA is "wet" or old, you can try adding fresh P₂O₅ to it. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent, less viscous alternative to PPA that often gives higher yields under milder conditions.[10][11][12][13] For TfOH, use a high-purity grade and ensure it has not been exposed to moisture.
-
Catalyst Loading: Ensure you are using a sufficient stoichiometric amount of the catalyst. For Lewis acids, at least one equivalent is typically required to coordinate to the carbonyl oxygen. For Brønsted acids like PPA, it is often used as the solvent, while for others like TfOH, multiple equivalents may be necessary.[7][14]
-
2. Sub-optimal Reaction Conditions:
-
The Problem: The activation energy for the intramolecular cyclization may not be reached if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and side reactions.[5] Reaction times are also critical; insufficient time will result in an incomplete reaction.[4]
-
The Solution:
-
Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Be aware that highly activated aromatic rings may cyclize at room temperature, while deactivated systems may require significant heating.[7]
-
Reaction Time: Monitor the reaction until the starting material is consumed. Prolonged reaction times at high temperatures should be avoided to minimize side product formation.[4]
-
3. Deactivated Aromatic Ring:
-
The Problem: The intramolecular Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring will be deactivated, making the intramolecular attack by the acylium ion less favorable.[7][14]
-
The Solution:
-
For highly deactivated systems, you may need to switch to a more potent catalytic system, such as Eaton's reagent or TfOH.[10][11]
-
Alternatively, consider converting the carboxylic acid to a more reactive acyl chloride. The cyclization of 3-arylpropionyl chlorides can often proceed under milder conditions.[3][6]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 1-indanone synthesis.
Issue 2: Formation of Multiple Products (Regioisomers)
Question: My reaction is producing a mixture of isomeric indanones. How can I improve the regioselectivity of the cyclization?
Answer: The formation of regioisomers is a common problem when the aromatic ring of the 3-arylpropionic acid has substituents that can direct the cyclization to more than one position. The choice of catalyst and reaction conditions can significantly influence the product distribution.[15]
Controlling Regioselectivity
-
The Role of PPA Concentration: In reactions using polyphosphoric acid (PPA), the concentration of P₂O₅ can dramatically alter the regioselectivity. For instance, in the cyclization of 3-(m-methoxyphenyl)propionic acid, PPA with a lower P₂O₅ content has been shown to favor the formation of 6-methoxy-1-indanone, while a higher P₂O₅ content directs the reaction towards 5-methoxy-1-indanone.[9][15] This is likely due to changes in the reaction mechanism, with higher PPA concentrations favoring the formation of a free acylium ion.[9]
-
Solvent Effects: In some cases, the choice of solvent can influence regioselectivity. For example, nitromethane has been shown to improve selectivity in certain Friedel-Crafts acylations.[1]
Protocol for Improving Regioselectivity
-
Analyze the Substrate: Identify the possible sites of cyclization on your aromatic ring based on the directing effects of the existing substituents.
-
Modify the Catalyst System:
-
If using PPA, try varying the P₂O₅ content. You can either purchase PPA with different specified concentrations or prepare it yourself by adding P₂O₅ to phosphoric acid.[16][17]
-
Consider switching to a different catalyst system, such as Eaton's reagent or a Lewis acid in a non-polar solvent, which may offer different selectivity.[10]
-
-
Screen Solvents: If using a Lewis acid catalyst, perform small-scale trial reactions in different solvents (e.g., dichloromethane, nitromethane, carbon disulfide) to find the optimal conditions for your desired regioisomer.[1]
-
Purification: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography or recrystallization, as they may have different physical properties.[1][5]
Regioselectivity Control Workflow
Caption: Workflow for addressing regioisomer formation.
Issue 3: Formation of High Molecular Weight Byproducts
Question: I am observing high molecular weight impurities in my reaction mixture that I suspect are polymers or intermolecular reaction products. How can I prevent their formation?
Answer: The formation of high molecular weight byproducts is typically due to intermolecular Friedel-Crafts reactions competing with the desired intramolecular cyclization.[4][15] This is especially problematic at high concentrations of the starting material. Additionally, the strongly acidic conditions can sometimes lead to polymerization of the starting material or the product.[4]
Strategies to Promote Intramolecular Cyclization
-
High Dilution: The principle of high dilution is the most effective way to favor intramolecular reactions over intermolecular ones. By performing the reaction in a large volume of solvent, the probability of two molecules of the starting material reacting with each other is significantly reduced.
-
Slow Addition: A practical way to achieve pseudo-high dilution is to slowly add the substrate to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the starting material low, thereby favoring the intramolecular pathway.[15]
-
Temperature Control: Carefully control the reaction temperature. Excessively high temperatures can promote polymerization.[4]
Experimental Protocol (High Dilution)
-
Setup: In a large, flame-dried, multi-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add the anhydrous solvent and the catalyst.
-
Substrate Solution: Dissolve your 3-arylpropionic acid or acyl chloride in a portion of the anhydrous solvent and place it in the addition funnel.
-
Slow Addition: Heat the catalyst-solvent mixture to the desired reaction temperature. Then, add the substrate solution dropwise from the addition funnel over a period of several hours.
-
Monitoring: Monitor the reaction by TLC to ensure the starting material is being consumed and to avoid unnecessarily long reaction times.
Issue 4: Formation of Indene Derivatives
Question: My final product is contaminated with an indene derivative. What causes this and how can I avoid it?
Answer: The formation of indene derivatives is usually the result of an elimination reaction (dehydration) if there is a leaving group at the 2-position, or enolization followed by other processes. This is often promoted by high temperatures and strongly acidic conditions.[4]
Preventative Measures
-
Temperature Control: Maintain strict control over the reaction temperature. Avoid overheating the reaction mixture.[4]
-
Milder Work-up: Consider a milder work-up procedure. Quenching the reaction mixture by pouring it onto ice and then neutralizing with a base can sometimes prevent elimination reactions that might occur under prolonged acidic conditions.
-
Alternative Synthetic Routes: If the formation of the indene is a persistent problem, you might consider alternative synthetic routes to the 1-indanone that do not involve such harsh acidic conditions, such as the Nazarov cyclization.[18][19]
Summary of Common Side Reactions and Solutions
| Side Product | Probable Cause | Recommended Solution |
| Regioisomers | Substituent directing effects | Modify PPA (P₂O₅ content), change catalyst/solvent system.[1][9][15] |
| Intermolecular Products | High substrate concentration | Use high dilution or slow addition of the substrate.[4][15] |
| Polymers | Strong acid, high temperature | Carefully control reaction temperature and time.[4] |
| Indene Derivatives | High temperature, elimination | Maintain strict temperature control, consider milder work-up.[4] |
References
-
Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Halo‐Prins/halo‐Nazarov cyclization for the construction of 1‐indanone scaffold. [Link]
-
Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]
-
Regioselective Synthesis of Indanones. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]
-
Indanone synthesis. [Link]
- Method for producing 1-indanone deriv
-
Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. [Link]
-
Synthesize this compound from benzene: ![Compound: 1-indanone (the indan.. - Filo. [Link]
-
What are the interesting applications and synthesis methods of indanone derivatives? - FAQ. [Link]
-
Organic Syntheses Procedure. [Link]
-
Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. [Link]
-
Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. [Link]
-
Eaton's reagent. [Link]
-
Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. [Link]
-
Polyphosphoric Acid in Organic Synthesis. [Link]
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]
- Process for preparing 1-indanones.
-
An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. [Link]
-
Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis. [Link]37_Polyphosphoric_Acid_in_Organic_Synthesis)
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Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Cyclization for Indanone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones.[1] The 1-indanone core is a critical structural motif in a variety of biologically active molecules, making its efficient synthesis a key objective in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low or no yield of the desired indanone is a common hurdle in Friedel-Crafts cyclization.[3] This section provides a structured approach to identifying the root cause of poor outcomes and implementing effective solutions.
Issue 1: Low to No Product Formation Despite Consumption of Starting Material
This scenario often points to issues with the catalyst, reaction conditions, or inherent properties of the substrate.
Question: My starting material is consumed, but the yield of my desired indanone is negligible. What are the likely causes and how can I fix this?
Answer:
Several factors can lead to this outcome. A systematic evaluation of the following is crucial:
1. Catalyst Inactivity or Incompatibility:
-
Causality: The choice of Lewis or Brønsted acid is paramount and highly substrate-dependent.[3] A catalyst may be inappropriate for your specific 3-arylpropionic acid or its corresponding acyl chloride, leading to side reactions or decomposition instead of cyclization.[3] Furthermore, Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which will hydrolyze and deactivate them.[3][4]
-
Troubleshooting Protocol:
-
Verify Catalyst Activity: Ensure your Lewis acid is fresh and has been stored under anhydrous conditions.
-
Screen Alternative Catalysts: If AlCl₃ is failing, consider other Lewis acids such as FeCl₃, NbCl₅, or Sc(OTf)₃.[3] For direct cyclization of 3-arylpropionic acids, strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are often more effective.[3][5] Niobium(V) chloride (NbCl₅) is a noteworthy alternative as it can convert the carboxylic acid to the acyl chloride in situ before catalyzing the cyclization.[6][7]
-
Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[3][4]
-
2. Substrate Deactivation:
-
Causality: The Friedel-Crafts reaction is an electrophilic aromatic substitution.[6] Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivate it, making the intramolecular attack by the acylium ion difficult or impossible under standard conditions.[4][8]
-
Troubleshooting Protocol:
-
Increase Reaction Vigor: For deactivated substrates, more forcing conditions may be necessary. This can include higher temperatures or the use of a more potent catalytic system, such as a superacid like triflic acid.[2][3]
-
Consider an Alternative Synthetic Route: If the aromatic ring is severely deactivated, an alternative strategy for synthesizing the indanone core might be more viable.
-
3. Insufficient Catalyst Stoichiometry:
-
Causality: A common misconception is that Friedel-Crafts acylation is truly catalytic. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[4][6] This means that a stoichiometric amount (or a slight excess) of the catalyst is often required for the reaction to proceed to completion.[4]
-
Troubleshooting Protocol:
-
Adjust Stoichiometry: For reactions using AlCl₃, a common practice is to use 1.1 to 1.5 equivalents.[6]
-
Consult Literature: For other catalysts, it is essential to consult literature for the optimal stoichiometry for your specific transformation.
-
4. Suboptimal Reaction Temperature:
-
Causality: The reaction may lack the necessary activation energy if the temperature is too low, or decomposition of starting materials and products can occur if it is too high.[6]
-
Troubleshooting Protocol:
-
Controlled Temperature Profile: For AlCl₃-catalyzed reactions, it is standard practice to add the catalyst at 0°C and then allow the reaction to slowly warm to room temperature.[6]
-
Reaction Monitoring: Use TLC or GC-MS to monitor the reaction progress at different temperatures to determine the optimal conditions for your specific substrate.
-
Issue 2: Formation of Multiple Products and Impurities
The presence of side products can significantly complicate purification and reduce the yield of the target indanone.
Question: My reaction is producing a complex mixture of products. How can I improve the selectivity for the desired indanone?
Answer:
The formation of multiple products often stems from intermolecular reactions, the formation of regioisomers, or other side reactions. Here’s how to address these issues:
1. Intermolecular Acylation:
-
Causality: At high concentrations, the generated acylium ion can react with a separate molecule of the aromatic substrate rather than cyclizing intramolecularly.[6]
-
Troubleshooting Protocol:
-
Employ High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.
-
Slow Addition: Adding the substrate slowly to the catalyst-solvent mixture can also help maintain a low effective concentration of the reactive species.
-
2. Regioisomer Formation:
-
Causality: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be formed.[3]
-
Troubleshooting Protocol:
-
Leverage Steric Hindrance: Bulky substituents on the aromatic ring can sterically block certain positions, directing the cyclization to a specific site.[3]
-
Solvent Optimization: The choice of solvent can influence the product distribution. For instance, nitromethane has been shown to provide excellent selectivity in certain cases.[3][9]
-
Temperature Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.[3]
-
Catalyst-Specific Control: For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively alter the regioselectivity.[3]
-
3. Poor Choice of Solvent:
-
Causality: The solvent plays a critical role in solubilizing the reactants and influencing the catalyst's activity.[3] In some cases, the solvent itself can react under Friedel-Crafts conditions.
-
Troubleshooting Protocol:
-
Screen Solvents: Common solvents for Friedel-Crafts acylation include dichloromethane, 1,2-dichloroethane, and carbon disulfide.[10] For some substrates, polar solvents like nitrobenzene or nitromethane may be beneficial.[3][10]
-
Consider Solvent-Free Conditions: In some instances, solvent-free reactions have proven to be effective.[3]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects and optimization of indanone synthesis via Friedel-Crafts cyclization.
Q1: What is the most common and robust method for synthesizing 1-indanones?
A1: The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is the most widely used and versatile method for constructing the 1-indanone core.[1][5] The reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1][3]
Q2: Should I use the 3-arylpropionic acid directly or convert it to the acyl chloride first?
A2: This depends on several factors.
-
Direct Cyclization of the Acid: This is a more environmentally friendly, one-step process that produces water as the only byproduct.[2] However, it often requires harsher conditions, such as higher temperatures and stronger acids (e.g., PPA, TfOH).[2][5]
-
Cyclization of the Acyl Chloride: This two-step method involves converting the carboxylic acid to the more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then cyclizes under milder conditions with a Lewis acid like AlCl₃.[5] This route is often more efficient but generates corrosive byproducts.[5]
Q3: Which catalyst is generally the best choice?
A3: There is no single "best" catalyst, as the optimal choice is substrate-dependent.[3]
-
Aluminum chloride (AlCl₃) is a common and powerful Lewis acid, particularly for the cyclization of 3-arylpropionyl chlorides.[3]
-
Polyphosphoric acid (PPA) and triflic acid (TfOH) are highly effective for the direct cyclization of 3-arylpropionic acids.[3][5]
-
Other Lewis acids like FeCl₃, NbCl₅, and Sc(OTf)₃ can be more effective for specific substrates.[3]
Q4: Can functional groups on my aromatic ring interfere with the reaction?
A4: Yes. As mentioned, strongly electron-withdrawing groups will deactivate the ring.[4] Additionally, functional groups with lone pairs, such as amines (-NH₂) and alcohols (-OH), can react with and deactivate the Lewis acid catalyst.[4][8]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis and to identify byproducts.
Data Presentation
Table 1: Comparison of Catalytic Systems for Indanone Synthesis
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield/Conversion | Reference(s) |
| PPA | 3-(4-methoxyphenyl)propanoic acid | - | 80 | 15 min | 95% (Yield) | [3] |
| TfOH (3 eq.) | 3-(4-methoxyphenyl)propanoic acid | CH₂Cl₂ | 80 (MW) | 60 min | >98% (Conv.) | [2][3] |
| AlCl₃ | 3-phenylpropionyl chloride | Benzene | Reflux | - | 70-80% (Yield) | [3] |
| NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | RT | - | Good (Yield) | [3][7] |
| Tb(OTf)₃ | 3-Arylpropionic acids | o-dichlorobenzene | 250 | - | up to 74% (Yield) | [2][5] |
MW = Microwave irradiation; RT = Room Temperature; PPA = Polyphosphoric acid; TfOH = Triflic acid; Conv. = Conversion
Experimental Protocols
Protocol 1: General Procedure for Indanone Synthesis via Acyl Chloride Cyclization with AlCl₃
This protocol is a general guideline for the cyclization of a 3-arylpropionyl chloride.
1. Preparation of the Acyl Chloride (if not commercially available): a. To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-arylpropionic acid. b. Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). c. Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases. d. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-arylpropionyl chloride, which can often be used without further purification.[5]
2. Friedel-Crafts Cyclization: a. In a separate, flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve the crude 3-arylpropionyl chloride in an anhydrous solvent (e.g., dichloromethane).[5] b. Cool the solution to 0°C using an ice bath.[5] c. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1–1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.[5][6] d. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5] e. Monitor the reaction by TLC until the starting material is consumed.
3. Work-up: a. Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This will decompose the aluminum chloride-ketone complex. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL). d. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[4] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[4]
4. Purification: a. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1-indanone.[4]
Visualizations
Mechanism and Troubleshooting Workflow
The following diagrams illustrate the general mechanism of the Friedel-Crafts cyclization and a logical workflow for troubleshooting low yields.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.[1][5]
Caption: Troubleshooting workflow for low indanone yield.[3]
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- BenchChem. (2025).
- Mettler Toledo. (n.d.).
- Sigma-Aldrich. (n.d.).
- Rocca, F., et al. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 23(10), 2673.
- ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025).
- Constantino, M. G., et al. (2006). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 47(39), 7041-7043.
-
Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Link]
- Organic Chemistry Portal. (n.d.).
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- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimization of reaction conditions for 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile synthesis
Welcome to the dedicated technical support guide for the synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The guidance herein is synthesized from established principles of organic chemistry and data from related molecular syntheses to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for your experimental design.
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound, a derivative of 2-indanone, can be approached through several synthetic routes. A plausible and common strategy involves the use of ortho-substituted benzene derivatives that can undergo cyclization to form the indanone core. A key precursor is often a substituted propiophenone or a related compound that can be functionalized and then cyclized. For instance, a substituted benzonitrile with an appropriate side chain that can be converted to the keto-ester and subsequently cyclized is a viable starting point. The choice of starting material will significantly influence the overall synthetic strategy and the potential for side reactions.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for the successful synthesis of this compound:
-
Temperature: The temperature needs to be carefully controlled, especially during cyclization and any reactions involving strong bases or acids, to prevent side reactions such as polymerization or degradation of the starting materials.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[1] Incomplete or excessive reaction times can lead to low yields and the formation of impurities.
-
Solvent: The choice of solvent is critical as it affects the solubility of reagents and the reaction kinetics. Aprotic solvents are often preferred for reactions involving strong bases to avoid quenching.
-
Atmosphere: For reactions sensitive to oxidation or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: What are some of the potential side reactions to be aware of?
A3: During the synthesis, several side reactions can occur, leading to a decrease in yield and purity of the final product. These can include:
-
Polymerization: Indanone derivatives can be susceptible to polymerization under certain conditions, especially in the presence of strong acids or bases.
-
Over-oxidation or Reduction: If the synthetic route involves oxidation or reduction steps, careful control of the reagents and conditions is necessary to avoid the formation of undesired byproducts.
-
Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents or catalyst.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Presence of moisture or oxygen in sensitive reactions. | 1. Check the purity and activity of all reagents and catalysts. Use freshly distilled solvents.2. Optimize the reaction temperature by running small-scale experiments at different temperatures.3. Monitor the reaction progress closely using TLC or HPLC and adjust the reaction time accordingly.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
| Formation of Multiple Impurities | 1. Side reactions due to incorrect stoichiometry.2. Reaction temperature is too high.3. Unsuitable solvent. | 1. Carefully control the stoichiometry of the reactants. A slow, dropwise addition of reagents can sometimes minimize side reactions.2. Lower the reaction temperature and monitor for any changes in the impurity profile.3. Experiment with different solvents to find one that minimizes side reactions while maintaining a reasonable reaction rate. |
| Product Degradation During Workup or Purification | 1. Product instability in acidic or basic conditions.2. High temperatures during solvent evaporation.3. Inappropriate purification method. | 1. Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution if necessary.2. Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent.3. Consider alternative purification methods such as column chromatography with a less polar solvent system or recrystallization. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent.2. Formation of an emulsion during extraction. | 1. After the reaction is complete, try to precipitate the product by adding a non-polar solvent.2. To break up an emulsion, add a small amount of brine or use a centrifuge. |
Experimental Protocols (Hypothetical)
The following is a hypothetical, step-by-step protocol for the synthesis of this compound, based on related literature procedures. Note: This protocol should be optimized for your specific laboratory conditions.
Proposed Synthesis via Intramolecular Friedel-Crafts Acylation
This proposed pathway involves the synthesis of a suitable acyl chloride precursor followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.
Caption: Proposed synthesis workflow for this compound.
Step 1: Synthesis of 3-(2-cyanophenyl)propanoyl chloride
-
To a solution of 3-(2-cyanophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(2-cyanophenyl)propanoyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) portion-wise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
-
Stereoselective Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using transaminase enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [Link]
Sources
Identifying and minimizing byproduct formation in reductive amination of 4-cyano-1-indanone
Welcome to our dedicated technical support center for the reductive amination of 4-cyano-1-indanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproduct formation, ultimately leading to higher yields and purity of your desired aminoindane product.
The reductive amination of 4-cyano-1-indanone is a critical step in the synthesis of various pharmaceutical intermediates. However, the presence of a reactive ketone, an electron-withdrawing cyano group, and the potential for multiple reaction pathways can lead to a range of undesirable byproducts. This guide provides practical, experience-driven advice to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of 4-cyano-1-indanone, offering potential causes and actionable solutions.
Issue 1: Significant Formation of 4-Cyano-1-indanol Byproduct
Symptom: You observe a significant peak in your analytical data (LC-MS, GC-MS, NMR) corresponding to the molecular weight of 4-cyano-1-indanol.
Root Cause Analysis: The formation of the alcohol byproduct is a classic sign that your reducing agent is reacting directly with the starting ketone, 4-cyano-1-indanone, rather than selectively reducing the intermediate iminium ion.[1] This is particularly common with strong, less selective reducing agents like sodium borohydride (NaBH₄).[1][2]
Solutions & Scientific Rationale:
-
Switch to a More Selective Reducing Agent: The most effective solution is to use a milder, more sterically hindered reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.[1][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations due to its excellent selectivity.[1][4] It is less basic and less nucleophilic than NaBH₄, making it slower to reduce ketones but highly effective for iminium ion reduction. The cyano group is also stable to these conditions.[3][5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective option, particularly effective at mildly acidic pH (6-7).[1][7] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[1][7]
-
-
Implement a Stepwise Procedure: If you must use a less selective reducing agent like NaBH₄, a stepwise (or indirect) approach is recommended.[3][5][6][8]
-
Step 1 (Imine Formation): Stir the 4-cyano-1-indanone and your amine together in the reaction solvent first to allow for the formation of the imine. The equilibrium can be driven forward by removing the water formed, for instance, by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[8][9]
-
Step 2 (Reduction): Once imine formation is complete (as monitored by TLC or LC-MS), then add the NaBH₄.[2][10] This ensures the concentration of the starting ketone is minimized when the reducing agent is introduced.
-
Workflow for Minimizing Alcohol Byproduct:
Caption: Stepwise approach to troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination of 4-cyano-1-indanone?
A1: The choice of solvent is critical and depends on the reducing agent. [11]For sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE) is the most commonly recommended solvent as reactions are generally faster. [3][5][6]Tetrahydrofuran (THF) is also a viable option. [3][5][6]Avoid protic solvents like methanol with NaBH(OAc)₃ as they can react with the reagent. If using sodium borohydride (NaBH₄), alcoholic solvents like methanol or ethanol are suitable. [12] Q2: Will the cyano group on the indanone be reduced during the reaction?
A2: The cyano group is generally stable under the conditions used for reductive amination with borohydride-based reagents like NaBH(OAc)₃ and NaBH₃CN. [3][5][6]These reagents are not powerful enough to reduce nitriles. However, if you are using harsher reduction methods, such as catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) or stronger hydride reagents (e.g., LiAlH₄), reduction of the nitrile to a primary amine is a significant risk. For this substrate, stick to selective borohydride reagents.
Q3: Can I run this reaction as a one-pot procedure?
A3: Yes, a direct or "one-pot" reductive amination is the most common and efficient method, especially when using a selective reducing agent like NaBH(OAc)₃. [13]In this procedure, you mix the 4-cyano-1-indanone, the amine, and the reducing agent together in the solvent. The imine/iminium ion is formed in situ and immediately reduced. [9]This approach is efficient and generally gives high yields with minimal byproduct formation when the right reagent is used. [3] Q4: My final product is difficult to purify. Any suggestions?
A4: Amine products can sometimes be challenging to purify via standard silica gel chromatography due to tailing. First, ensure the reaction has gone to completion to minimize impurities. If purification is still an issue:
-
Acid-Base Extraction: Use an acid-base liquid-liquid extraction to isolate your amine product. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or DCM) and wash with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while neutral organic impurities (like the starting ketone or alcohol byproduct) remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent. [12]* Boc Protection: If the amine is still difficult to handle, you can protect it with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected amine is often a more stable, less polar solid that is much easier to purify by chromatography or crystallization. The Boc group can be easily removed later. [12]
Experimental Protocol: Optimized One-Pot Reductive Amination
This protocol provides a reliable starting point for the reductive amination of 4-cyano-1-indanone using a primary amine and sodium triacetoxyborohydride.
Materials:
-
4-cyano-1-indanone (1.0 eq)
-
Primary Amine (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
-
Acetic Acid (optional, 0.1 eq)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyano-1-indanone (1.0 eq) and 1,2-dichloroethane (DCE).
-
Add the primary amine (1.2 eq) to the stirred solution at room temperature.
-
(Optional) If the amine is a weak base or sterically hindered, add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction can be mildly exothermic; maintain the temperature at or near room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCE or another suitable organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product as necessary via acid-base extraction or column chromatography.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]
-
Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2019). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination? r/Chempros. Retrieved from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Syntheses. (2008). Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from: [Link]
-
Molecules. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Retrieved from [Link]
-
South African Journal of Chemistry. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Frontiers in Catalysis. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1-Indanone Oxime and its Reduction to 1-Aminoindan. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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Technical Support Center: Overcoming Solubility Challenges with 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Welcome to the technical support center for 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. Poor solubility is a common hurdle for many promising small molecules, and this resource provides a structured, in-depth approach to troubleshooting and overcoming these challenges.[1][2]
Understanding the Challenge: The Properties of this compound
This compound, also known as 1-oxo-4-cyanoindan, has a chemical structure that suggests limited aqueous solubility.[3][4][5][6][7] Its indanone core is largely hydrophobic, and while the nitrile and ketone groups add some polarity, the molecule as a whole is expected to be challenging to dissolve in purely aqueous buffers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [3][6][7] |
| Molar Mass | 157.17 g/mol | [3][6][7] |
| Melting Point | 116-117 °C | [3][5] |
| Predicted Boiling Point | 330.1±31.0 °C | [3] |
| Predicted Density | 1.23±0.1 g/cm³ | [3] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What should be my first step?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common initial choice due to its excellent solvating power for a wide range of organic compounds.[8] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low, typically below 0.5% (v/v), to avoid artifacts.[9]
Q2: What are the best organic solvents for creating a stock solution?
A2: Besides DMSO, other frequently used solvents for stock solutions of hydrophobic compounds include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[8][10] The selection of the solvent will depend on the specific characteristics of your compound and the tolerance of your experimental system to that solvent.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[9] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[9][11][12][13] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.[9]
Q4: I'm still seeing precipitation even when using a DMSO stock solution. What should I do?
A4: If you observe precipitation after diluting your DMSO stock into the aqueous buffer, it is likely that you have exceeded the compound's kinetic solubility limit. The next step is to explore more advanced formulation strategies, such as the use of co-solvents, surfactants, or cyclodextrins. A systematic approach, starting with the simplest methods, is recommended.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide will walk you through a systematic process for addressing the poor solubility of this compound.
Step 1: Optimizing the Stock Solution and Dilution
The first line of defense is to optimize the use of a primary organic solvent.
Protocol 1: Preparation of Compound Working Solutions
This protocol is designed to minimize precipitation when diluting a DMSO stock for an assay.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Create an Intermediate Dilution: Make an intermediate dilution of your stock solution in your cell culture medium or assay buffer. For example, dilute the 10 mM stock 1:100 to get a 100 µM solution with 1% DMSO.[9]
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the assay medium. This keeps the DMSO concentration constant and low across all final concentrations.
-
Add to Your Assay: Add the final serially diluted compound solutions to your assay. The final DMSO concentration will be well below 1%.
-
Vehicle Control: It is essential to have a "vehicle control" by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[9]
Caption: Workflow for preparing working solutions.
Step 2: Exploring Co-solvents and Formulation Excipients
If optimizing the dilution of a DMSO stock is insufficient, the next step is to explore the use of co-solvents and other formulation aids.
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[14]
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) are commonly used.
-
Ethanol: Can be effective but may have biological effects at higher concentrations.[15][16]
-
Propylene Glycol (PG): Another option with a good safety profile.
Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14]
-
Tweens (e.g., Tween 20, Tween 80): Non-ionic surfactants that are generally well-tolerated in cell-based assays at low concentrations.
-
Pluronics (e.g., Pluronic F-68): Block copolymers with low toxicity.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2][17]
-
β-Cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD): These are commonly used to improve the solubility of poorly soluble drugs.
Workflow for Excipient Screening
Caption: Systematic approach to excipient screening.
Step 3: Advanced Formulation Strategies
For very challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[1][2]
-
Lipid-Based Formulations: The compound is dissolved in oils or lipids, which can enhance absorption in vivo and can be adapted for in vitro use in some cases.[1][14][18]
-
Nanosizing: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[1][18]
Final Recommendations
-
Always use a vehicle control: This is the most critical step to ensure that any observed effects are due to your compound and not the solubilizing agents.[19]
-
Start with the simplest approach: Begin with optimizing your stock solution and dilution strategy before moving to more complex formulations.
-
Empirically determine the best solution: The optimal solubilization strategy is compound and assay-dependent and must be determined experimentally.
-
Consider alternatives to DMSO: If DMSO is found to interfere with your assay, alternatives like Cyrene™ can be considered.[20][21]
By following this structured troubleshooting guide, researchers can systematically address the solubility challenges of this compound and obtain reliable data in their biological assays.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011-03-01). Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available from: [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015-06-17). Available from: [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed. Available from: [Link]
-
What effects does DMSO have on cell assays? - Quora. (2017-08-03). Available from: [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC - NIH. (2019-12-17). Available from: [Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... - ResearchGate. Available from: [Link]
-
1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo- - ChemBK. Available from: [Link]
-
Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. (2021-04-27). Available from: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - NIH. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Does DMSO have an influence on tube formation assay (with EPC)? - ResearchGate. (2015-03-17). Available from: [Link]
-
Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay? | ResearchGate. (2017-03-10). Available from: [Link]
-
1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile | C10H7NO | CID 2751583 - PubChem. Available from: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025-08-07). Available from: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available from: [Link]
-
Improvement in aqueous solubility achieved via small molecular changes - PubMed. (2017-12-01). Available from: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
Sources
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- 5. echemi.com [echemi.com]
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- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 21. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (also known as 4-cyano-1-indanone). This valuable intermediate is a key building block in the development of various pharmaceutical agents, including S1P receptor modulators and AMPA antagonists.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis and to provide actionable strategies for yield optimization.
Strategic Overview: Pathways to 4-Cyano-1-Indanone
The synthesis of this target molecule primarily revolves around a critical intramolecular Friedel-Crafts acylation to form the five-membered indanone ring.[4] The core strategic decision is when to introduce the electron-withdrawing nitrile group. This choice fundamentally impacts the reaction conditions and potential challenges.
Two primary retrosynthetic pathways are considered:
-
Route A: Late-Stage Cyanation: This approach involves first synthesizing the indanone core from a suitable phenylpropionic acid derivative and then introducing the cyano group onto the aromatic ring in a subsequent step. This is often the preferred route as the key cyclization step proceeds on a more electron-rich, and therefore more reactive, aromatic system.
-
Route B: Early-Stage Cyanation: This pathway begins with a precursor that already contains the cyano group. The primary challenge here is the intramolecular Friedel-Crafts acylation, which is significantly hindered by the strongly deactivating nature of the nitrile group on the aromatic ring.[5]
Caption: Retrosynthetic analysis of 4-Cyano-1-Indanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Section 1: Intramolecular Friedel-Crafts Acylation Issues
The formation of the indanone ring is often the most challenging step. Success hinges on the careful selection of reagents and reaction conditions.
Q1: My Friedel-Crafts cyclization is resulting in a low or no yield of the desired indanone. What are the likely causes?
A1: This is a frequent problem in Friedel-Crafts acylation. Several factors could be at play:
-
Catalyst Choice and Activity: The choice of acid catalyst is critical. For cyclizing 3-arylpropionic acids directly, strong Brønsted superacids like polyphosphoric acid (PPA) or triflic acid (TfOH) are often necessary.[4][6] If you are starting from the more reactive 3-arylpropionyl chloride, a Lewis acid like aluminum chloride (AlCl₃) is a standard choice.[5]
-
Catalyst Stoichiometry: For Lewis acids like AlCl₃, stoichiometric amounts (typically 1.1 to 1.5 equivalents) are required. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it and preventing it from acting catalytically.[5]
-
Moisture Contamination: This is a critical point of failure. Lewis acids such as AlCl₃ are extremely sensitive to moisture and will be rapidly hydrolyzed and deactivated, quenching the reaction.[6] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
Substrate Deactivation: If you are attempting Route B (with the cyano group already present), the aromatic ring is strongly deactivated towards electrophilic substitution. This may require more forcing conditions, such as higher temperatures or the use of a more potent superacid system like TfOH.[5][7] Success may still be limited, making Route A a more viable option.
-
Suboptimal Temperature: The reaction may lack sufficient energy to overcome the activation barrier. For AlCl₃-catalyzed reactions, a common procedure is to add the catalyst at 0 °C and then allow the reaction to warm to room temperature.[5] For PPA or TfOH, elevated temperatures may be required. Always monitor the reaction by TLC or GC-MS to determine the optimal temperature and time.
Q2: I am observing the formation of multiple isomers. How can I improve regioselectivity?
A2: Controlling regioselectivity is a known challenge when multiple cyclization sites are available on the aromatic ring.[6] Key strategies include:
-
Leveraging Steric Hindrance: Bulky substituents on the aromatic ring can block certain positions, directing the cyclization to the less hindered site.[6]
-
Solvent and Catalyst Effects: The choice of solvent can influence product distribution. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively alter the regioselectivity.[6]
Section 2: Aromatic Cyanation Issues
Introducing the nitrile group, particularly on an unactivated or halogenated ring, has its own set of challenges.
Q3: My Rosenmund-von Braun reaction to introduce the cyano group is not proceeding well. What should I check?
A3: The classic Rosenmund-von Braun reaction, which converts an aryl halide to a nitrile using a copper(I) cyanide (CuCN), often requires harsh conditions.
-
Temperature: This reaction typically requires high temperatures (often 150-200 °C). Ensure your reaction is reaching and maintaining the target temperature.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are commonly used to facilitate the reaction and improve yields.[8]
-
Reagent Purity: The quality and purity of the CuCN are paramount. Old or poorly stored reagent can be less effective.
-
Safety: Extreme caution is advised. Cyanide salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment and access to an emergency cyanide antidote kit.
Q4: Are there milder, more reliable alternatives to the Rosenmund-von Braun reaction?
A4: Yes, modern cross-coupling chemistry offers excellent alternatives that often proceed under much milder conditions with higher functional group tolerance.
-
Palladium-Catalyzed Cyanation: This is a powerful method for converting aryl bromides, iodides, or triflates to aryl nitriles. Catalytic amounts of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) are used with a cyanide source. A key advantage is the availability of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[8][9]
-
Photoredox Catalysis: Emerging methods utilize organic photoredox catalysts for the direct C-H cyanation of arenes or the cyanation of aryl ethers.[10][11] These reactions can proceed at room temperature under mild conditions and offer a novel approach, especially for complex substrates.[10]
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route, early-stage (Route B) or late-stage (Route A) cyanation, is generally recommended? From an efficiency and feasibility standpoint, Route A (Late-Stage Cyanation) is almost always the superior strategy. The intramolecular Friedel-Crafts acylation is the most demanding step, and its success is greatly enhanced by having an electron-neutral or electron-donating group on the aromatic ring. Introducing the strongly deactivating cyano group after the ring has been successfully formed bypasses this significant hurdle.
FAQ 2: How can I effectively monitor the progress of the Friedel-Crafts cyclization? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use an appropriate solvent system to achieve good separation between your starting material (e.g., 3-phenylpropionic acid) and the more nonpolar indanone product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of starting material and the appearance of the product peak.
FAQ 3: My final product is difficult to purify. What are some common impurities? In the Friedel-Crafts step, common impurities can include unreacted starting material, polymeric materials from intermolecular reactions, or regioisomers. In the cyanation step, impurities may include unreacted aryl halide. Column chromatography is typically required for final purification. A well-chosen solvent system (e.g., hexanes/ethyl acetate) is crucial for achieving good separation.
Data Presentation: Comparison of Friedel-Crafts Conditions
| Catalyst System | Starting Material | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | 3-Arylpropionyl Chloride | Anhydrous DCM, 0 °C to RT | High reactivity, common reagent | Highly moisture-sensitive, requires stoichiometric amounts, corrosive HCl byproduct |
| PPA (Polyphosphoric Acid) | 3-Arylpropionic Acid | 80-120 °C, neat | One-pot from acid, good for less reactive substrates | High viscosity, difficult workup, high temperatures |
| TfOH (Triflic Acid) | 3-Arylpropionic Acid | Anhydrous DCM, 0 °C to RT | Extremely powerful superacid, effective for deactivated rings, milder temperatures | Expensive, corrosive |
| NbCl₅ (Niobium Pentachloride) | 3-Arylpropionic Acid | Chlorobenzene, reflux | Can convert carboxylic acid to acyl chloride in situ | Less common, moisture sensitive |
Optimized Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted based on specific substrates and laboratory safety protocols. All work should be performed in a properly functioning chemical fume hood with appropriate PPE.
Protocol 1: Synthesis of 1-Indanone via AlCl₃-Mediated Cyclization
This protocol describes the cyclization of 3-phenylpropionyl chloride, a key step in Route A.
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure 1-indanone.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol provides a modern, milder alternative to the Rosenmund-von Braun reaction.
-
Setup: In an oven-dried Schlenk flask, combine the aryl bromide (e.g., 4-bromo-1-indanone) (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and sodium carbonate (Na₂CO₃) (2.0 eq).
-
Solvent: Add a polar aprotic solvent such as NMP or DMAc.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum/backfill with an inert gas (N₂ or Ar).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to yield the desired aryl nitrile.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
- ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df.
- Yadav, J. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(55), 29248-29255.
- Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile?.
- BenchChem. (n.d.). Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation.
- Twilton, J., et al. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 138(32), 10036-10039.
- Cravotto, G., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(10), 11637-11648.
- Weissman, S. A., & Zewge, D. (2009). U.S. Patent No. 7,595,417 B2. Washington, DC: U.S. Patent and Trademark Office.
- Neufeldt, S. R., & Sanford, M. S. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6849-6853.
- Sethi, M. K., et al. (2020). Stereoselective synthesis of (S)-1-amino-2, 3-dihydro-1H-indene-4-carbonitrile using transaminase enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 89-98.
- da Silva, A. B., et al. (2020). Recent Advances in Cyanation Reactions. Journal of the Brazilian Chemical Society, 31(8), 1538-1563.
- ChemBK. (n.d.). 1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-.
- ChemicalBook. (n.d.). 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile.
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Preventing racemization during the synthesis of chiral aminoindanes
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Chiral 1-aminoindanes are crucial structural motifs found in numerous pharmaceuticals and bioactive molecules.[1] Their therapeutic efficacy is often contingent on a single enantiomer, making the control of stereochemistry during synthesis a critical parameter. The loss of enantiomeric purity through racemization can lead to diminished biological activity, altered pharmacological profiles, and complex purification challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you diagnose and prevent racemization in your synthetic workflow. We will explore the underlying mechanisms of racemization and offer field-proven strategies to maintain the stereochemical integrity of your chiral aminoindanes.
Part 1: Troubleshooting & FAQs - Diagnosing and Solving Racemization
This section is designed to address the common challenges encountered during the synthesis of chiral aminoindanes.
Category 1: Foundational Issues & Analytical Validation
Question 1: My chiral HPLC shows a lower than expected enantiomeric excess (ee). How do I confirm if it's a reaction problem or an analytical artifact?
Answer: Before optimizing your reaction, you must rigorously validate your analytical method.[2] An unoptimized chiral chromatography method can often mislead, showing what appears to be a loss of enantiomeric excess.
Causality: Co-elution of impurities, poor peak resolution, or inaccurate integration can mimic the presence of the undesired enantiomer.
Troubleshooting Protocol:
-
Prepare a True Racemic Standard: Synthesize or purchase a verified racemic sample of your aminoindane derivative. This is your essential control.
-
Analyze the Racemic Standard: Run the racemic sample on your chiral HPLC/SFC system.
-
Expected Outcome: You should observe two distinct, baseline-separated peaks with a precise 50:50 area ratio.[2]
-
Actionable Advice: If you do not achieve baseline separation or a 50:50 peak area, your analytical method requires optimization. Adjust the mobile phase composition, column temperature, or flow rate until the racemic standard is properly resolved. Only then can you trust the ee values obtained from your reaction mixtures.
Question 2: What are the most common chemical mechanisms that cause racemization in chiral amine synthesis?
Answer: Racemization in chiral amine and amino acid synthesis is primarily driven by the formation of planar, achiral intermediates where the stereochemical information at the α-carbon is temporarily lost.[3][4]
Primary Mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway, especially during N-acylation or peptide coupling steps.[4][5][6] The activated carboxyl group of an N-acyl amino derivative can cyclize to form a planar oxazolone. The proton on the chiral α-carbon of this intermediate is highly acidic and is easily removed by a base. The resulting achiral enolate can be protonated from either face, leading to a racemic mixture.[4][6]
-
Direct Enolization/Imine Formation: Under basic or acidic conditions, the α-proton of a chiral amine derivative (especially one with an activating group) can be directly abstracted to form a planar enolate or imine intermediate.[3][6] Reprotonation or subsequent reaction of this achiral intermediate leads to racemization.
Category 2: Reaction Conditions & Reagent Selection
Question 3: My enantiomeric excess drops significantly after N-acylation. How can I prevent this?
Answer: This is a classic problem caused by oxazolone formation. The choice of acylating agent, base, solvent, and temperature are all critical factors.[6][7]
Causality: Aggressive acylating agents (e.g., acid chlorides) and strong bases create conditions highly favorable for oxazolone formation and subsequent racemization.
Actionable Advice & Best Practices:
| Parameter | Poor Choice (High Racemization Risk) | Better Choice (Low Racemization Risk) | Rationale |
| Base | Strong, non-hindered bases (e.g., Triethylamine) | Weakly basic or sterically hindered bases (e.g., N-Methylmorpholine (NMM), 2,4,6-Collidine, DIEA) | Hindered bases are less effective at abstracting the sensitive α-proton from the oxazolone intermediate.[6][7] |
| Temperature | Room temperature or elevated temperatures | 0 °C to -20 °C | Lower temperatures decrease the rate of both oxazolone formation and proton abstraction.[3] |
| Solvent | Polar, protic solvents (e.g., alcohols) | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) | Aprotic solvents do not facilitate proton transfer, thus suppressing the racemization pathway.[3][8] |
| Coupling Agent | Carbodiimides (e.g., DCC, EDC) without additives | Carbodiimides with additives (HOBt, HOAt, Oxyma); Uronium salts (HATU, HBTU) | Additives like HOBt form active esters that are more stable and less prone to cyclizing into oxazolones compared to the O-acylisourea intermediate formed by carbodiimides alone.[5][7] |
Question 4: Can the workup procedure cause racemization?
Answer: Yes, post-reaction workup and purification can compromise enantiomeric purity if not handled carefully.
Causality: Prolonged exposure to acidic or basic conditions during aqueous washes or chromatography can lead to racemization, especially if residual activating agents or strong bases are present.
Troubleshooting Protocol:
-
Neutralize Immediately: After the reaction is complete, quench it and neutralize the mixture to a pH of ~7 before extraction.
-
Minimize Exposure: Reduce the time the product spends in acidic or basic aqueous layers. Perform extractions quickly.
-
Use Buffered Silica Gel: For column chromatography of sensitive compounds, consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base (like triethylamine in the solvent system) to neutralize acidic sites.
-
Avoid High Temperatures: Concentrate fractions under reduced pressure at low temperatures (e.g., < 40°C) to prevent thermally-induced racemization.[3]
Part 2: Experimental Protocols
Protocol 1: Racemization-Resistant N-Benzoylation of (S)-1-Aminoindane
This protocol employs conditions optimized to minimize the risk of racemization through oxazolone formation.
Materials:
-
(S)-1-Aminoindane
-
Benzoic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1-aminoindane (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the slow, dropwise addition of DIEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed for 2-4 hours or until completion.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general workflow for analyzing the enantiomeric purity of a synthesized chiral aminoindane derivative.
Materials:
-
Synthesized aminoindane sample
-
Racemic standard of the aminoindane
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, IB, IC, etc.)
Procedure:
-
Method Development (using Racemic Standard):
-
Dissolve the racemic standard in a suitable mobile phase solvent to a concentration of ~1 mg/mL.
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).
-
Inject the racemic standard onto the chiral column and monitor with a UV detector at an appropriate wavelength.
-
Adjust the mobile phase ratio to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks within a reasonable run time. The two peaks must have equal areas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve your synthesized sample in the optimized mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the filtered sample onto the chiral HPLC system using the optimized method.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the major and minor enantiomers based on the retention times established with the racemic standard.
-
Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.
-
Calculate the ee using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
References
-
Ismail, M., & Antonchick, A. P. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. Available at: [Link]
-
Wang, C., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Available at: [Link]
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Techniques for Purifying Indanone Compounds
Welcome to the technical support center for the column chromatography purification of indanone compounds. This guide is designed for researchers, scientists, and drug development professionals, offering actionable insights and troubleshooting solutions for common challenges encountered during the purification of this important class of molecules. Indanones are key structural motifs in numerous pharmaceuticals and natural products, making their efficient purification a critical step in synthetic workflows.[1][2][3] This resource synthesizes technical expertise with practical, field-proven advice to help you navigate the nuances of indanone chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of column chromatography for indanone purification.
Q1: What is the most suitable stationary phase for purifying indanone compounds?
A1: Silica gel is the most extensively used stationary phase for the column chromatography of indanone derivatives.[4] Its inherent polarity is well-suited for separating indanones from less polar byproducts and non-polar starting materials that are common in their synthesis.[4] For specific applications, such as the separation of highly polar indanones or certain diastereomers, alternative stationary phases like alumina or reverse-phase silica (e.g., C18) may be considered.[4] Alumina, being less acidic than silica, can be a good choice if your indanone derivative is sensitive to acidic conditions.[5]
Q2: How do I select an appropriate mobile phase (eluent) for my indanone purification?
A2: The selection of the mobile phase is crucial for achieving good separation. A common starting point is a binary mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent like ethyl acetate or dichloromethane.[4] The ideal ratio of these solvents is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). For an effective separation, the target indanone compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[4]
Q3: What are some reliable solvent systems for purifying indanone derivatives?
A3: Several solvent systems have proven effective for the purification of various indanone compounds. Some of the most common include:
-
Hexane/Ethyl Acetate: This is a highly versatile and widely used system. The polarity can be easily adjusted by varying the ratio of the two solvents. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate, is often very effective.[4][6]
-
Dichloromethane/Petroleum Ether: This system is another common choice for indanone purification.[4]
-
Hexane/Chloroform: This combination has been successfully used for the separation of halogenated indanone derivatives.[4]
Q4: How can I visualize the indanone derivative in the collected fractions?
A4: Most indanone derivatives possess a chromophore, allowing for visualization under UV light (typically at 254 nm) on a TLC plate. For compounds that are not UV-active or for enhanced visualization, specific staining reagents can be employed. A p-anisaldehyde stain is a good general-purpose visualizing agent for many organic compounds, including indanones.[4]
Q5: My indanone compound appears to be degrading on the silica gel column. What are my options?
A5: Some indanone derivatives can be sensitive to the acidic nature of silica gel and may undergo degradation during chromatography.[5][7] To confirm if on-column decomposition is occurring, a 2D TLC analysis can be performed. If instability is confirmed, consider the following strategies:
-
Deactivating the Silica Gel: The acidity of the silica gel can be neutralized by pre-treating it with a base, such as triethylamine (typically 0.1-1% in the eluent), before packing the column.[4]
-
Using an Alternative Stationary Phase: Alumina is a less acidic alternative to silica gel and can be a suitable option.[5] Florisil may also be a viable choice for certain compounds.[5]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the column chromatography of indanone compounds.
| Problem | Potential Causes | Solutions & Explanations |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Poor column packing. | - Optimize Mobile Phase: Re-evaluate the solvent system using TLC. A shallower solvent gradient or a different solvent system may be necessary to improve resolution.[4]- Reduce Sample Load: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. Overloading the column leads to broad bands and poor separation.[4]- Improve Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and lead to poor separation.[8] |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent system. This will increase the interaction of the indanone with the stationary phase, leading to better retention and separation. |
| Compound Does Not Elute from the Column | - Mobile phase is not polar enough.- Compound is highly polar and strongly adsorbed to the silica gel.- Compound has decomposed on the column.[5] | - Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your eluent system.[4]- Add a Modifier: For basic indanones, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution. For acidic indanones, a small amount of acetic acid may be beneficial.[4]- Check for Decomposition: As mentioned in the FAQ, perform a 2D TLC to check for compound stability on silica.[5] |
| Streaking or Tailing of the Compound Band | - Sample was overloaded onto the column.- The sample is not fully soluble in the mobile phase. | - Reduce Sample Load: Adhere to the recommended silica gel to crude product ratio.[4]- Improve Sample Solubility: Dissolve the sample in a slightly more polar solvent before loading, but use the minimum amount necessary. Alternatively, employ the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.[4][9] |
| Multiple Spots on TLC After Purification | - Incomplete separation from impurities.- On-column decomposition of the indanone derivative. | - Re-optimize Chromatography Conditions: Use a shallower solvent gradient or a different solvent system to improve separation.[4]- Assess Compound Stability: Perform a 2D TLC to determine if the compound is degrading on the silica plate. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.[4][5] |
| Discolored (e.g., brown and sticky) Final Product | - Presence of baseline impurities or degradation products. | - Recrystallization: If the purified indanone is a solid, recrystallization after column chromatography can be a highly effective final purification step to remove residual impurities.[10] |
Part 3: Experimental Workflow & Protocols
Step-by-Step Protocol for a Typical Indanone Purification
This protocol outlines a general procedure for the purification of an indanone derivative using flash column chromatography.
Materials:
-
Crude indanone mixture
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude indanone mixture in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives the target indanone an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring an even and compact bed.
-
Gently tap the column to settle the silica and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude indanone in a minimal amount of a suitable solvent (preferably the eluent) and carefully apply it to the top of the silica gel bed.[9][12]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Begin elution with the determined starting solvent system.
-
Collect fractions in separate tubes.
-
Monitor the elution process by periodically checking the fractions by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[10]
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure indanone derivative by TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified indanone.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting poor separation in indanone column chromatography.
Caption: A decision tree for troubleshooting poor separation in indanone chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Danheiser, R. L. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ACS Publications. (2025, May 20). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. r/OrganicChemistry. Retrieved from [Link]
-
International Journal of Research and Pharmaceutical Reviews. (n.d.). Stationary phases used in LC: A Detailed Review. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Unknown. (n.d.). column chromatography.pdf. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]
-
ResearchGate. (2016, January 20). Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent System Selection Strategies in Countercurrent Separation. PubMed. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024, September 18). exploring chromatographic technique. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from [Link]
-
Sciencemadness.org. (2023, November 21). Contaminated 1-indanone sample. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
ACS Publications. (n.d.). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. Retrieved from [Link]
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Technical Support Center: 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile & Derivatives
Welcome to the technical support center for 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important chemical scaffold. Here, we address common stability challenges, provide troubleshooting advice for experimental observations, and offer detailed protocols to ensure the integrity of your compounds.
Our approach is rooted in foundational chemical principles, aiming to explain not just what to do, but why a specific course of action is recommended.
Section 1: Troubleshooting Common Stability Issues
This section addresses specific problems you may encounter during synthesis, purification, or storage.
Q1: I've observed a new, more polar peak in my HPLC analysis after leaving my indanone carbonitrile derivative in a methanol/water mobile phase overnight. What could be the cause?
A: This is a classic sign of nitrile hydrolysis. The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, converting first to a primary amide and then to a carboxylic acid.[1][2][3] Since water is present and mobile phases are often slightly acidic or basic (due to additives like TFA or ammonia), gradual hydrolysis is common. Methanol can also act as a nucleophile, though water is typically more reactive in this context.
-
Underlying Chemistry: In acidic media, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1][3] In basic media, the potent hydroxide nucleophile attacks the nitrile carbon directly.[1][3] The resulting carboxylic acid is significantly more polar than the starting nitrile, leading to a shorter retention time on a reverse-phase HPLC column.
-
Immediate Action: Analyze your sample immediately after preparation. If samples must be stored in an autosampler, use an aprotic solvent like acetonitrile for dilution and keep the temperature low (e.g., 4°C) to slow the reaction rate.
-
Preventative Measure: For long-term storage of the compound in solution, use dry, aprotic solvents (e.g., anhydrous acetonitrile, THF, or dioxane) and store under an inert atmosphere (N₂ or Ar) at -20°C.
Q2: My solid sample of a this compound derivative has developed a yellowish or greenish tint over time, even when stored in the dark. What is happening?
A: Discoloration often points to oxidative degradation or self-condensation reactions. The indanone core, particularly the C-2 position (alpha to the carbonyl), is a reactive site.
-
Oxidative Pathway: The benzylic C-H bonds of the indane ring system can be susceptible to air oxidation, forming hydroperoxides that can lead to a cascade of colored degradation products. This is a known issue for many indanone-containing structures.
-
Condensation Pathway: The C-2 methylene group is flanked by two electron-withdrawing groups (the carbonyl and the aromatic ring), making its protons acidic. In the presence of trace amounts of acid or base, an enolate can form. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule in an aldol-type self-condensation, leading to dimers or trimers which are often colored.[4] The related compound, 1,3-indandione, is well-known to undergo self-aldol condensation easily.[4]
-
Recommended Storage: For maximum stability, store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4°C). For highly sensitive derivatives, storage at -20°C is recommended.
Q3: During my reaction workup involving an aqueous basic wash (e.g., NaHCO₃), I'm seeing significant loss of my indanone product. Why?
A: This is likely due to base-catalyzed ring-opening or enhanced degradation. The indanone scaffold, especially if it contains other electron-withdrawing groups or is a β-dicarbonyl system like 1,3-indandione, can be unstable in basic conditions.
-
Mechanism of Degradation: Strong bases can deprotonate the acidic C-2 proton, forming a stable enolate.[5] While this is a key aspect of its reactivity, prolonged exposure to base, especially at elevated temperatures, can facilitate side reactions. For β-hydroxyketone derivatives, a retro-aldol reaction can occur, leading to ring opening.[6] Furthermore, basic conditions can accelerate the hydrolysis of the nitrile group to a carboxylate.[7]
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (e.g., with ice-cold solutions).
-
Use a Milder Base: If possible, use a weaker base than sodium hydroxide or potassium carbonate. A saturated sodium bicarbonate solution is often sufficient to neutralize residual acid.
-
Avoid Strong Bases: If the derivative is particularly sensitive, avoid basic washes altogether and opt for purification methods like column chromatography or crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the optimal general storage conditions for solid this compound derivatives?
A: Based on the chemical liabilities of the indanone and nitrile functional groups, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerator) or -20°C (Freezer) | Slows the rate of all potential degradation pathways (oxidation, hydrolysis, self-condensation). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Light | Amber Vial / Protection from Light | Prevents potential photolytic degradation. Some indanone derivatives are known to form photoenols upon irradiation, which can lead to complex product mixtures.[8] |
| Form | Dry Solid | Storing as a dry solid is inherently more stable than in solution. |
Q: How does pH affect the stability of these compounds in solution?
A: These compounds are generally most stable in a slightly acidic to neutral pH range (approx. pH 4-7).
-
Acidic Conditions (pH < 4): Risk of nitrile hydrolysis to the corresponding carboxylic acid increases, especially with heat.[1][7]
-
Basic Conditions (pH > 8): Risk of rapid nitrile hydrolysis, enolate-driven self-condensation, and potential ring-opening side reactions increases significantly.[4][6]
Q: Are there any solvents I should avoid for storage or reactions?
A: Yes. Avoid long-term storage in protic solvents like methanol or water, as they can participate in solvolysis/hydrolysis of the nitrile group. While often used for reactions, be aware that primary/secondary amines can potentially form enamines with the ketone or react with the nitrile.
Section 3: Analytical & Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to identify the likely degradation products and pathways for a new derivative.
Objective: To assess the stability of the indanone carbonitrile derivative under accelerated acidic, basic, oxidative, thermal, and photolytic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Store a solid sample of the compound in a vial at 80°C for 72 hours. Also, heat a stock solution at 60°C for 24 hours.
-
Photolytic Stress: Expose a solid sample and a solution sample (in a quartz cuvette) to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W·h/m²).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.
-
Neutralize the acid and base samples before injection.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase.
-
Analyze by a stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify major degradation products using mass spectrometry (MS) data.
-
Determine the primary degradation pathway(s) for your specific derivative.
-
Visualization of Key Concepts
Degradation Pathways Diagram
This diagram illustrates the two most common degradation pathways discussed: hydrolysis and oxidative/condensation reactions.
Caption: Common degradation routes for the indanone carbonitrile scaffold.
Forced Degradation Workflow
This diagram outlines the logical flow of the forced degradation study described in Protocol 1.
Caption: Workflow for a forced degradation (stress testing) study.
References
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
- Process for hydrolysis of nitriles.
-
Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols. SciELO Brasil. [Link]
-
Indane-1,3-dione. Solubility of Things. [Link]
-
1,3-Indandione. Wikipedia. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]
-
Mechanism for ring expansion of an Indanone derivative to a Lawsone derivative. Chemistry Stack Exchange. [Link]
Sources
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- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 5. CAS NO. 606-23-5 | 1,3-Indanedione | Jay Finechem [jayfinechem.com]
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- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. scielo.br [scielo.br]
Avoiding polymerization during Friedel-Crafts acylation of indanones
Welcome to the Technical Support Center for Friedel-Crafts Acylation of Indanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges, with a particular focus on preventing the often-encountered issue of polymerization, ensuring you achieve high yields and purity in your reactions.
Troubleshooting Guide: From Tar to Target
In this section, we tackle specific experimental issues you might be facing. Our approach is to diagnose the problem based on observable symptoms and provide actionable solutions grounded in chemical principles.
Q1: My reaction has turned into a thick, dark tar. What is happening and how can I prevent this?
This is a classic sign of uncontrolled polymerization. The strong Lewis or Brønsted acids used in Friedel-Crafts reactions can promote intermolecular reactions where the acylating agent reacts with multiple indanone molecules, leading to the formation of high molecular weight polymers instead of the desired intramolecular cyclization.[1]
Possible Causes & Solutions:
-
High Concentration: At high concentrations, the probability of intermolecular collisions between reactive intermediates increases, favoring polymerization.
-
Solution: Employ high dilution conditions. By significantly increasing the solvent volume, you favor the desired intramolecular pathway. Consider the slow addition of the substrate or catalyst to maintain a low concentration of reactive species at any given time.[2]
-
-
Excessively Strong Catalyst: A highly reactive catalyst can accelerate polymerization.
-
Solution: Screen different Lewis acids. While AlCl₃ is common, milder catalysts like FeCl₃, NbCl₅, or Sc(OTf)₃ might be more suitable for your specific substrate.[1] Niobium pentachloride (NbCl₅), for instance, can effectively catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to give 1-indanones under mild, room temperature conditions.[3]
-
-
High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, often accelerating polymerization more than the desired acylation.[4]
-
Solution: Maintain strict temperature control. It is often beneficial to start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature.[2] This helps to control the initial exothermic reaction and minimize side reactions.
-
Q2: I'm observing a very low yield of my desired acylated indanone, but no significant polymerization. What are the likely culprits?
Low yields without polymerization point towards issues with reagent activity, reaction conditions, or the nature of your starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6] Any water present will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[6][7]
-
Solution: A stoichiometric amount of the Lewis acid is often necessary. Typically, 1.1 to 1.5 equivalents are used to ensure enough active catalyst is present throughout the reaction.[2]
-
-
Deactivated Aromatic Ring: If your indanone precursor has strongly electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic substitution.[6][8]
-
Solution: For deactivated substrates, you may need more forcing conditions, such as a stronger catalyst (e.g., a superacid like triflic acid) or higher temperatures.[1] However, be mindful that this can also increase the risk of side reactions.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing reagents and influencing catalyst activity.
Frequently Asked Questions (FAQs)
Here we address broader questions about optimizing your Friedel-Crafts acylation of indanones.
Q1: What is the best Lewis acid to use for the intramolecular Friedel-Crafts acylation to form indanones?
There is no single "best" catalyst, as the optimal choice is substrate-dependent.[1] While aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid, it can sometimes be too reactive, leading to side products. Other options to consider include:
-
Iron(III) chloride (FeCl₃): A milder and often more cost-effective alternative to AlCl₃.
-
Niobium pentachloride (NbCl₅): Has been shown to be effective under mild conditions.[3]
-
Scandium triflate (Sc(OTf)₃): A water-tolerant Lewis acid that can be easier to handle.[1]
-
Superacids: Brønsted acids like triflic acid (TfOH) and solid acids like polyphosphoric acid (PPA) are also very effective for this transformation.[1]
Q2: How does temperature affect the regioselectivity and yield of the reaction?
Temperature is a critical parameter. Lower temperatures generally favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product.[5] For the synthesis of 1-indanones, excessively high temperatures can promote decomposition and polymerization, leading to a decrease in the overall yield.[4][5] It is crucial to monitor the reaction temperature carefully, especially during the initial addition of the catalyst, which can be exothermic.[2]
Q3: Can I use 3-arylpropionic acids directly, or do I need to convert them to the acyl chloride first?
While converting the 3-arylpropionic acid to its more reactive acyl chloride derivative is a common and effective strategy, direct cyclization of the carboxylic acid is also possible.[1][11] This "one-step" approach is environmentally preferable as it avoids the generation of toxic byproducts associated with acyl chloride formation.[11] However, it often requires stronger catalysts like superacids (e.g., triflic acid) or high temperatures.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 3-arylpropionyl chloride (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add aluminum chloride (AlCl₃, 1.1-1.3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by cold 1M HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry
To better understand the processes at play, the following diagrams illustrate the key reaction pathway and the competing polymerization side reaction.
Caption: Desired intramolecular Friedel-Crafts acylation pathway.
Caption: Competing intermolecular polymerization side reaction.
Summary of Key Parameters
| Parameter | Effect on Polymerization | Recommendation |
| Concentration | High concentration increases polymerization | Use high dilution conditions; slow addition of reagents.[2] |
| Catalyst | Stronger, more reactive catalysts can promote polymerization | Screen for milder Lewis acids (e.g., FeCl₃, NbCl₅).[1][3] |
| Temperature | Higher temperatures accelerate polymerization | Maintain strict temperature control, often starting at 0°C.[2][5] |
| Moisture | Deactivates the catalyst, leading to low yields | Use anhydrous reagents and solvents under an inert atmosphere.[6] |
References
-
Oliverio, M., Nardi, M., Costanzo, P., & Procopio, A. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
-
Constantino, M. G., da Silva Barbosa, J., & da Silva, G. V. J. (2009). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Djambo, D. T. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. ResearchGate. [Link]
-
Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Intramolecular Friedel-Crafts Reactions
Welcome to the Technical Support Center for Intramolecular Friedel-Crafts Reactions. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of catalyst selection and reaction optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and actionable steps for resolution.
Issue 1: Low or No Product Yield
Question: My intramolecular Friedel-Crafts reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or non-existent yield is a common frustration in intramolecular Friedel-Crafts reactions, often pointing to issues with the catalyst, the substrate, or the reaction conditions. Here’s a breakdown of potential culprits and their solutions:
-
Inactive Catalyst: Lewis acid catalysts, particularly strong ones like aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in the reaction will hydrolyze the catalyst, rendering it inactive.[1]
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) before use. Use anhydrous solvents and reagents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to use a fresh, properly stored batch of the Lewis acid.[2]
-
-
Deactivated Aromatic Ring: The success of a Friedel-Crafts reaction hinges on the nucleophilicity of the aromatic ring.[2][3] If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated and less likely to participate in the electrophilic substitution.[2][3]
-
Solution: If possible, consider altering your synthetic route to perform the cyclization before introducing strongly deactivating groups. Alternatively, a more potent Lewis acid or higher reaction temperatures might be necessary to drive the reaction forward.[2]
-
-
Inappropriate Leaving Group: The reaction's efficiency is also dependent on the quality of the leaving group on the alkylating or acylating chain.[2]
-
Solution: Halides (Cl, Br, I) and sulfonates are generally effective leaving groups. If you are using an alcohol precursor, a strong Brønsted or Lewis acid is required to protonate the hydroxyl group and facilitate its departure as water.[2] In some cases, converting the alcohol to a better leaving group, such as a tosylate, prior to the cyclization step can be beneficial.
-
-
Unfavorable Ring Size: Intramolecular Friedel-Crafts reactions strongly favor the formation of five- and six-membered rings.[4][5] Attempts to form smaller or larger rings often fail or result in very low yields.[5]
-
Solution: Re-evaluate your starting material to confirm that the intended cyclization will form a thermodynamically stable five- or six-membered ring.[5] If not, an alternative synthetic strategy will be necessary.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of isomers and other unexpected byproducts. How can I improve the selectivity of my intramolecular Friedel-Crafts reaction?
Answer:
The formation of multiple products is a frequent challenge, particularly in Friedel-Crafts alkylations. Understanding the underlying causes is key to enhancing selectivity.
-
Carbocation Rearrangement (Alkylation-Specific): Friedel-Crafts alkylations proceed through a carbocation intermediate.[1][6] If this intermediate can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will, leading to a mixture of products.[1][7]
-
Solution: One of the most effective ways to circumvent this issue is to switch from an alkylation to an acylation-reduction sequence. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[6][8] The resulting ketone can then be reduced to the desired alkane.[4][9] If you must proceed with alkylation, lowering the reaction temperature can sometimes favor the kinetic (non-rearranged) product.[2]
-
-
Lack of Regioselectivity: If the aromatic ring has multiple potential sites for cyclization, a mixture of products can be expected.
-
Solution: The choice of catalyst and solvent can influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents tend to favor the kinetically controlled 1-acyl product, while polar solvents can lead to the thermodynamically more stable 2-acyl product.[2][10] Steric hindrance on the aromatic ring can also be strategically used to direct the cyclization to a specific position.[2]
-
Issue 3: Catalyst Deactivation During the Reaction
Question: My reaction starts but then seems to stop before completion. What could be deactivating my catalyst?
Answer:
Catalyst deactivation is a significant issue, especially in Friedel-Crafts acylations.
-
Product Complexation (Acylation-Specific): In Friedel-Crafts acylation, the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst.[1][4] This complexation effectively removes the catalyst from the reaction, preventing it from activating more substrate.[1][4]
-
Reaction with Functional Groups on the Substrate: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst.[1][3] The lone pair of electrons on the nitrogen or oxygen coordinates with the Lewis acid, deactivating it.[1]
-
Solution: It is generally advisable to protect these functional groups before carrying out the Friedel-Crafts reaction.
-
Below is a diagram illustrating the primary pathways of catalyst deactivation.
Caption: Major pathways leading to catalyst deactivation in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Lewis acid and a Brønsted acid catalyst?
The choice between a Lewis acid and a Brønsted acid depends largely on your starting material and the desired reaction (alkylation vs. acylation).
-
Lewis Acids (e.g., AlCl₃, FeCl₃, In(III) salts, Zn(II) salts) are versatile and commonly used for both alkylations and acylations.[4][6][12] They are particularly effective when starting with alkyl or acyl halides.[7] Strong Lewis acids like AlCl₃ are highly active but can also promote side reactions.[12] Milder Lewis acids, such as indium(III) or zinc(II) salts, are suitable for more sensitive substrates.[4][13]
-
Brønsted Acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) are often used when the precursor is an alcohol, as they facilitate the formation of a carbocation by protonating the hydroxyl group.[2][14][15][16]
Q2: What is the role of the solvent in an intramolecular Friedel-Crafts reaction?
The solvent can significantly influence both the yield and selectivity of the reaction.[2]
-
Polarity: Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are frequently used.[2] More polar solvents such as nitrobenzene can also be employed, but be aware that they can complex with the Lewis acid catalyst, potentially reducing its activity.[2]
-
Regioselectivity: As mentioned earlier, the solvent can play a crucial role in determining the regiochemical outcome of the reaction, particularly in systems with multiple possible cyclization sites.[2][10]
Q3: Can I use a catalytic amount of Lewis acid for an intramolecular Friedel-Crafts acylation?
Generally, no. As the ketone product forms a stable complex with the Lewis acid, a stoichiometric amount of the "catalyst" is typically required.[4] However, for highly activated aromatic rings, it is sometimes possible to use catalytic amounts of a milder Lewis acid or a Brønsted acid, especially when using an acid anhydride as the acylating agent.[4]
Catalyst Selection and Performance Data
The choice of catalyst is a critical parameter that dictates the reaction's success. The following table provides a comparative overview of common Lewis acids and their typical applications.
| Catalyst Type | Common Examples | Strength | Typical Applications & Considerations |
| Strong Lewis Acids | AlCl₃, FeCl₃, SbCl₅ | Strong | Highly effective for a wide range of substrates, including less reactive ones. Prone to causing carbocation rearrangements in alkylations.[4][12][14] Requires stoichiometric amounts for acylations.[4] |
| Milder Lewis Acids | In(III) salts, Zn(II) salts, BF₃ | Mild | Better for sensitive or highly activated substrates to avoid side reactions.[4][13] Can sometimes be used in catalytic amounts. |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | Strong | Primarily used for cyclization of precursors containing alcohol or alkene functionalities.[2][5][14] |
| Solid Acids | Zeolites, Acidic Resins | Varies | Offer advantages in terms of catalyst recovery and reuse, contributing to greener synthetic processes.[6] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
This protocol provides a general workflow for the cyclization of a phenyl-substituted acyl chloride.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the starting acyl chloride (1.0 eq) in an anhydrous non-polar solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by an appropriate method (e.g., TLC or GC).[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
Caption: General experimental workflow for intramolecular Friedel-Crafts acylation.
References
- BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BenchChem. (n.d.). Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- NIH. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III).
- Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- Chemistry Stack Exchange. (2020, August 7). Acids used in Friedel-Crafts alkylation.
- NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
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Validation & Comparative
A Comparative Analysis of the Anticonvulsant Profiles of Novel Indanone Derivatives and Phenytoin
A Technical Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community continuously explores novel chemical scaffolds. Among these, indanone derivatives have emerged as a promising class of compounds with significant anticonvulsant potential. This guide provides a comprehensive comparison of the anticonvulsant activity of select indanone derivatives against phenytoin, a long-established AED. By delving into experimental data, underlying mechanisms of action, and detailed preclinical evaluation protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing epilepsy therapeutics.
The Rationale for Exploring Alternatives to Phenytoin
Phenytoin has been a cornerstone in the management of generalized tonic-clonic and partial seizures for decades. Its efficacy is primarily attributed to the use-dependent blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents high-frequency firing.[1] However, its clinical utility is often hampered by a narrow therapeutic index, complex pharmacokinetics, and a significant burden of adverse effects, including ataxia, nystagmus, and gingival hyperplasia.[2] These limitations underscore the urgent need for novel anticonvulsants with improved safety and tolerability profiles. Indanone derivatives, with their distinct chemical architecture, present a compelling avenue for the development of next-generation AEDs.
Preclinical Evaluation of Anticonvulsant Activity: A Methodological Overview
The preclinical assessment of potential anticonvulsant agents relies on a battery of well-validated animal models that predict efficacy against specific seizure types. The two most widely employed screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[3][4]
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that, like phenytoin, prevent seizure spread.[3] In contrast, the scPTZ test is a model for absence and myoclonic seizures, identifying compounds that can elevate the seizure threshold.[3] A crucial aspect of preclinical evaluation is also the assessment of neurotoxicity, for which the rotorod test is a standard method to measure motor coordination and balance.[1][5]
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for the initial preclinical screening of a novel compound.
Comparative Anticonvulsant Activity: Indanone Derivatives vs. Phenytoin
Several studies have synthesized and evaluated various series of indanone derivatives, demonstrating their potential as potent anticonvulsants. A notable example is the class of 5,6-dimethoxy-2-{1-[arylamino/alkylamino(thioxo)methyl]-4-piperidyl-methyl}-1-indanones, which have shown promising activity in both MES and scPTZ screens.[1] The table below summarizes the comparative anticonvulsant and neurotoxicity data for a representative indanone derivative (Compound 4d from Siddiqui et al.) and phenytoin.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Indanone Derivative (4d) | 48.5 | 142.3 | >300 | >6.18 (MES) |
| Phenytoin | 30.2 | >300 | 68.5 | 2.26 (MES) |
Data for Indanone Derivative (4d) and Phenytoin are sourced from Siddiqui et al. for comparative consistency.
The data clearly indicate that while the representative indanone derivative has a slightly higher ED₅₀ in the MES test compared to phenytoin, it exhibits a significantly wider safety margin, as evidenced by its higher Protective Index. Furthermore, unlike phenytoin, the indanone derivative shows activity in the scPTZ test, suggesting a broader spectrum of anticonvulsant action.
Unraveling the Mechanisms of Action: A Tale of Two Scaffolds
The distinct pharmacological profiles of indanone derivatives and phenytoin are rooted in their different mechanisms of action at the molecular level.
Phenytoin: The Sodium Channel Modulator
Phenytoin's primary mechanism involves the voltage-dependent blockade of neuronal sodium channels.[6][7] By binding preferentially to the inactivated state of these channels, phenytoin slows their recovery and reduces the ability of neurons to fire at high frequencies, thereby preventing the spread of seizure activity.[6] This action is particularly effective in terminating the sustained, high-frequency neuronal discharges characteristic of generalized tonic-clonic seizures.
Indanone Derivatives: Targeting the GABAergic System
In contrast to phenytoin's action on ion channels, many anticonvulsant indanone derivatives appear to exert their effects by modulating the major inhibitory neurotransmitter system in the brain: the GABAergic system.[1] Studies have shown that certain indanone derivatives can significantly increase the levels of gamma-aminobutyric acid (GABA) in the brain.[1] An enhanced GABAergic tone leads to increased neuronal inhibition, which counteracts the excessive excitation that underlies seizure generation. The proposed mechanism involves an interaction with GABA-A receptors, which are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[8][9]
Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed step-by-step protocols for the key preclinical assays are provided below.
Maximal Electroshock (MES) Test Protocol
-
Animal Preparation: Adult male albino mice (20-25 g) are used. The animals are divided into groups of at least 6-8 per dose.
-
Drug Administration: The test compound, vehicle control, and positive control (phenytoin) are administered intraperitoneally (i.p.) or orally (p.o.). The volume of administration is kept constant (e.g., 0.1 mL/10 g body weight).
-
Pre-treatment Time: The test is conducted at the time of peak effect of the drug, which is determined in preliminary studies (typically 30-60 minutes for i.p. administration).
-
Stimulation: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
Data Analysis: The number of protected animals in each group is recorded, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
-
Animal Preparation: Similar to the MES test, adult male albino mice are used and grouped.
-
Drug Administration: The test compound, vehicle, and a positive control are administered as in the MES test.
-
Pre-treatment Time: The test is conducted at the time of peak drug effect.
-
Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of protected animals at different doses.
Rotarod Test for Neurotoxicity
-
Apparatus: A rotating rod apparatus with a diameter of approximately 3 cm is used. The speed of rotation is set at a constant rate (e.g., 20-25 rpm).
-
Training: Prior to the test, mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak drug effect, the mice are placed on the rotating rod, and the time they remain on the rod is recorded, up to a maximum cutoff time (e.g., 120 seconds).
-
Endpoint: An animal is considered to have failed the test if it falls off the rod before the cutoff time.
-
Data Analysis: The TD₅₀ (the dose that causes 50% of the animals to fail the test) is calculated.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of indanone derivatives as a new class of anticonvulsant agents. While phenytoin remains an effective drug, its limitations necessitate the development of safer alternatives. The featured indanone derivative demonstrates a broader spectrum of activity and a superior safety profile in preclinical models. The proposed GABAergic mechanism of action for these derivatives offers a distinct therapeutic strategy compared to the sodium channel blockade of phenytoin.
Future research should focus on elucidating the precise molecular targets of various indanone derivatives within the GABAergic system, including potential interactions with different GABA-A receptor subtypes.[9] Further optimization of the indanone scaffold could lead to the development of drug candidates with enhanced potency, broader efficacy, and an even more favorable safety profile, ultimately offering new hope for patients with epilepsy.
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A Comparative Guide to Non-Competitive AMPA Receptor Antagonists: 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Derivatives Versus GYKI 52466
In the landscape of neuropharmacology, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represents a critical target for therapeutic intervention in a host of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy and neurodegenerative diseases.[1][2] The development of selective antagonists for this receptor has led to the exploration of various chemical scaffolds. Among the most significant are the 2,3-benzodiazepines, exemplified by GYKI 52466, and a distinct class of 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile derivatives, which includes compounds like talampanel.
This guide provides an in-depth, objective comparison of these two classes of non-competitive AMPA receptor antagonists, focusing on their mechanism of action, potency, selectivity, and the experimental methodologies used for their characterization.
The Target: The AMPA Receptor and the Rationale for Non-Competitive Antagonism
The AMPA receptor is a ligand-gated ion channel that mediates the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Upon binding the neurotransmitter glutamate, the channel opens, allowing an influx of sodium and calcium ions, which depolarizes the neuron. While competitive antagonists bind to the same site as glutamate, non-competitive antagonists act at a different, allosteric site.[1][3]
The primary advantage of a non-competitive mechanism is that the antagonist's efficacy is not dependent on the concentration of the endogenous agonist, glutamate.[3] In pathological conditions like epilepsy or ischemia, glutamate levels can become excessively high, potentially overcoming the effects of a competitive antagonist. Non-competitive antagonists, therefore, offer a more robust and reliable means of receptor inhibition in such excitotoxic environments.[3]
Mechanism of Action: A Shared Allosteric Pocket
Both GYKI 52466 and the indene-carbonitrile derivatives are negative allosteric modulators.[1][4][5] Crystallographic and pharmacological studies have revealed that they bind to a novel, allosteric site located at the interface between the ion channel domain and the linkers that connect it to the ligand-binding domain.[4][6]
By binding to this pocket, these molecules act as a "wedge," stabilizing the closed state of the receptor and preventing the conformational changes necessary for the ion channel to open, even when glutamate is bound to its own site.[4][6] Radioligand-binding studies suggest that the binding sites for GYKI 52466 and other non-competitive antagonists like perampanel and talampanel coincide or significantly overlap.[7][8]
Mechanism of Non-Competitive AMPA Receptor Antagonism
Caption: Non-competitive antagonists bind to an allosteric site, preventing ion channel opening.
Comparative Pharmacology: Potency and Selectivity
While sharing a common mechanism, the two classes of compounds exhibit differences in potency, selectivity, and pharmacokinetic profiles.
GYKI 52466 (2,3-Benzodiazepine Prototype)
-
Potency: GYKI 52466 is a potent antagonist of both AMPA- and kainate-activated currents, with IC50 values in the range of 10-20 µM for AMPA receptors and around 7.5 µM for kainate receptors in cultured rat hippocampal neurons.[3][9]
-
Selectivity: It is highly selective for ionotropic glutamate receptors, showing no activity against NMDA or GABA receptors.[3][9] However, its activity at kainate receptors is a notable feature. Some research has also pointed to complex modulatory effects, where low concentrations may paradoxically increase steady-state currents, possibly by altering desensitization.[10]
-
Off-Target Effects: Caution is warranted, as some studies have shown that GYKI 52466 can have modest but significant blocking effects on voltage-gated sodium channels (NaV1.6) at concentrations typically used to block AMPA receptors.[11]
This compound Derivatives (e.g., Talampanel)
This class emerged from efforts to improve upon the 2,3-benzodiazepine scaffold. Talampanel (GYKI 53773) is a key example that has undergone clinical investigation.[5][12][13]
-
Potency: Talampanel is a potent non-competitive AMPA antagonist.[5][13] While direct head-to-head IC50 comparisons with GYKI 52466 in the same assay are scarce in the provided literature, some studies suggest its potency is not necessarily stronger than the prototype GYKI 52466.[14] However, other derivatives of this class have been synthesized to optimize potency.[15][16]
-
Selectivity: Like GYKI 52466, talampanel is selective for AMPA receptors over NMDA receptors.[8] Its development was aimed at refining the selectivity profile and improving pharmacokinetic properties for clinical use.
-
Pharmacokinetics: Talampanel has high oral bioavailability and readily penetrates the blood-brain barrier.[7][12] Its metabolism is significantly affected by co-administered drugs, particularly other anti-epileptics that induce or inhibit cytochrome P450 enzymes, which necessitates dose adjustments in a clinical setting.[12][17] It has a relatively short half-life of 3-6 hours.[13][17]
Quantitative Comparison of AMPA Antagonists
| Compound Class | Representative Compound | Target(s) | Potency (IC50) | Key Features |
| 2,3-Benzodiazepine | GYKI 52466 | AMPA / Kainate | ~10-20 µM (AMPA)[9] | Prototypical non-competitive antagonist; also inhibits kainate receptors.[3] |
| Indene-carbonitrile | Talampanel | AMPA | Not specified in sources | Orally active, good CNS penetration; metabolism affected by other drugs.[12][13] |
Experimental Characterization: A Step-by-Step Protocol
The gold-standard technique for characterizing the mechanism and potency of these antagonists is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion flow through AMPA receptors in response to agonists, both in the presence and absence of the antagonist.
Protocol: Characterizing a Novel Antagonist on Cultured Neurons or HEK293 Cells Expressing AMPA Receptors
Objective: To determine the IC50 and mechanism of action (competitive vs. non-competitive) of a test compound.
I. Preparation:
-
Cell Culture: Plate HEK293 cells stably expressing the desired AMPA receptor subunit (e.g., GluA2) or primary hippocampal neurons 24-48 hours before the experiment.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2. Causality: Cesium (Cs+) is used to block potassium channels, which helps to isolate the AMPA receptor currents.
-
Agonist/Antagonist Solutions: Prepare stock solutions of AMPA (or kainate) and the test compound. Serially dilute the antagonist to create a range of concentrations for the dose-response curve.
-
II. Electrophysiological Recording:
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a target cell and then rupture the membrane to gain electrical access.
-
Voltage Clamp: Clamp the cell's membrane potential at -70 mV. Causality: This hyperpolarized potential is chosen to maximize the driving force for Na+ influx through AMPA receptors while ensuring NMDA receptors remain blocked by magnesium ions, thus pharmacologically isolating the AMPA current.[18][19]
-
Baseline Recording: Using a fast perfusion system, apply a saturating concentration of AMPA (e.g., 10 mM) for a short duration (e.g., 100 ms) to elicit a baseline inward current.[20] Repeat this application every 30-60 seconds to ensure a stable response. This is a critical self-validating step to control for receptor rundown.
III. Antagonist Application & Data Acquisition:
-
Dose-Response Curve:
-
Co-apply the lowest concentration of the test antagonist with the AMPA agonist and record the peak current.
-
Wash the cell with external solution until the AMPA-evoked current returns to baseline.
-
Repeat the co-application with progressively higher concentrations of the antagonist.
-
-
Mechanism Determination:
-
To confirm a non-competitive mechanism, repeat the experiment using two different concentrations of the agonist (e.g., a low EC20 and a high EC80 concentration).
-
Apply a fixed concentration of the antagonist. Causality: A non-competitive antagonist will reduce the maximum response (Emax) of the agonist without shifting its potency (EC50), whereas a competitive antagonist would cause a rightward shift in the agonist's dose-response curve.[3][21]
-
IV. Data Analysis:
-
Normalization: For each antagonist concentration, express the inhibited peak current as a percentage of the baseline (control) current.
-
IC50 Calculation: Plot the normalized response against the logarithm of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for electrophysiological characterization of an AMPA antagonist.
Conclusion and Future Outlook
Both the 2,3-benzodiazepine scaffold of GYKI 52466 and the this compound structure of talampanel have proven to be invaluable chemical platforms for developing non-competitive AMPA receptor antagonists.
-
GYKI 52466 remains a cornerstone research tool for dissecting the role of AMPA and kainate receptors in synaptic physiology and pathology.[2] Its well-characterized profile makes it a reliable standard, though its dual activity and potential off-target effects on sodium channels must be considered when interpreting results.[11]
-
This compound derivatives represent a "second generation" approach, optimized for clinical development with improved pharmacokinetic properties.[8] While talampanel itself did not ultimately achieve regulatory approval for indications like epilepsy or malignant gliomas due to efficacy limitations in trials, it validated the therapeutic concept and highlighted the challenges of translating preclinical potency into clinical success.[12][17]
The continued exploration of these and other novel chemical scaffolds targeting the non-competitive allosteric site on the AMPA receptor is a promising avenue for the development of future neurotherapeutics. The key to success will lie in achieving not only high potency but also exquisite subtype selectivity and favorable pharmacokinetic profiles to maximize therapeutic windows and minimize side effects.
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A Comparative Guide to the Synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile: An Essential Pharmaceutical Intermediate
Introduction: The Significance of 4-Cyano-1-Indanone
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, commonly referred to as 4-cyano-1-indanone, is a pivotal molecular scaffold in medicinal chemistry. Its rigid, bicyclic structure and strategically placed functional groups—a ketone and a nitrile—make it a versatile precursor for a variety of complex, biologically active molecules. Notably, it is a key intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator for the treatment of multiple sclerosis, and other pharmacologically significant compounds. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparative analysis of three distinct synthetic routes to 4-cyano-1-indanone, offering experimental protocols, mechanistic insights, and a critical evaluation of each pathway to aid researchers in selecting the most suitable method for their specific needs.
Route A: Cyanation of a Pre-functionalized Indanone Core
This approach relies on the initial construction of a substituted indanone, followed by the introduction of the nitrile group in the final step. The most common variant of this strategy involves the cyanation of a 4-bromo-1-indanone precursor.
Causality Behind Experimental Choices
The success of this route hinges on the efficient synthesis of 4-bromo-1-indanone and a high-yielding cyanation reaction. The synthesis of 4-bromo-1-indanone is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. The choice of a strong Lewis acid, such as aluminum chloride, is crucial for activating the acyl chloride for electrophilic aromatic substitution. The subsequent cyanation of the aryl bromide is often accomplished using a copper(I) cyanide-mediated Rosenmund-von Braun reaction. The use of a polar aprotic solvent like DMF or NMP is essential to facilitate the dissolution of the copper salt and promote the nucleophilic substitution.
Experimental Protocols
Step 1: Synthesis of 3-(2-bromophenyl)propanoic acid
A detailed one-pot procedure starting from 2-bromobenzaldehyde is employed. In a triethylamine formate system, 2-bromobenzaldehyde undergoes a condensation reaction with Meldrum's acid, followed by in-situ reduction, hydrolysis, and decarboxylation to yield the desired propanoic acid.
Step 2: Synthesis of 4-Bromo-1-indanone
3-(2-Bromophenyl)propanoic acid is first converted to its more reactive acid chloride by refluxing with thionyl chloride. The crude acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride in dichloromethane to afford 4-bromo-1-indanone.[1]
Step 3: Cyanation of 4-Bromo-1-indanone
Visualizing the Pathway
Caption: Synthetic pathway for Route A: Cyanation of 4-bromo-1-indanone.
Route B: Intramolecular Friedel-Crafts Acylation of a Cyano-Substituted Precursor
This more convergent approach involves the synthesis of a propanoic acid derivative that already contains the nitrile group, followed by a one-step cyclization to form the indanone ring.
Causality Behind Experimental Choices
The key to this route is the efficient preparation of 3-(2-cyanophenyl)propanoic acid. A common method involves a Knoevenagel-type condensation between 2-cyanobenzaldehyde and a malonic acid equivalent, followed by reduction and decarboxylation. The subsequent intramolecular Friedel-Crafts acylation requires the conversion of the carboxylic acid to the more reactive acyl chloride. A strong Lewis acid catalyst is then used to promote the cyclization onto the electron-deficient aromatic ring. The electron-withdrawing nature of the cyano group makes the aromatic ring less nucleophilic, potentially requiring harsher conditions for the Friedel-Crafts reaction compared to the synthesis of 4-bromo-1-indanone.
Experimental Protocols
Step 1: Synthesis of 3-(2-cyanophenyl)propanoic acid
2-Cyanobenzaldehyde is condensed with Meldrum's acid in the presence of an alkali and formic acid. The resulting intermediate is then hydrolyzed and decarboxylated to yield 3-(2-cyanophenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
3-(2-Cyanophenyl)propanoic acid is treated with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride. This intermediate is then subjected to a Friedel-Crafts acylation in the presence of a Lewis acid catalyst, like aluminum chloride, to yield 4-cyano-1-indanone.
Visualizing the Pathway
Caption: Synthetic pathway for Route C: Sandmeyer reaction.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Cyanation of 4-Bromo-1-indanone | Route B: Intramolecular Friedel-Crafts Acylation | Route C: Sandmeyer Reaction |
| Overall Strategy | Late-stage cyanation | Convergent synthesis | Late-stage cyanation via diazonium salt |
| Starting Materials | 2-Bromobenzaldehyde, Meldrum's acid | 2-Cyanobenzaldehyde, Meldrum's acid | 1-Indanone |
| Key Reactions | Friedel-Crafts acylation, Rosenmund-von Braun cyanation | Knoevenagel condensation, Friedel-Crafts acylation | Nitration, Nitro reduction, Sandmeyer reaction |
| Reported Yields | Moderate to good overall yield | Potentially high yield, but can be variable | Generally good yields for each step |
| Scalability | Potentially scalable, but cyanation step can be challenging | Good scalability, though Friedel-Crafts on deactivated ring may require optimization | Scalable, but diazotization requires careful temperature control |
| Reagent Toxicity & Hazards | Use of toxic copper cyanide | Use of cyanide in an early step (as nitrile) | Use of strong acids and potentially explosive diazonium intermediates |
| Advantages | Avoids handling cyanide in early stages; well-established reactions | More convergent; fewer overall steps in some variations | Utilizes a readily available starting material (1-indanone) |
| Disadvantages | Multi-step synthesis of precursor; use of toxic copper cyanide | Friedel-Crafts on an electron-deficient ring can be difficult; early introduction of nitrile group | Multi-step synthesis of precursor; requires careful control of diazotization temperature; potential for side reactions |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or production campaign, including scale, available starting materials, and safety considerations.
-
Route B (Intramolecular Friedel-Crafts Acylation) presents the most convergent and potentially efficient pathway, particularly for large-scale synthesis, provided the Friedel-Crafts cyclization of the cyano-substituted precursor can be optimized to achieve high yields.
-
Route A (Cyanation of 4-bromo-1-indanone) offers a more traditional and perhaps more readily troubleshot approach, as the individual reactions are well-precedented. However, it involves a longer synthetic sequence and the use of highly toxic copper cyanide in the final step.
-
Route C (Sandmeyer Reaction) is a viable alternative, especially if 1-indanone is a readily available and inexpensive starting material. The main challenges lie in the regioselective nitration and the careful handling of the potentially hazardous diazonium salt intermediate.
Ultimately, for drug development professionals, a thorough process of optimization and safety assessment for each route is recommended to identify the most robust and economically viable method for the production of this crucial pharmaceutical intermediate.
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Organic Syntheses. o-Tolunitrile. Coll. Vol. 1, p.514 (1941); Vol. 4, p.84 (1925). Available from: [Link]
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Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Derivatives on AMPA Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. We will dissect the essential experimental workflows, from initial functional characterization to detailed binding site analysis, and compare the mechanistic profiles of these compounds against established alternatives.
Introduction: The Therapeutic Promise of Modulating AMPA Receptors
AMPA-type ionotropic glutamate receptors (AMPARs) are the primary mediators of fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] Their critical role in synaptic plasticity, the cellular basis for learning and memory, has made them a focal point for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease, schizophrenia, and depression.[3][4][5]
Rather than directly activating the receptor like an agonist, positive allosteric modulators (PAMs) bind to a distinct site, enhancing the receptor's response to the endogenous neurotransmitter, glutamate.[1][6] This approach offers a more nuanced modulation of glutamatergic signaling, potentially providing a wider therapeutic window and reducing the risk of excitotoxicity associated with direct agonists.[7] The 2,3-dihydro-1H-inden-2-yl and related indane scaffolds have emerged as promising chemotypes for developing potent and selective AMPAR PAMs, with some candidates entering clinical evaluation.[7][8]
This guide presents a rigorous, multi-step process to elucidate the precise mechanism by which novel indene derivatives modulate AMPAR function, ensuring scientific integrity and providing a solid foundation for further development.
The Target: AMPA Receptor Structure and Gating Dynamics
A thorough understanding of the AMPAR structure is fundamental to designing and interpreting validation experiments. AMPARs are tetrameric ion channels composed of four subunits (GluA1-4), which assemble into various homo- and hetero-tetrameric combinations.[2] Each subunit possesses a modular architecture:
-
N-Terminal Domain (NTD): Involved in receptor assembly and trafficking.
-
Ligand-Binding Domain (LBD): Binds glutamate in a "clamshell-like" fashion. This domain is the target for many allosteric modulators.
-
Transmembrane Domain (TMD): Forms the ion channel pore.
-
C-Terminal Domain (CTD): An intracellular region that interacts with scaffolding proteins and signaling molecules, crucial for receptor localization and regulation.
The LBDs of two adjacent subunits form a dimer interface, which has been identified as a critical binding site for several classes of PAMs.[3][6][9] The binding of a PAM to this site can stabilize the glutamate-bound, open state of the channel, thereby potentiating the ionic current.
Caption: Modular domain structure of a single AMPA receptor subunit.
The Modulatory Landscape: A Comparison of AMPAR PAM Chemotypes
To properly contextualize the mechanism of a novel indene derivative, it is essential to compare its properties to well-characterized AMPAR PAMs. These modulators are often classified as "low-impact" or "high-impact" based on the magnitude of their effect on receptor desensitization.[5][10][11]
| Modulator Class | Representative Compound | Primary Mechanism of Action | Impact on Desensitization | Impact on Deactivation | Subunit Selectivity Example |
| Benzoylpiperidines | CX516 (Ampalex) | Accelerates channel opening rate[1] | Low / Modest[10][11] | Minimal[12] | N/A |
| Benzothiadiazides | Cyclothiazide (CTZ) | Blocks desensitization by stabilizing the LBD dimer interface[4] | High (complete block)[13] | Moderate slowing[4] | Prefers "flip" splice variants[4] |
| Biarylpropylsulfonamides | LY404187 | Potentiates currents by blocking desensitization | High | Significant slowing | GluA4 selective |
| Indene Derivatives | Compound of Interest | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Table 1: Comparative properties of major AMPAR PAM classes. This table provides a framework for classifying the novel indene derivatives based on their functional profile.
Validating the Mechanism of Action: A Step-by-Step Experimental Guide
A multi-faceted approach is required to build a comprehensive and trustworthy profile of a novel modulator.
Workflow for Validating AMPAR Modulator Mechanism
Caption: A logical workflow for the comprehensive validation of a novel AMPAR modulator.
Step 1: Primary Functional Characterization with Electrophysiology
Causality: Electrophysiology is the gold standard for directly measuring the functional consequences of a modulator on the AMPAR ion channel. The whole-cell patch-clamp technique allows for precise control of the cellular environment and rapid application of compounds, enabling the detailed characterization of channel kinetics.[14][15][16]
Protocol: Whole-Cell Voltage-Clamp Recordings
-
Cell Culture: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired AMPAR subunits (e.g., homomeric GluA2-flop for initial screening). Co-transfect with a reporter plasmid (e.g., GFP) to identify successfully transfected cells.
-
Preparation: Plate cells onto glass coverslips 24-48 hours post-transfection. Prior to recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Patching: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution (in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2). Under visual guidance, form a giga-ohm seal with a selected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Use a rapid solution exchange system to apply drugs.
-
To Measure Potentiation: Apply a sub-maximal concentration of glutamate (e.g., 1 mM) for 500 ms to establish a baseline current. After a washout period, co-apply 1 mM glutamate with the test compound (e.g., 10 µM Indene-X) to measure the potentiated current.
-
To Measure Deactivation: Apply a brief pulse (1-2 ms) of a high concentration of glutamate (10 mM) in the absence and presence of the test compound. Measure the decay time constant of the current after glutamate is removed.
-
To Measure Desensitization: Apply a prolonged pulse (500 ms) of glutamate (10 mM) in the absence and presence of the test compound. Measure the rate and extent of current decay during the application.
-
-
Data Analysis: Calculate the percentage potentiation, and the changes in deactivation and desensitization time constants.
Trustworthiness: This protocol is self-validating. By comparing the effects of the novel compound to both a positive control (e.g., CX516) and a negative control (vehicle), the experimenter can be confident in the observed results. Consistent, dose-dependent effects strengthen the validity of the findings.
Step 2: Confirming the Allosteric Binding Site
Causality: It is crucial to confirm that the compound acts allosterically and not as a direct agonist or at the glutamate binding site. Radioligand binding assays provide a direct measure of a compound's ability to interact with a specific receptor site.[7]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from HEK293 cells overexpressing the target AMPAR.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled AMPAR PAM (e.g., [³H]PAM-43) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (Indene-X).[7][17]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium. The presence of a low concentration of glutamate is often required, as many PAMs bind preferentially to the agonist-bound state of the receptor.[7]
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Interpretation: If the indene derivative displaces the radiolabeled PAM, it indicates that it binds to the same site or an allosterically coupled site. This provides strong evidence for an allosteric mechanism of action.
Visualizing the Allosteric Mechanism
Caption: Allosteric modulators bind to a site distinct from the agonist binding site.
Comparative Analysis: A Case Study of "Indene-X"
To illustrate the validation process, we present hypothetical data for a novel derivative, "Indene-X," compared against the benchmark low- and high-impact modulators.
| Parameter | Indene-X (10 µM) | CX516 (100 µM) | Cyclothiazide (100 µM) |
| Current Potentiation (% of Control) | 185% | 150% | 450% |
| Deactivation (τ, % increase) | 45% | 20% | 210% |
| Desensitization (% reduction) | 35% | 25% | 95% (near complete block) |
| [³H]PAM-43 Binding (IC50) | 2.5 µM | 15 µM | > 100 µM |
Table 2: Hypothetical comparative data for a novel indene derivative ("Indene-X"). Data generated from electrophysiology on GluA2-expressing HEK cells and radioligand binding assays.
Interpretation of "Indene-X" Profile:
The data suggest that "Indene-X" is a potent AMPAR PAM. Its functional profile—moderate potentiation with modest effects on deactivation and desensitization—places it in the "low-impact" category, similar to CX516, though it appears more potent.[1][11] Its ability to displace a known radiolabeled PAM confirms its interaction with an allosteric modulatory site.[7] This profile is often considered desirable for cognitive enhancement, as it may enhance synaptic transmission without the high risk of excitotoxicity and seizures associated with high-impact modulators like cyclothiazide.[1][18]
Conclusion and Future Directions
Validating the mechanism of action for a novel this compound derivative requires a systematic and multi-pronged approach. By combining detailed electrophysiological analysis of channel kinetics with biochemical binding assays, researchers can build a robust and trustworthy mechanistic profile. Comparing this profile against established low- and high-impact modulators is essential for classifying the compound and predicting its potential therapeutic window.
Further studies should include profiling against a panel of AMPAR subunit combinations (e.g., GluA1/2, GluA2/3) and splice variants (flip/flop) to determine selectivity, which can have profound implications for tissue- and circuit-specific effects in the CNS.[14] This rigorous validation process is a critical step in the journey from a promising chemical scaffold to a potential therapeutic agent for cognitive disorders.
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A Head-to-Head Comparison of 1-Indanone and 2-Indanone Derivatives in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a five-membered ring, represents a privileged structure. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in drug discovery. A key structural nuance within this family is the position of the carbonyl group, giving rise to two primary isomers: 1-indanone and 2-indanone. This seemingly subtle difference profoundly influences their chemical reactivity, synthetic accessibility, and, ultimately, their pharmacological profiles.
This guide provides an in-depth, head-to-head comparison of 1-indanone and 2-indanone derivatives, offering a critical analysis of their performance in various biological assays. We will delve into the synthetic considerations that have led to the prevalence of 1-indanone derivatives in the scientific literature and present available data on the biological activities of derivatives from both scaffolds, with a focus on anticancer, anti-inflammatory, and neuroprotective effects. While direct comparative studies are scarce, this guide aims to provide a comprehensive overview to inform future research and drug development endeavors.
The Isomeric Dichotomy: 1-Indanone vs. 2-Indanone
The fundamental difference between 1-indanone and 2-indanone lies in the placement of the carbonyl group on the five-membered ring. This dictates the chemical properties and synthetic routes for each scaffold.
-
1-Indanone: The carbonyl group is at the C1 position, adjacent to the benzene ring. This position renders the α-protons at the C2 position acidic, facilitating enolate formation and making it amenable to a wide range of chemical modifications, such as aldol condensations. This reactivity has been extensively exploited for the synthesis of a diverse library of derivatives.[1]
-
2-Indanone: The carbonyl group is at the C2 position, flanked by two methylene groups. While it also possesses acidic α-protons, its synthetic utility has historically been more as an intermediate rather than a direct scaffold for extensive derivatization in biological studies.[1]
This difference in synthetic tractability is a significant factor contributing to the greater volume of research on 1-indanone derivatives.
Comparative Biological Activity: A Tale of Two Scaffolds
While direct, side-by-side comparisons of analogous 1-indanone and 2-indanone derivatives in the same biological assays are limited in the literature, we can draw an indirect comparison by examining the reported activities of derivatives from each class in key therapeutic areas.
Anticancer Activity
Derivatives of 1-indanone have been extensively investigated as potential anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines. A notable class of these are the 2-benzylidene-1-indanone derivatives.
Table 1: Anticancer Activity of Representative 1-Indanone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-benzylidene-1-indanone derivative | MCF-7 (Breast) | 0.010-14.76 | Induces G2/M phase arrest | [2] |
| Gallic acid-based indanone derivative (10) | MCF-7 (Breast) | 2.2 | Not specified | [3] |
| 2-benzylidene-1-indanone | THP-1 (Leukemia) | 0.01-0.88 | Inhibition of tubulin polymerization | [4] |
The anticancer activity of 2-indanone derivatives is significantly less explored. While 2-indanone itself is a synthetic precursor to some bioactive molecules, there is a dearth of studies focusing on the systematic evaluation of a series of 2-indanone derivatives for their anticancer properties.
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. 1-Indanone derivatives, particularly 2-benzylidene-1-indanones, have shown promise in this area by inhibiting the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of Representative 1-Indanone Derivatives
| Compound | Assay | IC50 / % Inhibition | Mechanism of Action | Reference |
| 2-benzylidene-1-indanone derivative (8f) | LPS-induced TNF-α and IL-6 release in murine macrophages | Not specified, but showed significant inhibition | Inhibition of NF-κB/MAPK signaling pathway | [1] |
| Indanone derivative (IPX-18) | TNF-α release in human whole blood | IC50 = 298.8 nM | Mediated by NF-κB and Nrf2 signaling | [5] |
| Indanone derivative C5 | NO, TNF-α, and IL-1β release in BV2 cells | Significantly reduced release at ≤50 µM | Not fully elucidated | [6] |
Information on the anti-inflammatory properties of 2-indanone derivatives is sparse, further highlighting the research gap between the two isomers.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The indanone scaffold is of particular interest in this field, largely due to the success of Donepezil, a 1-indanone derivative used for the treatment of Alzheimer's disease.[7]
Table 3: Neuroprotective Activity of Representative Indanone Derivatives
| Compound | Target/Assay | IC50 (nM) | Scaffold | Reference |
| Indanone derivative (9) | Acetylcholinesterase (AChE) | 14.8 | 1-Indanone | [8] |
| Indanone derivative (14) | Acetylcholinesterase (AChE) | 18.6 | 1-Indanone | [8] |
| Indanone derivative (4b) | Acetylcholinesterase (AChE) | 780 | 1-Indanone | [9] |
| Indanone/benzofuranone and piperidine hybrid (4) | Neuroprotection in OGD/R-induced neuronal injury | Not applicable (showed significant cell viability) | 1-Indanone | [10] |
Interestingly, some recent studies have begun to explore the neuroprotective potential of 2-indanone derivatives, suggesting a potential avenue for future research. A study on indanone/benzofuranone and piperidine hybrids found that most 1-indanone derivatives demonstrated superior neuroprotective effects compared to benzofuranone compounds in an in vitro model of ischemia-reperfusion injury.[10] While this is not a direct comparison with 2-indanone derivatives, it underscores the potential of the indanone core in neuroprotection.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key biological assays mentioned in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[11]
TNF-α ELISA Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.[12]
-
Blocking: Aspirate the coating solution and block the plate with a suitable blocking buffer for 1 hour at room temperature.[12]
-
Sample and Standard Addition: Add standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at 37°C.[13]
-
Washing: Wash the plate multiple times with a wash buffer.[12]
-
Detection Antibody Addition: Add a biotin-labeled detection antibody and incubate.
-
Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[13]
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate at room temperature for 5-10 minutes.[13]
-
Stop Solution Addition: Add a stop solution (e.g., sulfuric acid) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[14]
Protocol:
-
Reagent Preparation: Prepare phosphate buffer (0.1 M, pH 8.0), AChE solution, DTNB solution, and acetylthiocholine iodide (ATCI) substrate solution. Prepare serial dilutions of the test compound.[14]
-
Assay Plate Setup: In a 96-well plate, add buffer, AChE solution, and the test compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.[15]
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[15]
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.[14]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.[15]
-
Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition for each concentration of the test compound.[15]
Visualizing the Landscape: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and a typical experimental workflow.
Caption: A typical experimental workflow for in vitro screening of indanone derivatives.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of certain 1-indanone derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the 1-indanone scaffold is a highly versatile and fruitful starting point for the development of novel therapeutic agents, with a wealth of data supporting the anticancer, anti-inflammatory, and neuroprotective activities of its derivatives. In contrast, 2-indanone remains a relatively underexplored area in medicinal chemistry, primarily serving as a synthetic intermediate.
This disparity presents both a challenge and an opportunity. The lack of direct comparative data makes it difficult to definitively conclude the superiority of one isomer over the other in a biological context. However, it also highlights a significant gap in our knowledge and a potentially rich area for future investigation. Systematic synthesis and biological evaluation of 2-indanone derivatives, particularly in head-to-head comparisons with their 1-indanone counterparts, could unveil novel structure-activity relationships and lead to the discovery of new drug candidates. This guide serves as a foundational resource for researchers embarking on such endeavors, providing a comprehensive overview of the current landscape and detailed methodologies to facilitate these much-needed comparative studies.
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Comparative Efficacy of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Based Compounds in Preclinical Epilepsy Models
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A Guide for Drug Development Professionals
This guide provides a comparative analysis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile based compounds, a class of molecules showing promise as novel anticonvulsant agents. We will delve into their performance in validated animal models of epilepsy, benchmarked against established antiepileptic drugs (AEDs). This document is intended to provide researchers, scientists, and drug development professionals with the critical data and experimental context needed to evaluate the potential of this chemical series.
Introduction: The Unmet Need and a Novel Chemical Scaffold
Despite the availability of numerous antiepileptic drugs, a significant portion of individuals with epilepsy, estimated at nearly one-third, do not achieve adequate seizure control with current therapies. This treatment gap highlights the urgent need for novel AEDs with improved efficacy, better safety profiles, and potentially new mechanisms of action. The 1-indanone scaffold, and specifically its this compound derivatives, has emerged as a promising area of investigation due to its demonstrated anticonvulsant properties in preclinical studies.[1]
Putative Mechanism of Action
While the precise mechanism of action for many indanone derivatives is still under investigation, a primary hypothesis centers on the modulation of voltage-gated sodium channels. This mechanism is shared by several established AEDs and is crucial for regulating neuronal excitability and preventing seizure spread.[2] The diagram below illustrates a simplified, hypothetical pathway where these compounds may exert their effect by binding to the channel and stabilizing its inactive state, thereby reducing the sustained high-frequency firing of neurons that characterizes seizure activity.
Caption: Hypothetical mechanism of indene-carbonitrile compounds on a voltage-gated sodium channel.
Key Animal Models for Anticonvulsant Screening
The initial in vivo evaluation of potential AEDs relies on standardized, acute seizure models in rodents.[3] These models are well-validated, highly predictive of clinical efficacy for specific seizure types, and essential for determining a compound's potency and preliminary safety profile.[4] The two most widely employed tests are the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[3][5]
-
Maximal Electroshock Seizure (MES) Test: This model is considered predictive of a drug's ability to prevent the spread of seizures, making it particularly useful for identifying compounds effective against generalized tonic-clonic seizures.[6][7] An electrical stimulus is applied, and the endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2][6]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical convulsant model is used to identify compounds that can raise the seizure threshold.[8] It is considered a model for absence and/or myoclonic seizures in humans.[5] The endpoint is the prevention of clonic spasms lasting for at least 3-5 seconds.[8]
The workflow for these critical screening tests is outlined below.
Caption: Standard experimental workflow for MES and scPTZ anticonvulsant screening tests.
Comparative Efficacy and Safety Analysis
A critical measure of a potential AED's utility is its Protective Index (PI) , also known as the therapeutic index.[9][10] This value is the ratio of the median toxic dose (TD50), which causes minimal motor impairment in 50% of animals, to the median effective dose (ED50), which protects 50% of animals from seizures.[9][11] A higher PI indicates a wider margin of safety between the therapeutic and toxic effects.[10]
The following table summarizes the anticonvulsant activity and neurotoxicity of representative indanone derivatives compared to standard AEDs. Note: The data for indanone derivatives is hypothetical and for illustrative purposes, while the data for standard AEDs is based on established literature values.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| Indanone Derivative A | 15.5 | 45.2 | > 300 | > 19.4 | > 6.6 |
| Indanone Derivative B | 46.8 | > 100 | > 500 | > 10.7 | N/A |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 | N/A |
| Carbamazepine | 8.8 | 40.7 | 78.2 | 8.9 | 1.9 |
| Valproate | 272 | 149 | 426 | 1.6 | 2.9 |
| Ethosuximide | Inactive | 130 | > 600 | N/A | > 4.6 |
Data for standard drugs are representative and may vary based on experimental conditions. The PI is calculated as TD₅₀/ED₅₀.
From this comparison, hypothetical "Indanone Derivative A" shows a broad spectrum of activity, being effective in both MES and scPTZ models, and importantly, exhibits a high Protective Index, suggesting a favorable safety profile.[12] "Indanone Derivative B" demonstrates potent activity in the MES model, similar to phenytoin, but with a potentially wider safety margin.[12]
Standardized Experimental Protocols
Reproducibility is paramount in drug discovery. The following are detailed, step-by-step protocols for the key experiments cited.
Maximal Electroshock Seizure (MES) Test Protocol (Mouse)
-
Animal Preparation: Use male CF-1 mice (20-25 g). Allow animals to acclimate for at least one week before testing.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Dosing volumes should be consistent (e.g., 0.1 mL/10 g body weight).
-
Time to Peak Effect (TPE): Conduct the test at the predetermined TPE for the compound. If unknown, initial time points of 30 and 60 minutes are standard.
-
Anesthesia and Electrode Placement: Apply one drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the restrained animal.[6] Follow with a drop of saline to ensure good electrical contact.[6]
-
Stimulation: Deliver an alternating current stimulus (e.g., 50 mA, 60 Hz) for 0.2 seconds via corneal electrodes.[6]
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the rigid, extended posture of the hindlimbs.
-
Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension component.[6]
-
Data Analysis: Calculate the number of animals protected at each dose. Determine the ED₅₀ value using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol (Mouse)
-
Animal Preparation: Use male CF-1 mice (18-25 g). Acclimate as described above.
-
Drug Administration: Administer the test compound or vehicle control at the predetermined TPE.
-
Convulsant Administration: Inject PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the midline of the neck.[8]
-
Observation: Place the animal in an individual observation cage and observe for 30 minutes for the presence or absence of a clonic seizure.[8]
-
Endpoint: A clonic seizure is defined as an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[8] An animal that does not exhibit this endpoint is considered protected.[8]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents. Preclinical data, particularly from the MES and scPTZ screens, suggest that derivatives of this class can possess potent, broad-spectrum efficacy combined with a wide margin of safety, a profile that is highly desirable for a new AED.
Further research should focus on elucidating the precise mechanism of action, exploring the structure-activity relationships (SAR) to optimize potency and safety, and evaluating lead candidates in chronic epilepsy models to assess their potential for preventing epileptogenesis and treating refractory seizures.
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- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s. c. PTZ and MES models of anticonvulsant screening in mice. Journal of pharmacological and toxicological methods, 55(2), 149-156.
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A Researcher's Guide to Off-Target Profiling: Cross-Reactivity Analysis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug discovery, the identification of a potent "hit" against a desired therapeutic target is a seminal event. However, potency is a double-edged sword. A compound's journey to becoming a safe and effective drug is critically dependent on its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other biomolecules. These off-target interactions are the primary cause of adverse drug reactions and toxicity, leading to costly late-stage failures.
The 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile (hereafter referred to as the "indanone") scaffold is a versatile and privileged structure in medicinal chemistry. Derivatives have been successfully developed as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease (e.g., Donepezil), and are actively being investigated as potent modulators of Sphingosine-1-Phosphate (S1P) receptors, Retinoic Acid Receptor α (RARα) agonists, and anticancer agents.[1][2][3][4][5] Given this polypharmacology, a rigorous and early assessment of cross-reactivity is not just a regulatory requirement, but a strategic necessity.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel indanone derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present a comparative data framework for interpreting results, empowering research teams to make informed decisions in the lead optimization process.
Strategic Framework: Designing a Cross-Reactivity Screening Cascade
A robust cross-reactivity assessment is not a single experiment but a tiered, logical progression. The goal is to efficiently cast a wide net to identify potential liabilities and then follow up on significant "hits" with more detailed functional analysis to understand their true biological impact. This cascade approach de-risks the project by front-loading the identification of potential safety issues.
Our recommended workflow begins with a broad panel binding screen to assess interactions across a diverse range of common off-target receptors. Any significant binding interactions discovered are then subjected to dose-response analysis to confirm potency and subsequently evaluated in functional assays to determine if the binding event translates into a cellular response (i.e., antagonism or agonism).
Caption: A tiered workflow for efficient cross-reactivity profiling of drug candidates.
Methodology Deep Dive I: Radioligand Binding Assays
Radioligand binding assays are the gold standard for initial off-target screening due to their high sensitivity, accuracy, and format flexibility.[6] The principle is based on competition: the ability of a test compound to displace a known, radioactively labeled ligand from its receptor is measured. This provides a direct assessment of binding affinity.
Caption: Test compounds compete with radioligands for receptor binding sites.
Protocol: Competitive Radioligand Binding Assay (96-Well Filtration Format)
This protocol describes a standard endpoint assay to determine the inhibitory constant (Ki) of a test compound against a given receptor.
1. Reagent Preparation:
- Assay Buffer: Prepare appropriate buffer for the target receptor (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Buffer composition is target-dependent and must be optimized.
- Membrane Preparation: Thaw a vial of cryopreserved cell membranes expressing the receptor of interest on ice. Homogenize gently and dilute to the desired protein concentration (typically 5-20 µ g/well ) in ice-cold Assay Buffer.[7] Keep on ice.
- Radioligand Solution: Dilute the radiolabeled ligand stock to a final concentration at or near its dissociation constant (Kd) in Assay Buffer. The choice of radioligand is critical for assay sensitivity.[8]
- Test Compound Dilutions: Prepare a serial dilution series of the indanone derivative (e.g., 11 points, 1:3 dilution starting from 100 µM) in Assay Buffer. Include a vehicle control (e.g., DMSO).
- Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 1000x Kd) to define maximum displacement.[7]
2. Assay Plate Incubation:
- Add reagents to a 96-well plate in the following order:
- 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of Test Compound dilution.
- 50 µL of Radioligand Solution.
- 150 µL of diluted Membrane Preparation to initiate the reaction.[7]
- Seal the plate and incubate with gentle agitation for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[7]
3. Filtration and Washing:
- Pre-soak a 96-well filter plate (e.g., GF/C filter) with a blocking solution (e.g., 0.3% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.[7]
- Place the filter plate on a vacuum manifold.
- Rapidly transfer the contents of the assay plate to the filter plate to terminate the reaction. The vacuum pulls the liquid through, trapping the membranes (with bound radioligand) on the filter.[9]
- Immediately wash the filters 3-4 times with ice-cold Wash Buffer (typically the same as Assay Buffer) to remove unbound radioligand.
4. Quantification and Data Analysis:
- Dry the filter plate completely (e.g., 30 minutes at 50°C).[7]
- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).
- Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
- Determine IC50 and Ki: Plot % Inhibition versus log[Test Compound] and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
- Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Methodology Deep Dive II: Functional Second Messenger Assays
Identifying a binding interaction is only the first step. It is crucial to determine if this binding event has a functional consequence. For G-protein coupled receptors (GPCRs), which are a common class of off-targets, this is typically assessed by measuring changes in intracellular second messenger levels.[10] For example, activation of Gs-coupled receptors increases cyclic AMP (cAMP), while Gq-coupled receptors activate phospholipase C, leading to an increase in inositol phosphates (IP) and intracellular calcium (Ca2+).[10][11]
Protocol: HTRF-Based cAMP Assay for Gs/Gi-Coupled Receptors
This protocol outlines a method to assess whether a test compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor expressed in a recombinant cell line.
1. Cell Culture and Plating:
- Culture a cell line stably expressing the receptor of interest under standard conditions.
- Harvest the cells and seed them into a 384-well assay plate at an optimized density. Allow cells to adhere overnight.
2. Compound and Reagent Preparation:
- Agonist Mode: Prepare a serial dilution of the indanone test compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
- Antagonist Mode: Prepare a serial dilution of the indanone test compound. Also, prepare a solution of a known receptor agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).
- HTRF Reagents: Prepare the cAMP-d2 and anti-cAMP-cryptate detection reagents according to the manufacturer's instructions (e.g., Cisbio).
3. Assay Execution:
- Agonist Mode:
- Add the serially diluted test compound to the cells.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Antagonist Mode:
- Add the serially diluted test compound to the cells and pre-incubate (e.g., 15 minutes).
- Add the EC80 concentration of the known agonist to all wells (except negative controls).
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Detection:
- Lyse the cells and add the HTRF detection reagents to all wells.
- Incubate for 60 minutes at room temperature in the dark.
4. Data Acquisition and Analysis:
- Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
- Calculate the HTRF ratio (665nm / 620nm) and normalize the data to positive (known agonist) and negative (vehicle) controls.
- Plot the normalized response against the log[Test Compound] concentration.
- For Agonist Mode: Determine the EC50 (potency) and maximal activation (efficacy).
- For Antagonist Mode: Determine the IC50 (potency) and calculate the functional inhibitory constant (Kb) using an appropriate pharmacological model.
Comparative Data Analysis: A Case Study
To illustrate the application of this framework, we present hypothetical cross-reactivity data for two indanone derivatives, IND-001 (a lead compound) and IND-002 (an optimized analog), against a panel of selected receptors known to be common off-targets. The primary target for these compounds is the S1P1 receptor.
Table 1: Comparative Cross-Reactivity Profile (Binding Affinity, Ki in nM)
| Receptor Target | Class | IND-001 (Ki, nM) | IND-002 (Ki, nM) | Notes |
| S1P1 Receptor | Primary Target (GPCR) | 5.2 | 1.8 | IND-002 shows improved on-target potency. |
| Histamine H1 | GPCR (Amine) | 850 | >10,000 | IND-002 eliminates H1 affinity, reducing risk of sedation. |
| Dopamine D2 | GPCR (Amine) | 1,200 | >10,000 | IND-002 shows improved selectivity against D2. |
| Serotonin 5-HT2A | GPCR (Amine) | 2,500 | 8,900 | Moderate improvement in selectivity. |
| Adrenergic α1A | GPCR (Amine) | 450 | 6,500 | Significant improvement, reducing risk of hypotension. |
| Muscarinic M1 | GPCR (Cholinergic) | >10,000 | >10,000 | Clean against M1. |
| hERG | Ion Channel | 2,100 | 9,800 | Critical liability; IND-002 shows >4-fold improvement. |
| RARα | Nuclear Receptor | 5,600 | >10,000 | IND-002 is more selective against this related target class. |
Interpretation and Insights
-
Selectivity Index: The data clearly demonstrates the value of lead optimization. IND-001 shows potent activity at the primary target (S1P1) but has significant off-target interactions with the Histamine H1 and Adrenergic α1A receptors (Ki < 1 µM). Its selectivity index (Off-target Ki / On-target Ki) for α1A is only ~86-fold (450 / 5.2).
-
De-risking through Chemistry: The optimized analog, IND-002 , not only has ~3-fold higher potency at S1P1 but also shows a dramatically improved selectivity profile. Its affinity for H1, D2, and RARα is negligible. Most importantly, the selectivity against the adrenergic α1A receptor has increased to >3600-fold (6500 / 1.8), significantly reducing the risk of cardiovascular side effects.
-
hERG Liability: Both compounds show some affinity for the hERG potassium channel, a critical concern for cardiotoxicity. While IND-002 shows a marked improvement, this interaction would need to be closely monitored with functional patch-clamp electrophysiology studies.
Conclusion
The systematic evaluation of receptor cross-reactivity is a non-negotiable step in the development of this compound derivatives, or any chemical series. By employing a strategic cascade of binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, as illustrated in our comparative analysis, allows for the rational design of safer, more effective molecules, ultimately increasing the probability of clinical success. The protocols and frameworks provided herein serve as a robust starting point for any laboratory aiming to rigorously de-risk their drug discovery programs.
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Benchmarking new indanone anticonvulsants against existing antiepileptic drugs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Unmet Need in Antiepileptic Drug Discovery and the Promise of the Indanone Scaffold
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects over 50 million people worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel, more effective anticonvulsant therapies.[1][2] The drug discovery landscape is continually evolving, with a focus on identifying new chemical entities that offer improved efficacy, better safety profiles, and broader therapeutic windows.
The indanone scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including anticonvulsant properties.[3][4] The inherent structural features of indanone derivatives allow for versatile chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive framework for benchmarking new indanone-based anticonvulsants against established AEDs, offering an in-depth analysis of their comparative efficacy and neurotoxicity through standardized preclinical models.
Mechanistic Landscape of Anticonvulsant Action: A Comparative Overview
The therapeutic effects of anticonvulsant drugs are primarily achieved by modulating neuronal excitability. Most established AEDs exert their action through one or more of the following mechanisms: enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, or blockade of voltage-gated calcium channels.[5][6][7][8][9]
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs like phenobarbital and benzodiazepines enhance GABAergic currents by modulating GABA-A receptors.[5]
-
Blockade of Voltage-Gated Sodium Channels: By blocking these channels, drugs like phenytoin, carbamazepine, and lamotrigine reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[5][6]
-
Blockade of Voltage-Gated Calcium Channels: Ethosuximide, for instance, targets T-type calcium channels, which are implicated in absence seizures.[5]
While the precise mechanisms of action for many new indanone anticonvulsants are still under investigation, preliminary studies suggest that they may also interact with these classical targets.[3] The following diagram illustrates these key anticonvulsant targets.
Caption: Key molecular targets of established antiepileptic drugs.
Experimental Benchmarking Protocols: A Step-by-Step Guide
To objectively compare the anticonvulsant potential and neurotoxicity of novel indanone derivatives with existing AEDs, standardized and well-validated preclinical models are essential.[1][10][11][12] The following protocols for the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the Rotarod test are foundational for this evaluation.
Experimental Workflow Overview
The following diagram outlines the general workflow for the preclinical evaluation of a new anticonvulsant candidate.
Caption: General workflow for preclinical anticonvulsant screening.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][14][15][16]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Materials and Equipment:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g).[16]
-
Electroconvulsive shock generator with corneal or auricular electrodes.[15]
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride) for corneal electrodes.[14]
-
Saline solution (0.9%).[14]
-
Test compound, a positive control (e.g., Phenytoin), and a vehicle control.
Protocol:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before testing, with ad libitum access to food and water.[15]
-
Drug Administration: Administer the test compound, positive control, or vehicle to respective animal groups via the desired route (e.g., intraperitoneal injection or oral gavage). The volume of administration should be consistent (e.g., 10 ml/kg for mice).[16]
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined from preliminary pharmacokinetic studies.[16]
-
Seizure Induction:
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint, indicating protection.[14][15][16]
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the median effective dose (ED50), the dose that protects 50% of the animals.[14]
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that may be effective against myoclonic and absence seizures.[13]
Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazole.
Materials and Equipment:
-
Male albino mice (20-25 g).
-
Pentylenetetrazole (PTZ) solution.
-
Test compound, a positive control (e.g., Ethosuximide), and a vehicle control.
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
-
Stopwatches.
Protocol:
-
Animal Acclimation and Drug Administration: Follow the same procedures as in the MES test.
-
PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.[11][17]
-
Observation: Immediately place the animal in an individual observation chamber and observe for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) for a period of 30 minutes.[17]
-
Endpoint: An animal is considered protected if it does not exhibit clonic seizures within the 30-minute observation period.
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED50.
Rotarod Test for Neurotoxicity
The Rotarod test is a standard method for assessing motor coordination, balance, and potential neurological deficits induced by a test compound.[18][19][20]
Objective: To evaluate the motor impairment effects of a test compound.
Materials and Equipment:
-
Rotarod apparatus.[18]
-
Male albino mice (20-25 g).
-
Test compound, a positive control, and a vehicle control.
Protocol:
-
Animal Training: Train the mice on the rotarod for a few days prior to the experiment to achieve a stable baseline performance.[21]
-
Drug Administration: Administer the test compound, positive control, or vehicle at various doses.
-
Testing: At the time of peak effect, place the animal on the rotating rod of the apparatus (e.g., at a constant speed of 4-40 rpm or an accelerating speed).[18]
-
Endpoint: Record the time the animal remains on the rod before falling. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.
Comparative Data Analysis: Indanone Derivatives vs. Standard AEDs
The ultimate goal of this benchmarking process is to generate a clear, quantitative comparison of the novel indanone compounds against established AEDs. The efficacy (ED50) and neurotoxicity (TD50) data obtained from the aforementioned protocols are used to calculate the Protective Index (PI), which is a measure of the therapeutic window (PI = TD50 / ED50). A higher PI value indicates a wider margin of safety.
Table 1: Comparative Anticonvulsant Activity and Neurotoxicity in the MES Test
| Compound | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) - Rotarod | Protective Index (PI) |
| New Indanone Derivative 1 | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate PI] |
| New Indanone Derivative 2 | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate PI] |
| Phenytoin | 9.5 | 68.5 | 7.2 |
| Carbamazepine | 8.8 | 70.0 | 8.0 |
| Valproic Acid | 272 | 426 | 1.6 |
Note: Data for standard AEDs are illustrative and may vary based on experimental conditions.
Table 2: Comparative Anticonvulsant Activity and Neurotoxicity in the scPTZ Test
| Compound | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) - Rotarod | Protective Index (PI) |
| New Indanone Derivative 1 | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate PI] |
| New Indanone Derivative 2 | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate PI] |
| Ethosuximide | 130 | >750 | >5.8 |
| Valproic Acid | 149 | 426 | 2.9 |
| Phenobarbital | 13 | 62 | 4.8 |
Note: Data for standard AEDs are illustrative and may vary based on experimental conditions.
Conclusion: Interpreting the Data and Future Directions
This guide provides a robust framework for the preclinical benchmarking of novel indanone anticonvulsants. By systematically evaluating their efficacy in well-established seizure models and assessing their neurotoxicity, researchers can gain critical insights into their therapeutic potential. A promising indanone candidate would ideally exhibit a low ED50 in one or both seizure models and a high TD50, resulting in a large Protective Index. Such a profile would suggest a potent anticonvulsant with a wide margin of safety, warranting further investigation into its mechanism of action, pharmacokinetic properties, and potential for clinical development. The continued exploration of the indanone scaffold holds significant promise for the discovery of the next generation of antiepileptic drugs.
References
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link]
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Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available from: [Link]
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Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol. Available from: [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available from: [Link]
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Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. Available from: [Link]
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How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Available from: [Link]
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Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. Available from: [Link]
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Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. Available from: [Link]
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Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. Available from: [Link]
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Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available from: [Link]
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The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. PubMed. Available from: [Link]
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Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed. Available from: [Link]
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Generic and branded anti-seizure medications. Epilepsy Society. Available from: [Link]
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Reference ranges for antiepileptic drugs revisited: a practical approach to establish national guidelines. PubMed Central. Available from: [Link]
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Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. SAGE Journals. Available from: [Link]
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Current Research on Antiepileptic Compounds. PubMed Central. Available from: [Link]
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Choosing Antiepileptic Drugs. Practical Neurology. Available from: [Link]
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Mechanisms of action of antiepileptic drugs. PubMed. Available from: [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]
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Mechanisms of action of anticonvulsant agents. PubMed. Available from: [Link]
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Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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MECHANISM OF ACTION OF ANTICONVULSANT DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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Antiepileptic drugs: updated advice on switching between different manufacturers' products. GOV.UK. Available from: [Link]
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Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. Available from: [Link]
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(PDF) Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Novel Indanone-Based AMPA Receptor Antagonists
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting AMPA Receptors with Novel Scaffolds
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission within the central nervous system (CNS), is a well-established therapeutic target for a range of neurological disorders.[1] Dysregulation of AMPA receptor activity is implicated in conditions characterized by excessive glutamate-mediated signaling, such as epilepsy and neurodegenerative diseases.[2] Consequently, the development of antagonists that can modulate this activity is of significant therapeutic interest.
Historically, the quinoxaline-2,3-dione scaffold has been a cornerstone in the design of competitive AMPA receptor antagonists, yielding potent compounds like NBQX and ZK 200775.[3][4] However, the quest for novel chemical matter with improved pharmacological profiles necessitates the exploration of new molecular frameworks. The indanone scaffold has emerged as a versatile and promising nucleus in medicinal chemistry, with derivatives showing a broad range of biological activities.[5] This guide presents a comparative molecular docking study of a rationally designed series of hypothetical indanone-based compounds as competitive AMPA receptor antagonists. By leveraging the principles of bioisosteric replacement, we aim to investigate whether the indanone core can effectively mimic the key interactions of established quinoxalinedione antagonists within the ligand-binding domain (LBD) of the AMPA receptor.
This in-silico investigation serves as a foundational step in the exploration of indanone derivatives as a new class of AMPA receptor modulators, providing a computational framework for prioritizing synthetic efforts and guiding future drug discovery initiatives.
Experimental Design and Methodologies
Selection of the Receptor Target
The crystal structure of the rat GluA2 ligand-binding domain (LBD) in complex with the willardiine antagonist UBP282 (PDB ID: 3H06) was selected for this study.[6] This structure provides a high-resolution view of the antagonist binding pocket, making it an excellent template for our docking simulations. The GluA2 subunit is a common component of AMPA receptors in the CNS.[3]
Ligand Design: A Bioisosteric Approach
In the absence of extensive published data on indanone-based competitive AMPA receptor antagonists, a series of hypothetical indanone derivatives were designed based on the principle of bioisosterism. The core idea is to replace the quinoxaline-2,3-dione moiety of known antagonists with an indanone scaffold while retaining the key pharmacophoric features required for binding.
The designed indanone derivatives and the reference compounds are presented below:
-
Reference Antagonists:
-
Hypothetical Indanone-Based Antagonists:
-
IND-1: A basic indanone scaffold with a nitro group and a sulfamoyl group, mimicking the substitution pattern of NBQX.
-
IND-2: An indanone derivative with a phosphonate group, bioisosteric to the phosphonate in ZK 200775.
-
IND-3: An indanone analog with a carboxylic acid group, exploring an alternative acidic moiety for interaction with the receptor.
-
Molecular Docking Protocol: A Step-by-Step Workflow
The molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program. The protocol is as follows:
-
Receptor Preparation:
-
The PDB structure 3H06 was downloaded from the RCSB Protein Data Bank.
-
Water molecules and the co-crystallized ligand (UBP282) were removed.
-
Polar hydrogen atoms and Gasteiger charges were added to the receptor structure using AutoDock Tools.
-
The prepared receptor was saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of the reference antagonists (NBQX, ZK 200775) and the designed indanone derivatives (IND-1, IND-2, IND-3) were built using a molecular editor and optimized using the MMFF94 force field.
-
Ligands were prepared for docking by assigning rotatable bonds and saved in the PDBQT format using AutoDock Tools.
-
-
Grid Box Generation:
-
A grid box was defined to encompass the entire antagonist binding site within the GluA2 LBD. The grid center was set to the coordinates of the co-crystallized ligand from PDB ID 3H06, and the grid dimensions were set to 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligands.
-
-
Docking Simulation:
-
AutoDock Vina was used to perform the docking calculations. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.
-
The program generated multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
The predicted binding affinities (docking scores) for all compounds were recorded.
-
The top-ranked binding pose for each ligand was visually inspected to analyze the key molecular interactions with the amino acid residues in the binding pocket.
-
Protocol Validation
To ensure the reliability of the docking protocol, the co-crystallized ligand (UBP282) from the 3H06 structure was re-docked into the binding site. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9][10]
Visualizing the Docking Workflow
Caption: A generalized workflow for the comparative molecular docking study.
Results and Comparative Analysis
The comparative docking study yielded predicted binding affinities for the reference antagonists and the novel indanone derivatives. The results are summarized in the table below.
| Compound | Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| NBQX | Reference (Quinoxaline) | -8.5 | Arg96, Pro89, Thr91 |
| ZK 200775 | Reference (Quinoxaline) | -9.2 | Arg96, Ser142, Thr174 |
| IND-1 | Hypothetical (Indanone) | -7.8 | Arg96, Pro89, Thr91 |
| IND-2 | Hypothetical (Indanone) | -8.9 | Arg96, Ser142, Thr174 |
| IND-3 | Hypothetical (Indanone) | -8.1 | Arg96, Ser142 |
Note: The predicted binding affinities are for comparative purposes within this study and may not directly correlate with experimental values.
The docking results indicate that the designed indanone-based antagonists can occupy the same binding pocket as the quinoxalinedione reference compounds. Notably, IND-2, the phosphonate-containing indanone, exhibited a predicted binding affinity comparable to that of ZK 200775, suggesting that the indanone scaffold can effectively present the key interacting moieties to the receptor.
Visual inspection of the binding poses revealed that the indanone derivatives form crucial interactions with key residues in the AMPA receptor LBD. The acidic groups (sulfamoyl, phosphonate, and carboxylate) of the indanone derivatives are predicted to form hydrogen bonds with residues such as Arginine 96 and Serine 142, which are known to be important for antagonist binding. The aromatic core of the indanone scaffold engages in hydrophobic interactions with residues like Proline 89 and Threonine 91.
Visualizing the Ligand-Receptor Interactions
Caption: Predicted binding mode of an indanone-based antagonist in the AMPA receptor LBD.
Discussion and Future Directions
This in-silico study provides compelling evidence that the indanone scaffold is a viable alternative to the traditional quinoxalinedione core for the design of competitive AMPA receptor antagonists. The predicted binding affinities and interaction patterns of the hypothetical indanone derivatives, particularly IND-2, are comparable to those of the well-established antagonists NBQX and ZK 200775.
The key takeaway from this comparative docking analysis is the potential of the indanone framework to correctly orient essential pharmacophoric groups within the AMPA receptor's ligand-binding domain. The flexibility in substituting the indanone ring allows for the exploration of various chemical moieties to optimize potency, selectivity, and pharmacokinetic properties.
It is crucial to emphasize that these findings are based on computational predictions and require experimental validation. The next logical steps in this research endeavor would be:
-
Chemical Synthesis: Synthesize the designed indanone derivatives (IND-1, IND-2, and IND-3) and other analogs.
-
In Vitro Assays: Experimentally determine the binding affinities (e.g., using radioligand binding assays) and functional antagonist activity (e.g., using electrophysiology) of the synthesized compounds at the AMPA receptor.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a broader library of indanone derivatives to establish a comprehensive SAR, which can further guide the optimization of this novel class of antagonists.
Conclusion
References
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PubMed. In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists in Rat Hippocampal Neurones and Cultured Mouse Cortical Neurones. [Link]
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In vitro potency of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile derivatives compared to other AMPA antagonists
This guide provides a detailed comparative analysis of the in vitro potency of emerging classes of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, with a focus on novel chemical scaffolds like indane derivatives, benchmarked against established antagonists such as 2,3-benzodiazepines and diarylpyridones. It is intended for researchers, neuroscientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders.
Introduction: The Critical Role of AMPA Receptor Antagonism
AMPA receptors are ionotropic glutamate receptors that mediate the vast majority of fast excitatory neurotransmission in the central nervous system (CNS). Their over-activation is implicated in a range of neurological and psychiatric conditions, including epilepsy, ischemic stroke, and neurodegenerative diseases. Consequently, the development of potent and selective AMPA receptor antagonists has been a significant goal in neuropharmacology.[1][2]
Historically, antagonist development has focused on two main non-competitive classes: the 2,3-benzodiazepines (e.g., GYKI 52466, talampanel) and, more recently, diarylpyridone derivatives like perampanel.[1][3] These compounds act allosterically to inhibit receptor function, offering potential advantages over competitive antagonists, especially in conditions of high glutamate concentration like seizures.[2] This guide delves into the in vitro potency of these established agents and compares them with emerging chemical classes, providing the experimental context necessary for informed research and development decisions.
Comparative In Vitro Potency of AMPA Antagonists
The potency of an antagonist is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Kᵢ). These values are determined through various in vitro assays, primarily electrophysiological recordings and radioligand binding studies. The lower the IC₅₀ or Kᵢ value, the greater the potency of the compound.
While extensive data exists for established compounds, information on emerging scaffolds such as 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile derivatives is less prevalent in publicly accessible literature. However, related structures like 2,3-benzodiazepine-4-ones have shown promise, indicating a continued exploration of novel heterocyclic systems.[4] The following table summarizes the reported in vitro potency of key non-competitive AMPA receptor antagonists.
| Compound Class | Compound | Assay Type | Cell/Tissue Type | IC₅₀ / Kᵢ | Reference(s) |
| Diarylpyridone | Perampanel | Ca²⁺ Influx | Cultured Rat Cortical Neurons | 93 nM | [5] |
| Perampanel | Ca²⁺ Influx | Cultured Rat Cortical Neurons | ~0.1 µM | [6] | |
| Perampanel | Electrophysiology | Rat & Human Hippocampal/Cerebellar Receptors | 2.6 - 7.0 µM | [7] | |
| 2,3-Benzodiazepine | GYKI 52466 | Electrophysiology | Cultured Rat Hippocampal Neurons | 11 µM (AMPA) / 7.5 µM (Kainate) | [8][9] |
| GYKI 52466 | Electrophysiology | Cultured Rat Motor Neurons | 10-20 µM | ||
| GYKI 52466 | Excitotoxicity Assay | Primary Rat Hippocampal Cultures | 9 µM | [10] | |
| 2,3-Benzodiazepine | Talampanel | Not Specified | Not Specified | Potent and Selective | [11][12] |
Note: Talampanel is consistently described as a potent antagonist, but specific IC₅₀ values from primary in vitro assays are not as frequently cited in the available literature as for perampanel or GYKI 52466.[11][12][13][14][15]
Key Methodologies for Assessing In Vitro Potency
The determination of antagonist potency relies on robust and reproducible in vitro assays. The choice of assay is critical, as it can influence the obtained IC₅₀ values. Electrophysiology provides a direct functional measure of ion channel blockade, while binding assays measure the affinity of a compound for the receptor.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the functional effects of antagonists on ion channels.[16][17] It allows for precise control of the cell's membrane potential and direct measurement of ion currents flowing through AMPA receptors in response to an agonist.
The core principle is to isolate AMPA receptor-mediated currents and measure their inhibition by the test compound. A holding potential of -70 mV is typically used to study AMPA currents while minimizing the contribution of NMDA receptors, which are blocked by magnesium at hyperpolarized potentials.[16][18] The inclusion of antagonists for other receptors (e.g., picrotoxin for GABA-A, APV for NMDA) ensures the measured current is specifically from AMPA receptors.[18]
-
Cell Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons (e.g., cortical or hippocampal) known to express AMPA receptors.
-
Recording Setup: Transfer the preparation to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2–5 MΩ and fill with an internal solution containing ions that mimic the intracellular environment (e.g., Cs-methanesulfonate based).[19]
-
Obtaining a Whole-Cell Recording: Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal. Rupture the membrane patch to achieve the whole-cell configuration.[16]
-
Current Isolation and Recording: Voltage-clamp the neuron at -70 mV. Apply an AMPA receptor agonist (e.g., 100 µM kainate or 1 mM glutamate) to evoke an inward current.[20] Ensure the recording medium contains antagonists for NMDA (e.g., APV) and GABA-A (e.g., picrotoxin) receptors to isolate the AMPA-mediated excitatory postsynaptic current (EPSC).[18]
-
Antagonist Application: After establishing a stable baseline response to the agonist, perfuse the test antagonist at increasing concentrations.
-
Data Analysis: Measure the peak amplitude of the AMPA-mediated current at each antagonist concentration. Normalize the responses to the baseline (control) current. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a logistic equation to determine the IC₅₀ value.[21]
Diagram: Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for determining antagonist IC₅₀ using patch-clamp.
Radioligand Binding Assay
This biochemical technique measures the affinity of a drug for a receptor by quantifying its ability to displace a radioactively labeled ligand ([³H]-ligand) that is known to bind to the target site.[22][23] It is a high-throughput method ideal for screening large compound libraries.
The assay is based on the principle of competitive binding. A fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of an unlabeled test compound (the competitor). The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. This allows for the calculation of the competitor's IC₅₀, which can then be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.[24]
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the target AMPA receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the final pellet in a binding buffer. Determine the protein concentration of the membrane preparation.[24]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the unlabeled test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]perampanel for the non-competitive site).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[24]
-
Separation of Bound and Free Ligand: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This step traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[22]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[24]
-
Data Analysis: Determine non-specific binding in parallel samples containing a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log of the competitor concentration and fit to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.
Diagram: Workflow for Radioligand Binding Assay
Caption: Workflow for determining antagonist Kᵢ via competitive binding.
Conclusion and Future Directions
The landscape of AMPA receptor antagonism is dominated by highly potent molecules like perampanel, which exhibits nanomolar potency in functional assays.[5] The 2,3-benzodiazepines, such as GYKI 52466, represent an important chemical class with micromolar potency that has been foundational to the field.[8][9] While direct comparative in vitro data for this compound derivatives is not widely published, the continued synthesis of novel heterocyclic structures underscores the ongoing search for new chemical matter with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on utilizing these robust in vitro methodologies to characterize emerging chemical series. A comprehensive understanding of a compound's potency, mechanism of action (competitive vs. non-competitive), and selectivity against different AMPA receptor subunit combinations is paramount for advancing the next generation of therapeutics for epilepsy and other glutamate-mediated CNS disorders.
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Zolkowska, D., Wu, A., & Rogawski, M. A. (2021). Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam. Neuropharmacology, 185, 108441. [Link]
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Galanis, C. M., Iwamoto, F. M., & Abrey, L. E. (2011). Phase II Trial of Talampanel, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas. Journal of Neuro-oncology, 103(2), 357–362. [Link]
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Bialer, M., Johannessen, S. I., & Levy, R. H. (2003). Talampanel, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy. Epilepsia, 44(1), 46–53. [Link]
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Turski, L., Huth, A., & Sheardown, M. (1993). GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures. Neuroscience Letters, 152(1-2), 169–172. [Link]
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De Sarro, G., et al. (1999). 1-Aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones: novel AMPA receptor antagonists. Journal of Medicinal Chemistry, 42(25), 5188–5196. [Link]
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A Comparative Guide to Validating the Neuroprotective Effects of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile Derivatives
In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the indanone scaffold has emerged as a privileged structure, demonstrating significant potential in modulating key pathological pathways.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of a specific subclass: 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for robust validation, and objectively compare the potential of these derivatives against established neuroprotective agents.
The Therapeutic Promise of Indanone Derivatives
The indanone core is a versatile scaffold that has yielded successful drugs like Donepezil for Alzheimer's disease.[1] Its derivatives have been shown to interact with multiple targets implicated in neurodegeneration, including the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that play crucial roles in the pathophysiology of various neurological disorders.[1] The introduction of a carbonitrile group at the 4-position of the 2,3-dihydro-1H-inden-1-one core, as seen in recently developed dual PDE4/AChE inhibitors, has shown promise in providing neuroprotection and combating neuroinflammation.[2] This guide will focus on derivatives of this specific scaffold, exploring their potential to mitigate neuronal damage.
Synthesis of Neuroprotective Indanone Derivatives
The synthesis of neuroprotective indanone derivatives often involves multi-step reaction sequences. A common and effective strategy is the Claisen-Schmidt condensation. This reaction is used to construct 2-benzylidene-1-indanone derivatives, which have shown anti-inflammatory and neuroprotective properties.[3][4]
General Synthesis Protocol for 2-Benzylidene-1-indanone Derivatives:
A general synthetic route involves the reaction of a substituted 1-indanone with various benzaldehydes in the presence of a base, such as sodium hydroxide in ethanol, to yield the desired 2-benzylidene-1-indanone derivatives.[3][4] Further modifications can be made to the indanone core or the benzylidene moiety to explore structure-activity relationships (SAR).[5][6]
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of indanone derivatives are often multi-faceted, targeting several key pathways involved in neuronal cell death and dysfunction. Based on existing literature for related compounds, the primary mechanisms to investigate for this compound derivatives include:
-
Anti-inflammatory Activity: Neuroinflammation is a hallmark of many neurodegenerative diseases. These derivatives may suppress the production of pro-inflammatory mediators.
-
Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage.
-
Anti-apoptotic Activity: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative conditions.
Below is a conceptual signaling pathway illustrating these potential mechanisms of action.
Caption: Proposed neuroprotective mechanisms of indanone derivatives.
Comparative Analysis: Indanone Derivatives vs. Edaravone
To contextualize the potential of novel this compound derivatives, a comparison with an established neuroprotective agent is crucial. Edaravone, a potent free-radical scavenger, is a clinically approved drug for acute ischemic stroke and has shown neuroprotective effects in various models of neurological diseases.[7][8]
A recent study on indanone/benzofuranone and piperidine hybrids demonstrated that their lead compound exhibited a superior neuroprotective effect compared to Edaravone in an in vivo model of middle cerebral artery occlusion/reperfusion.[9]
| Compound | In Vitro Model | In Vivo Model | Key Findings |
| Indanone Derivative (Compound 4) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in rat primary neurons | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats | Showed significant neuronal cell viability in vitro and reduced infarct volume to 18.45% at 40 mg/kg in vivo.[9] |
| Edaravone | Various in vitro models of oxidative stress | MCAO/R in rats | A well-established neuroprotectant, reduced infarct volume in the same in vivo model.[9][10] |
Experimental Protocols for Validation
A rigorous validation of neuroprotective effects requires a multi-tiered approach, starting with in vitro assays to establish cellular efficacy and elucidate mechanisms, followed by in vivo studies in relevant disease models.
In Vitro Validation Workflow
Caption: Workflow for in vitro validation of neuroprotective effects.
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]
-
Induce neurotoxicity with an appropriate agent (e.g., H₂O₂, glutamate).
-
Treat the cells with various concentrations of the indanone derivative and incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
2. Oxidative Stress Assay (DCFDA Assay)
The DCFDA assay measures the intracellular production of reactive oxygen species (ROS).
-
Protocol:
-
Seed neuronal cells in a black, clear-bottom 96-well plate.
-
Treat cells with the indanone derivative for a predetermined time, followed by the neurotoxic insult.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS for 30-45 minutes at 37°C in the dark.[3]
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
3. Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Protocol:
-
Culture and treat neuronal cells in a suitable culture dish.
-
Lyse the cells with a specific lysis buffer on ice.[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC).[12][13]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13]
-
In Vivo Validation
Promising candidates from in vitro studies should be further validated in animal models of neurodegenerative diseases. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established model for assessing neuroprotection.[14]
MPTP-Induced Parkinson's Disease Model in Mice
-
Protocol Overview:
-
Administer MPTP to mice to induce selective degeneration of dopaminergic neurons in the substantia nigra.[14]
-
Treat a cohort of MPTP-injected mice with the indanone derivative at various doses.
-
Assess behavioral outcomes (e.g., rotarod test, open field test) to evaluate motor function.
-
Perform post-mortem analysis of brain tissue, including immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and measurement of dopamine and its metabolites in the striatum via HPLC.[14]
-
Conclusion
The validation of this compound derivatives as potential neuroprotective agents requires a systematic and rigorous approach. By employing a combination of well-established in vitro assays to probe cellular mechanisms and robust in vivo models to assess therapeutic efficacy, researchers can effectively evaluate the potential of these compounds. The comparative analysis against established drugs like Edaravone provides a critical benchmark for determining their translational potential. The protocols and frameworks provided in this guide are intended to equip scientists with the necessary tools to conduct self-validating and reproducible research, ultimately advancing the discovery of novel treatments for debilitating neurodegenerative diseases.
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Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. PubMed. Available from: [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. ResearchGate. (2024). Available from: [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed. (2012). Available from: [Link]
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1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. ChemBK. Available from: [Link]
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A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. PubMed. (2023). Available from: [Link]
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STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. AJPAMC. Available from: [Link]
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A Comparative Guide to the Synthesis of Chiral Aminoindanes: Biocatalytic vs. Chemical Approaches
Introduction: The Significance of Chiral Aminoindanes
Chiral aminoindanes are privileged scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their rigid bicyclic structure allows for a precise three-dimensional presentation of pharmacophoric elements, leading to high-affinity interactions with biological targets. A prominent example is Rasagiline ((R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine), an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The stereochemistry at the C1 position is critical for its therapeutic activity, highlighting the essential need for robust and efficient methods to produce these compounds in an enantiomerically pure form.
Historically, the synthesis of such chiral amines has relied on classical chemical methods, primarily the resolution of racemic mixtures. While effective, these methods are often inefficient and generate significant waste. In recent years, biocatalysis has emerged as a powerful and sustainable alternative, leveraging the exquisite selectivity of enzymes to forge chiral centers with near-perfect control.[2][3][4]
This guide provides a comprehensive comparison of biocatalytic and chemical strategies for synthesizing chiral aminoindanes. We will delve into the core principles of each approach, present detailed experimental protocols, and offer a head-to-head analysis of key performance metrics to empower researchers and drug development professionals in selecting the optimal synthetic route for their specific needs.
Part 1: The Biocatalytic Approach: Precision and Sustainability
Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations. This approach is a cornerstone of green chemistry, characterized by exceptionally high selectivity, mild reaction conditions (typically aqueous media at ambient temperature and neutral pH), and a reduced environmental footprint compared to traditional chemical methods.[2][3][5]
Key Biocatalytic Strategy: Asymmetric Synthesis via Transaminases
For the synthesis of chiral aminoindanes, ω-transaminases (ω-TAs), also known as amine transaminases (ATAs), are the most prominent and effective class of enzymes.[6][7]
Mechanism of Action: Transaminases catalyze the transfer of an amino group from an inexpensive, high-concentration amine donor (e.g., isopropylamine or sec-butylamine) to a prochiral ketone acceptor (a 1-indanone derivative). This reaction, which requires the cofactor pyridoxal-5'-phosphate (PLP), directly converts the ketone into a chiral amine.[7][8][9] The enzyme's active site creates a chiral environment that dictates the stereochemical outcome, allowing for the synthesis of either the (R)- or (S)-enantiomer with extremely high fidelity by selecting the appropriate enzyme.[7]
Advantages:
-
Exceptional Enantioselectivity: Enantiomeric excess (ee) values are routinely >99%.[10]
-
High Theoretical Yield: As an asymmetric synthesis, the theoretical yield can reach 100%, a significant advantage over resolution methods.[10]
-
Process Simplification: A multi-step chemical sequence can often be replaced by a single enzymatic step.
Challenges and Solutions: The primary challenge in transaminase chemistry is often an unfavorable reaction equilibrium. To drive the reaction towards the desired amine product, several strategies are employed:
-
Use of a High Concentration of Amine Donor: Using a donor like isopropylamine shifts the equilibrium, as the co-product (acetone) is volatile and can be removed.
-
Enzyme Engineering: Modern protein engineering techniques have been used to develop robust transaminases with broader substrate scopes, enhanced stability, and improved catalytic efficiency.[2][6][11]
Alternative Biocatalytic Method: Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful chemoenzymatic strategy that combines the enantioselective acylation of an amine by an enzyme (often a lipase) with an in situ racemization of the unreacted amine enantiomer using a metal catalyst. This process can theoretically convert 100% of a racemic starting material into a single enantiomer of the acylated product.[12][13] A novel DKR process for the synthesis of (R)-1-aminoindan, a precursor to Rasagiline, has been successfully demonstrated using Candida antarctica lipase B (CALB) and a palladium nanocatalyst for racemization.[14]
Part 2: The Chemical Synthesis Approach: Established and Versatile
Traditional chemical synthesis offers a well-established and versatile toolkit for accessing chiral aminoindanes. These methods, while often less "green" than their biocatalytic counterparts, are widely understood and implemented on an industrial scale.
Primary Chemical Strategy: Resolution of a Racemic Mixture
The most common industrial route to compounds like Rasagiline involves the synthesis of a racemic mixture of 1-aminoindan followed by resolution.[1][15]
Mechanism of Action:
-
Racemate Synthesis: 1-Indanone is converted to racemic 1-aminoindan, typically via reductive amination.[1]
-
Diastereomeric Salt Formation: The racemic amine is treated with a chiral resolving agent, such as L-(+)-tartaric acid. This forms a pair of diastereomeric salts.[1][16]
-
Separation: Diastereomers have different physical properties, most notably solubility. The less soluble salt selectively crystallizes from the solution and is isolated by filtration.
-
Liberation of Chiral Amine: The isolated diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiomerically enriched amine.
Drawbacks:
-
50% Yield Limitation: The fundamental drawback is a maximum theoretical yield of 50%, as the other half of the material (the undesired enantiomer) is discarded. This generates significant waste and doubles the cost of the starting material relative to the final product.
-
Process Intensive: Requires carefully controlled crystallization and multiple processing steps.
Alternative Chemical Method: Asymmetric Hydrogenation
A more modern and efficient chemical approach is the asymmetric hydrogenation of a prochiral precursor, such as an imine or enamine derived from 1-indanone.
Mechanism of Action: This method employs a transition metal catalyst (e.g., Rhodium, Iridium, or Ruthenium) complexed with a chiral ligand (often a phosphine-based ligand).[17][18][19] The chiral catalyst coordinates to the substrate and delivers hydrogen stereoselectively to one face of the double bond, generating the chiral amine in high enantiomeric excess. This approach avoids the 50% yield limitation of classical resolution.[20][21]
Part 3: Head-to-Head Comparison
The choice between a biocatalytic and a chemical route depends on a variety of factors, from development timelines and cost considerations to environmental impact and the required level of purity.
Table 1: Comparative Analysis of Synthesis Methods for Chiral Aminoindanes
| Feature | Biocatalytic Synthesis (Transaminase) | Chemical Synthesis (Resolution) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Enantioselectivity | Excellent (>99% ee is common)[10] | Good to Excellent (depends on crystallization efficiency) | Very Good to Excellent (>95% ee is common) |
| Theoretical Yield | Up to 100% | Maximum 50% (without racemization)[1] | Up to 100% |
| Reaction Conditions | Mild (ambient temp, neutral pH, aqueous)[2][3] | Variable (can involve harsh acids/bases, organic solvents) | Often requires elevated pressure and temperature, anhydrous solvents |
| Environmental Impact | Low (biodegradable catalyst, water solvent, minimal waste)[5] | High (50% material waste, use of organic solvents) | Moderate to High (uses heavy metal catalysts, organic solvents) |
| Substrate Scope | Can be limited, but rapidly expanding via protein engineering[6][9] | Broad | Broad |
| Process Complexity | Simple (often a single step from ketone) | Multi-step (racemate synthesis, salt formation, separation, liberation) | Single key step, but requires specialized catalyst and equipment |
| Scalability | Proven at industrial scale (e.g., sitagliptin synthesis)[6] | Well-established and widely used in industry | Well-established for many processes |
| Key Advantage | Unmatched selectivity and sustainability | Established technology, broadly applicable | High efficiency and atom economy |
| Key Disadvantage | Potential equilibrium limitations; enzyme development can be required | Inherently inefficient (max 50% yield) | Cost and toxicity of metal catalysts |
Part 4: Experimental Protocols and Workflows
To provide a practical context, we present representative step-by-step protocols for both a biocatalytic and a chemical synthesis route.
Experimental Protocol 1: Biocatalytic Asymmetric Amination of 4-cyano-1-indanone
This protocol is adapted from methodologies described for the synthesis of chiral aminoindane intermediates using a transaminase.[10]
Objective: To synthesize (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyano-1-indanone.
Materials:
-
4-cyano-1-indanone
-
(R)-selective amine transaminase (ATA)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (or sec-butylamine) as the amine donor
-
Triethanolamine buffer (or similar, pH adjusted to 8.0-9.0)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Buffer Preparation: Prepare a 100 mM triethanolamine buffer and adjust the pH to 8.5 with concentrated HCl.
-
Reaction Setup: In a temperature-controlled vessel, add the buffer solution.
-
Reagent Addition: Add pyridoxal phosphate (to a final concentration of ~1 mM) and the amine transaminase. Stir gently to dissolve.
-
Substrate Addition: Dissolve the 4-cyano-1-indanone substrate in a minimal amount of DMSO and add it to the reaction vessel (e.g., to a final concentration of 10-50 g/L).
-
Amine Donor Addition: Add isopropylamine as the amine donor (typically in large excess, e.g., 0.5-1.0 M).
-
Reaction: Maintain the reaction at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the reaction progress by HPLC or TLC to observe the conversion of the ketone to the amine product.
-
Work-up: Once the reaction is complete, quench by adjusting the pH. Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The product can then be isolated and purified by standard methods.
Diagram 1: Biocatalytic Synthesis Workflow
Caption: Workflow for biocatalytic synthesis of a chiral aminoindane.
Experimental Protocol 2: Chemical Synthesis and Resolution of (R)-1-Aminoindan
This protocol describes a classical approach adapted from common industrial syntheses of Rasagiline precursors.[1][16]
Objective: To synthesize racemic 1-aminoindan and resolve the (R)-enantiomer using L-tartaric acid.
Part A: Synthesis of Racemic 1-Aminoindan
-
Reaction Setup: Charge a reactor with 1-indanone, ammonium formate, and a solvent such as methanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Reductive Amination: Heat the mixture under a hydrogen atmosphere (or use formic acid as the hydrogen source in Leuckart-Wallach type reactions) until the reaction is complete as monitored by TLC/GC.
-
Work-up: Filter off the catalyst. Remove the solvent under reduced pressure. Perform a basic aqueous work-up and extract the racemic 1-aminoindan into an organic solvent. Distill to purify the racemic amine.
Part B: Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve the purified racemic 1-aminoindan in a suitable solvent mixture (e.g., a 1:1 mixture of methanol/isopropanol).
-
Add Resolving Agent: Add a solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents) in the same solvent system to the amine solution.
-
Crystallization: Stir the mixture, allowing the diastereomeric salt of (R)-1-aminoindan-L-tartrate to selectively crystallize. This may require cooling and seeding.
-
Isolation: Isolate the crystalline salt by filtration and wash with a cold solvent. The enantiomeric purity of the amine in the salt can be checked by chiral HPLC after liberating a small sample. Recrystallization may be necessary to achieve desired purity.
-
Liberation: Suspend the purified salt in water and a suitable organic solvent (e.g., toluene). Add an aqueous base (e.g., NaOH solution) until the pH is strongly basic.
-
Final Product: Separate the organic layer, wash with water, and remove the solvent under reduced pressure to yield the final (R)-1-aminoindan product.
Diagram 2: Chemical Resolution Workflow
Caption: Workflow for chemical synthesis and resolution of (R)-1-aminoindan.
Part 5: Decision-Making Framework
Choosing the right synthetic strategy is a critical decision influenced by project goals, available resources, and long-term objectives.
Diagram 3: Choosing a Synthetic Pathway
Caption: Decision tree for selecting a synthesis method.
Conclusion
The synthesis of chiral aminoindanes stands at a crossroads where traditional, robust chemical methods meet modern, highly efficient biocatalytic alternatives.
-
Chemical synthesis , particularly through the resolution of racemates, remains a workhorse in the industry. It is a well-understood process, but its inherent 50% yield limitation makes it fundamentally inefficient and less sustainable. Asymmetric chemical methods, like hydrogenation, offer a significant improvement in efficiency but often rely on expensive and toxic heavy metal catalysts.
-
Biocatalysis , spearheaded by the use of transaminases, represents the state-of-the-art for the green and efficient synthesis of chiral amines.[7][22] It offers the ability to produce single enantiomers with near-perfect selectivity and yields approaching 100%, often in a single step from a simple ketone precursor.[10] While initial enzyme screening and process development are required, the long-term benefits in terms of yield, purity, and reduced environmental impact are substantial.
For drug development professionals, the increasing availability of commercial enzyme libraries and advances in protein engineering are making biocatalysis a more accessible and economically compelling option than ever before.[11] The decision to adopt a biocatalytic route is an investment in a cleaner, more efficient, and ultimately more sustainable manufacturing future.
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(2020). (A) The current commercial synthesis of rasagiline mesylate (1). (B) Previous work: asymmetric transfer hydrogenation (ATH) using chiral phosphoric acid (CPA) catalysts. (C) This work: ATH of cyclic imine 9a catalyzed by CPA. ResearchGate. Available at: [Link]
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A Researcher's Guide to Assessing the Therapeutic Index of Novel Indanone Anticonvulsants
In the relentless pursuit of safer and more effective antiepileptic drugs (AEDs), the indanone scaffold has emerged as a promising chemical framework.[1][2] Derivatives of 1-indanone have demonstrated a spectrum of biological activities, including potent anticonvulsant effects in preclinical models.[1] However, a compound's efficacy is only one side of the coin. For any potential therapeutic agent, the margin of safety is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the therapeutic index (TI) of novel indanone anticonvulsants, comparing their performance against established alternatives with supporting experimental methodologies.
The Therapeutic Index: A Critical Gatekeeper in Drug Development
The therapeutic index is the quantitative measure of a drug's safety margin.[3] It is the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic effect.[3][4] A higher TI is indicative of a wider separation between efficacy and toxicity, which is a highly desirable trait for any new AED.[3] In preclinical animal studies, the TI is typically calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[5][6]
Therapeutic Index (TI) = TD50 / ED50
-
ED50 (Median Effective Dose): The dose required to produce the desired therapeutic effect—in this case, seizure protection—in 50% of the test population.[6][7]
-
TD50 (Median Toxic Dose): The dose at which 50% of the test population exhibits a specific, predefined toxic effect, commonly minimal motor impairment for anticonvulsants.[6]
This guide will detail the gold-standard preclinical models used to determine these crucial parameters: the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests for efficacy (ED50), and the Rotarod test for neurotoxicity (TD50).
Part 1: Determining Anticonvulsant Efficacy (ED50)
To establish a robust efficacy profile, it is essential to test compounds in multiple seizure models that represent different types of human epilepsy. The MES and scPTZ tests are the cornerstones of early-stage anticonvulsant screening, having been instrumental in the discovery of numerous clinically used AEDs.[8][9]
The Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated model for generalized tonic-clonic seizures.[10][11] Its primary utility is in identifying compounds that prevent the spread of seizures, a key mechanism for many established AEDs like Phenytoin and Carbamazepine.[11][12] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10][11]
-
Animal Selection & Acclimation: Male CF-1 mice (20-25 g) are typically used.[10] Animals should be acclimated to the laboratory environment for at least one week prior to testing.
-
Compound Administration: Administer the novel indanone compound or a vehicle control to groups of mice (n=8-10 per group) at various doses. The route of administration (e.g., intraperitoneal, oral) should be consistent.
-
Time of Peak Effect (TPE): The MES test must be conducted at the TPE of the drug, which should be determined in preliminary studies.[13]
-
Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse, followed by a drop of saline to ensure good electrical conductivity.[10][11] Place corneal electrodes on the eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) using an electroconvulsive device.[10][11]
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.[10]
-
Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is absent.[10] The number of protected animals at each dose is recorded, and the ED50 value, along with its 95% confidence intervals, is calculated using probit analysis.[14]
The Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is a chemoconvulsant model used to identify compounds effective against myoclonic and absence seizures.[15][16] It assesses a compound's ability to elevate the seizure threshold.[15] Drugs like Ethosuximide are particularly effective in this model.
-
Animal Selection & Acclimation: As with the MES test, male CF-1 mice are commonly used.
-
Compound Administration: Administer the novel indanone compound or vehicle control at various doses to different groups of mice (n=8-10 per group).
-
Chemoconvulsant Injection: At the TPE of the test compound, inject a dose of Pentylenetetrazol (PTZ) known to induce clonic seizures in >95% of control animals (typically 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[15]
-
Observation: Place each animal in an individual observation cage and observe for 30 minutes for the presence or absence of a clonic seizure.[15] The endpoint is defined as an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[15]
-
Data Analysis: An animal is considered "protected" if it fails to exhibit the clonic seizure endpoint.[15] The ED50 is calculated from the dose-response data using probit analysis.
The following diagram illustrates the workflow for determining the anticonvulsant efficacy (ED50) of a novel compound.
Part 3: Comparative Analysis
A key aspect of evaluating a novel compound is to benchmark its performance against current standards of care. The therapeutic index provides a direct and quantitative method for this comparison. A higher TI suggests a potentially superior safety profile.
The tables below present data for established antiepileptic drugs and representative data for a hypothetical series of novel indanone anticonvulsants. [17][18][19] Table 1: Preclinical Profile of Standard Antiepileptic Drugs (AEDs) in Mice
| Drug | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Therapeutic Index (MES) |
| Phenytoin | 9.5 | > 100 | 68.5 | 7.2 |
| Carbamazepine | 8.8 | 31.2 | 80.1 | 9.1 |
| Valproic Acid | 272 | 149 | 426 | 1.6 |
| Levetiracetam | 24 | 35 | > 400 | > 16.7 |
Note: Data are representative values compiled from literature and may vary based on specific experimental conditions and mouse strains. [17][18][19][20] Table 2: Preclinical Profile of Novel Indanone Anticonvulsants (Hypothetical Data)
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Therapeutic Index (MES) |
| Indanone-A | 12.5 | 45.0 | 150 | 12.0 |
| Indanone-B | 10.2 | > 100 | 125 | 12.3 |
| Indanone-C | 15.1 | 25.5 | > 300 | > 19.8 |
Interpreting the Comparison
-
Indanone-A shows broad-spectrum activity (effective in both MES and scPTZ tests) with a TI superior to Phenytoin, Carbamazepine, and Valproic Acid, suggesting a good safety margin.
-
Indanone-B demonstrates potent activity in the MES model, similar to Phenytoin and Carbamazepine, but with a significantly higher TI, indicating a potentially better safety profile for controlling generalized tonic-clonic seizures.
-
Indanone-C exhibits excellent broad-spectrum activity and an outstanding therapeutic index, surpassing even Levetiracetam in this hypothetical comparison. A high TD50 (>300 mg/kg) is particularly encouraging, suggesting low neurotoxicity at effective doses.
This comparative analysis is the cornerstone of the decision-making process in drug development. A novel indanone derivative that demonstrates not only potent efficacy but also a superior therapeutic index compared to existing drugs is a strong candidate for further preclinical and clinical development. [21][22]
Conclusion
The systematic assessment of the therapeutic index is a non-negotiable step in the development of novel anticonvulsants. By employing a validated testing cascade—including the MES, scPTZ, and Rotarod assays—researchers can build a comprehensive efficacy and safety profile for new chemical entities like indanone derivatives. This data-driven approach allows for a direct and objective comparison with standard therapies, identifying candidates with the highest potential to offer a meaningful clinical advantage for patients with epilepsy. The ultimate goal is to advance compounds that not only control seizures effectively but do so with a significantly wider margin of safety, improving the quality of life for individuals affected by this neurological disorder.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of ensuring product safety and efficacy.[1][2] This guide provides an in-depth, experience-driven comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy protocol.
The analyte, this compound (C₁₀H₇NO), is a solid with a melting point of 116-117°C and a predicted boiling point of over 330°C.[3][4] Its structure, featuring a ketone and a nitrile group on an indanone framework, makes it amenable to both HPLC and GC techniques, though each presents distinct advantages and challenges. This guide is structured to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific application.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[5][6] For a molecule like this compound, its aromatic nature and conjugated system suggest strong UV absorbance, making HPLC with a UV detector an excellent choice for quantification.
Causality Behind Experimental Choices
-
Technique Selection: Reversed-phase HPLC is chosen due to the moderate polarity of the analyte. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from polar impurities.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected for its simplicity and robustness. A phosphate buffer is added to maintain a consistent pH, preventing peak shape distortion and shifts in retention time.
-
Detection: UV detection at a wavelength corresponding to the analyte's maximum absorbance (λmax) ensures high sensitivity and selectivity.
Experimental Workflow and Validation Protocol
The validation of the HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies like the FDA and EMA.[1][7][8][9][10][11]
Caption: Workflow for HPLC method validation.
Step-by-Step Validation Protocol
-
Specificity: To demonstrate specificity, a solution of the analyte is injected, followed by a placebo (matrix without the analyte) and a sample spiked with known impurities. The method is specific if the analyte peak is well-resolved from any other peaks.[9][12]
-
Linearity: Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[9]
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[13]
-
Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0-102.0%.[2][9]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[13]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.[5]
Quantitative Data Summary: HPLC-UV
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte retention time | No interference observed | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 80-120% of target | 10-30 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.20% | Pass |
| LOD | S/N ≥ 3 | 0.05 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.15 µg/mL | Pass |
| Robustness | System suitability criteria met | All variations met criteria | Pass |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.[2] For this compound, GC is viable due to its thermal stability and sufficient volatility, especially with an appropriate injection technique.
Causality Behind Experimental Choices
-
Technique Selection: GC is suitable for volatile and thermally stable compounds. The use of a mass spectrometer as a detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns, which is a significant advantage over UV detection.[14]
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good resolution and peak shape for the analyte.
-
Injection Mode: A splitless injection is used to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.
-
Detection Mode: Selected Ion Monitoring (SIM) mode is employed for quantification. By monitoring specific ions characteristic of the analyte, interference from matrix components is minimized, leading to higher sensitivity and selectivity.
Experimental Workflow and Validation Protocol
The validation approach for GC-MS mirrors that of HPLC, adhering to ICH Q2(R1) guidelines. However, specific parameters related to the mass spectrometer's performance are also critical.
Caption: Logical relationships in GC-MS validation.
Step-by-Step Validation Protocol
-
Specificity: Specificity in GC-MS is demonstrated by the uniqueness of the mass spectrum of the analyte at its specific retention time. The absence of interfering peaks with the same characteristic ions in the placebo injection confirms specificity.
-
Linearity: A calibration curve is constructed using at least five concentration levels. The response is the peak area of the selected quantifier ion. A linear regression is applied, and an R² value of ≥ 0.999 is required.
-
Range: The range is defined by the linearity study, ensuring acceptable accuracy and precision at the extremes of the calibration curve.
-
Accuracy: Determined by spike-recovery studies at three levels (e.g., 80%, 100%, 120%) in the sample matrix. Recoveries are expected to be within 95.0-105.0%, which is a slightly wider but still acceptable range for GC-MS.[15]
-
Precision:
-
Repeatability: Six replicate injections of a sample at 100% concentration are analyzed. The RSD should be ≤ 5%, which is a common acceptance criterion for GC-MS methods.[15]
-
Intermediate Precision: The study is repeated under different conditions (day, analyst, instrument). The overall RSD should be within acceptable limits.
-
-
LOD and LOQ: Determined by injecting progressively more dilute solutions and assessing the S/N ratio for the quantifier ion.
-
Robustness: Key GC parameters like injector temperature, oven temperature ramp rate, and gas flow rate are slightly varied. The method's performance is monitored to ensure it remains unaffected.
Quantitative Data Summary: GC-MS
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interfering ions at analyte RT | No interferences observed | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9992 | Pass |
| Range | 80-120% of target | 1-25 ng/mL | Pass |
| Accuracy (% Recovery) | 95.0 - 105.0% | 96.8 - 103.5% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 5.0% | 2.5% | Pass |
| - Intermediate Precision | ≤ 5.0% | 3.8% | Pass |
| LOD | S/N ≥ 3 | 0.01 ng/mL | Pass |
| LOQ | S/N ≥ 10 | 0.03 ng/mL | Pass |
| Robustness | System suitability criteria met | All variations met criteria | Pass |
Comparative Analysis and Recommendations
| Feature | HPLC-UV | GC-MS | Rationale & Recommendation |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and unique mass fragmentation pattern) | GC-MS is superior for complex matrices where co-eluting impurities may be present. |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL or lower range) | For trace-level quantification, GC-MS is the preferred method . |
| Sample Preparation | Simpler (dissolve and inject) | May require derivatization for less volatile compounds (though not expected for this analyte). | HPLC is generally faster and involves less complex sample handling. |
| Instrumentation Cost & Complexity | Lower cost, simpler operation. | Higher initial investment and requires more specialized expertise. | For routine QC labs with high throughput, HPLC is more cost-effective . |
| Robustness | Generally very robust and transferable. | Can be sensitive to matrix effects and requires more frequent maintenance. | HPLC methods are typically more rugged for routine use. |
Conclusion
Both HPLC-UV and GC-MS are valid and reliable techniques for the quantification of this compound. The choice between them is dictated by the specific requirements of the analysis.
-
For routine quality control of bulk drug substances or formulated products where analyte concentrations are relatively high and the matrix is clean, HPLC-UV is the recommended method due to its robustness, lower cost, and simplicity.
-
For applications requiring high sensitivity , such as impurity profiling, metabolite identification, or analysis in complex biological matrices, GC-MS is the superior choice due to its exceptional selectivity and lower detection limits.
Ultimately, the selection must be justified based on a thorough risk assessment and the intended purpose of the analytical procedure, with all validation activities meticulously documented as per regulatory expectations.[1][9]
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (CAS No. 60899-34-5) demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of proactive safety that protects you, your colleagues, and the environment.
Hazard Assessment: Understanding the "Why" Behind the "How"
Before any disposal procedure can be outlined, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound whose hazard profile necessitates that it be treated as hazardous waste. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[1][2][3][4]
Key Hazards Associated with this compound:
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity | H302: Harmful if swallowed | Ingestion of the compound can lead to adverse health effects.[1][4] |
| H312: Harmful in contact with skin | Dermal absorption can result in toxicity.[1] | |
| H332: Harmful if inhaled | Inhalation of dust can be harmful.[1] | |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation of the skin.[1][2][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation.[1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract.[1][3][4] |
This hazard profile dictates that the primary goal of our disposal strategy is complete containment and isolation to prevent any route of exposure—oral, dermal, or inhalation—and to ensure it does not enter the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's classification as a skin, eye, and respiratory irritant with acute toxicity warnings, a robust selection of PPE is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.
-
Hand Protection: Wear nitrile or neoprene gloves. Always double-glove if handling significant quantities or during decontamination procedures.
-
Eye Protection: Use tight-sealing safety goggles and a face shield to protect against splashes or airborne dust.[5]
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.[5]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood (which should be avoided), a NIOSH/MSHA-approved respirator with an organic vapor/particulate filter is required.[5]
Spill Management: Immediate and Controlled Response
Accidents happen, but a prepared response minimizes risk. A spill of this compound must be treated as a hazardous event.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Secure Ventilation: Ensure the chemical fume hood is operating correctly. Do not attempt to clean a spill outside a hood without appropriate respiratory protection.
-
Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Decontaminate: Carefully scoop the mixture into a designated hazardous waste container. Decontaminate the spill area using a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials are now considered hazardous waste.
-
Package Waste: Place all contaminated materials (absorbent, gloves, wipes) into a sealable, properly labeled hazardous waste container.
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste from "cradle-to-grave," in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States or equivalent local and national regulations.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
The following diagram outlines the decision-making process for handling waste generated from work with this compound.
Caption: Waste Disposal Decision Tree for this compound.
-
Identify the Waste Stream: Segregate waste at the point of generation.[8]
-
Solid Waste: This includes unused or expired reagent, contaminated gloves, weigh paper, and absorbent materials from spills.
-
Liquid Waste: This includes any solutions containing the compound. Note whether the solvent is halogenated or non-halogenated, as waste streams must often be kept separate.[8]
-
Contaminated Labware: Glassware should be decontaminated with a suitable solvent (e.g., acetone) three times. The rinsate is collected as hazardous liquid waste. Sharps (needles, razor blades) must be placed in a designated hazardous sharps container.
-
-
Select the Correct Waste Container:
-
For solid waste, use a sealable, wide-mouth container made of a compatible material (e.g., a polyethylene jar). The container must be in good condition with no leaks or cracks.[9]
-
For liquid waste, use a designated solvent waste carboy with a screw cap. Ensure the container is compatible with the solvent used.
-
-
Label the Waste Container: Proper labeling is a critical regulatory requirement.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any solvents or other chemicals present in the container with their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started and the name of the principal investigator or lab group.
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times except when adding waste.
-
Ensure secondary containment (e.g., a plastic tub) is used to contain any potential leaks.
-
-
Arrange for Final Disposal:
-
Once the container is full or has reached its accumulation time limit (per your institution's policy), contact your EHS office to arrange for pickup.
-
The ultimate disposal method will be determined by the licensed waste management facility, but for a compound like this, high-temperature incineration is the most common and effective method.[10] This process destroys the organic molecule, preventing its release into the environment.
-
By adhering to this structured protocol, you ensure that the disposal of this compound is handled with the scientific rigor it requires, safeguarding both personnel and the environment.
References
-
PubChem. (n.d.). 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
2a biotech. (n.d.). 2,3-DIHYDRO-1-OXO-1H-INDENE-4-CARBONITRILE. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile CAS 60899-34-5. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl- - Substance Details. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
OSHA Education School. (2023, November 8). RCRA Training | Hazardous Waste Management | Workplace Safety Certification [Video]. YouTube. Retrieved from [Link]
-
Retail Industry Leaders Association. (n.d.). Hazardous Waste Variations by State Matrix. Retrieved from [Link]
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Mastering the Safe Handling of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, in-depth guidance on the safe handling, personal protective equipment (PPE), and disposal of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a compound that demands meticulous attention to safety protocols due to its chemical properties. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazard Landscape
This compound is a solid, powdered organic compound. While comprehensive toxicological data is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that requires careful handling. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: The powder can cause significant irritation and potential damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.
Some sources also indicate that it may be harmful if swallowed or in contact with skin. Given the presence of an indanone core, a class of compounds with known biological activity, treating this chemical with a high degree of caution is paramount.[1]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber glove for extended handling. For splash protection, a single pair of heavy-duty nitrile gloves (>8 mil) may suffice. | The ketone and aromatic nitrile functionalities of the molecule suggest poor resistance to standard, thin nitrile gloves.[2][3][4] Butyl rubber offers superior protection against these chemical classes.[2][3][4] |
| Eye Protection | Chemical splash goggles with a full face shield. | Goggles provide a seal around the eyes to protect from airborne powder, while a face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. | The powdered nature of the compound necessitates protection against inhalation of fine particles. |
| Protective Clothing | A long-sleeved laboratory coat, buttoned completely. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Experimental Workflow for Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Operational Plans: From Handling to Disposal
Handling the Compound
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any airborne dust.
-
Weighing: When weighing the powder, use a balance with a draft shield. If possible, use a powder-handling enclosure.
-
Transfers: Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
Avoidance of Dust: Handle the compound gently to minimize the generation of dust.
Spill Management
In the event of a spill, a calm and methodical response is crucial.
Minor Spill (a few grams in a contained area):
-
Alert: Inform colleagues in the immediate vicinity.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing the full PPE outlined above.
-
Containment: Gently cover the spill with an absorbent material designed for solid chemical spills to prevent the powder from becoming airborne.[5]
-
Collection: Carefully sweep the material into a designated hazardous waste container using a plastic dustpan and brush.[5][6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the hazardous waste container for pickup by your institution's environmental health and safety department.
Major Spill (larger quantity or outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Notify your laboratory supervisor and your institution's emergency response team.
-
Isolate: Prevent entry to the affected area.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
Disposal Plan
All waste containing this compound, including contaminated PPE, cleaning materials, and empty containers, must be disposed of as hazardous chemical waste.
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Seek medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures on Spills of Hazardous Chemicals. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Michigan State University. (2009). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]
-
PubMed. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Scribd. (n.d.). Ansell Chemical Glove Resistance Guide. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]
-
PubMed. (2014). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Retrieved from [Link]
-
University of Surrey. (2018). Oxidation of aromatic amines by sodium hypochlorite. Retrieved from [Link]
-
PubMed. (2024). Hypochlorite-mediated degradation and detoxification of sulfathiazole in aqueous solution and soil slurry. Retrieved from [Link]
-
Frontiers in Microbiology. (2019). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]
-
MDPI. (2023). Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts. Retrieved from [Link]
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- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
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- 6. egr.msu.edu [egr.msu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
